molecular formula C8H6Cl2O2 B125908 2,6-Dichlorophenylacetic acid CAS No. 6575-24-2

2,6-Dichlorophenylacetic acid

Numéro de catalogue: B125908
Numéro CAS: 6575-24-2
Poids moléculaire: 205.03 g/mol
Clé InChI: SFAILOOQFZNOAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dichlorophenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2,6-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAILOOQFZNOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041633
Record name Benzeneacetic acid, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-24-2
Record name 2,6-Dichlorophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6575-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DICHLOROPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8G025CX8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,6-Dichlorophenylacetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,6-Dichlorophenylacetic acid. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a halogenated aromatic carboxylic acid. Its strategic placement of two chlorine atoms on the phenyl ring gives it unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is recognized for its role as a precursor in developing novel drug candidates, such as certain antihypertensives, and in creating herbicides.[1]

Structural Information

The fundamental structure consists of a phenyl ring substituted with two chlorine atoms at positions 2 and 6, and an acetic acid group at position 1.

Caption: Chemical structure connectivity of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₆Cl₂O₂[2][3][4]
Molecular Weight 205.04 g/mol [2][4]
Appearance White crystalline powder / solid[2][5]
Melting Point 158-161 °C[6]
Boiling Point 316 °C (est.)[2]
pKa 3.80[2]
LogP (Partition Coefficient) 2.65[2]
Solubility Very soluble in water[2]
Identifiers
Identifier TypeValueSource(s)
CAS Number 6575-24-2[2][3]
IUPAC Name 2-(2,6-dichlorophenyl)acetic acid[3]
SMILES C1=CC(=C(C(=C1)Cl)CC(=O)O)Cl[3]
InChI 1S/C8H6Cl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)[3]
EC Number 229-504-0[2]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Methodologies

Several synthetic routes to this compound have been reported.

Method 1: From 2,6-Dichlorotoluene via Carbonylation

This method involves the synthesis of an intermediate, ethyl 2,6-dichlorophenylacetate, followed by hydrolysis.[5]

  • Step 1: Synthesis of Ethyl 2,6-dichlorophenylacetate

    • Add 2,6-dichlorotoluene (2.4 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg), and Pd(Xantphos)Cl₂ (3.8 mg) to a suitable reactor.[5]

    • Charge the reactor with carbon monoxide to a pressure of 10 atmospheres.[5]

    • Heat the reaction mixture to 120°C and stir continuously for 16 hours.[5]

    • After the reaction is complete, release the carbon monoxide pressure.[5]

    • Purify the crude product by column chromatography to yield ethyl 2,6-dichlorophenylacetate.[5] The reported yield is 72%.[5]

  • Step 2: Hydrolysis to this compound

    • Dissolve the resulting ethyl 2,6-dichlorophenylacetate in 1,4-dioxane.[5]

    • Add 6N sodium hydroxide solution and heat the mixture to 60°C for 2 hours.[5]

    • Adjust the pH to 1 using 2N hydrochloric acid.[5]

    • Remove the organic solvent under reduced pressure.[5]

    • Extract the mixture with ethyl acetate to obtain this compound.[5] The reported hydrolysis yield is 95%.[5]

cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start 2,6-Dichlorotoluene + EtOH, DTBP, Pd(Xantphos)Cl₂ react Carbonylation (10 atm CO, 120°C, 16h) start->react purify1 Column Chromatography react->purify1 inter Intermediate: Ethyl 2,6-dichlorophenylacetate purify1->inter hydro Hydrolysis (6N NaOH, 60°C, 2h) inter->hydro acidify Acidification (2N HCl to pH 1) hydro->acidify extract Solvent Removal & Extraction (EtOAc) acidify->extract product Final Product: This compound extract->product

Caption: Workflow for the synthesis of this compound from 2,6-dichlorotoluene.

Method 2: From 2,6-Dichlorobenzyl Cyanide

This route involves the hydrolysis of a commercially available nitrile.

  • Treat a solution of (2,6-dichloro-phenyl)-acetonitrile (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL) with KOH (30 g).[7]

  • Heat the mixture to 80°C for 20 hours.[7]

  • Quench the reaction with HCl until the pH reaches 3.[7]

  • The product, (2,6-dichloro-phenyl)-acetic acid, is obtained with a reported yield of 83% (17 g).[7]

Method 3: From Cyclohexanone

A multi-step synthesis starting from cyclohexanone has also been patented.[8]

  • Step 1: Cyclohexanone undergoes a chlorination reaction in a solvent with a chlorinating agent, catalyzed by an alkali, to produce 2,2,6,6-tetrachlorocyclohexanone.[8]

  • Step 2: The resulting tetrachlorocyclohexanone is condensed with a malonic diester.[8]

  • Step 3: The product then undergoes dehydrochlorination, hydrolysis, and rearrangement in the presence of an alkali.[8]

  • Step 4: Finally, acidification and decarboxylation yield this compound.[8]

Purification

The primary method cited for purification is crystallization. The crude acid product can be crystallized from aqueous ethanol.[5][6][9]

Analytical Characterization

Structural confirmation and purity analysis of this compound and its intermediates are typically performed using standard spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) of the ethyl ester intermediate shows characteristic peaks at δ 1.25 (t, J=7.2 Hz, 3H), 4.01 (s, 2H), 4.17 (q, J=7.2 Hz, 2H), 7.14-7.18 (m, 1H), and 7.31-7.33 (m, 2H).[5][6]

    • ¹³C NMR (100 MHz, CDCl₃) of the ethyl ester intermediate exhibits signals at δ 14.2, 36.8, 61.1, 128.0, 128.9, 131.4, 136.1, and 169.5.[5][6]

  • Mass Spectrometry (MS) :

    • High-Resolution Mass Spectrometry (HRMS) : The ESI-HRMS calculated value for the sodium adduct of the ethyl ester [C₁₀H₁₀Cl₂NaO₂]⁺ is 254.9950, with a measured value of 254.9949.[5][6]

    • Gas Chromatography-Mass Spectrometry (GC-MS) : Experimental GC-MS data shows major fragments at m/z 169, 159, 125, and 204.[3]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of the final product and for quantifying residues in various matrices like water and soil.[10][11]

cluster_analysis Analytical Characterization start Synthesized Crude Product purify Purification (e.g., Crystallization) start->purify product Purified this compound purify->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS, GC-MS) product->ms hplc HPLC (Purity) product->hplc

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes for producing 2,6-dichlorophenylacetic acid, a key intermediate in the pharmaceutical and chemical industries, starting from 2,6-dichlorotoluene. This guide details established chemical pathways, including a multi-step synthesis involving chlorination, cyanation, and hydrolysis, a direct palladium-catalyzed carbonylation, and a potential Grignard reaction-based approach. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid in laboratory-scale and process development.

Executive Summary

The synthesis of this compound from 2,6-dichlorotoluene is a critical process for the production of various active pharmaceutical ingredients. This document outlines three primary synthetic strategies. The most common and well-documented method is a three-step process involving the free-radical chlorination of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride, followed by a nucleophilic substitution with cyanide to form 2,6-dichlorophenylacetonitrile, which is then hydrolyzed to the desired product. An alternative, more direct approach involves a one-pot palladium-catalyzed carbonylation of 2,6-dichlorotoluene. A third potential pathway, utilizing a Grignard reagent, is also discussed, although detailed experimental data for this specific substrate is less prevalent in the literature. This guide aims to provide the necessary technical details for researchers to evaluate and implement these synthetic routes.

Synthetic Pathways

Route 1: Multi-step Synthesis via Nitrile Intermediate

This classical and robust three-step synthesis is a widely employed method for the preparation of this compound.

A 2,6-Dichlorotoluene B 2,6-Dichlorobenzyl chloride A->B Chlorination C 2,6-Dichlorophenylacetonitrile B->C Cyanation D This compound C->D Hydrolysis

Caption: Multi-step synthesis of this compound.

Step 1: Chlorination of 2,6-Dichlorotoluene

The initial step involves the benzylic chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzyl chloride. This reaction is typically initiated by UV light and proceeds via a free-radical mechanism.

Step 2: Cyanation of 2,6-Dichlorobenzyl Chloride

The resulting 2,6-dichlorobenzyl chloride is then converted to 2,6-dichlorophenylacetonitrile through a nucleophilic substitution reaction with a cyanide salt, such as potassium or sodium cyanide.

Step 3: Hydrolysis of 2,6-Dichlorophenylacetonitrile

The final step is the hydrolysis of the nitrile group in 2,6-dichlorophenylacetonitrile to a carboxylic acid. This is typically achieved under basic conditions followed by acidification.

Route 2: One-Pot Palladium-Catalyzed Carbonylation

A more modern and atom-economical approach is the direct carbonylation of 2,6-dichlorotoluene using a palladium catalyst. This method combines the carbonylation and subsequent hydrolysis in a single pot.

A 2,6-Dichlorotoluene B Ethyl 2,6-Dichlorophenylacetate A->B Pd-catalyzed Carbonylation (CO, Alcohol) C This compound B->C Hydrolysis & Acidification

Caption: One-pot palladium-catalyzed synthesis.

Route 3: Grignard Reagent Carbonation (Potential Pathway)

This route involves the formation of a Grignard reagent from 2,6-dichlorobenzyl chloride, followed by its reaction with carbon dioxide to yield the carboxylic acid after an acidic workup. While a common method for synthesizing carboxylic acids, specific and detailed protocols for 2,6-dichlorobenzyl chloride are not extensively reported, and potential side reactions such as Wurtz coupling may occur.

A 2,6-Dichlorobenzyl chloride B 2,6-Dichlorobenzylmagnesium chloride (Grignard Reagent) A->B Mg, Ether C Carboxylate Salt B->C 1. CO2 D This compound C->D 2. H3O+

Caption: Potential Grignard reaction pathway.

Data Presentation

Reaction StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Route 1: Chlorination 2,6-DichlorotolueneDry Chlorine, UV lightNone180-61[1]
Route 1: Cyanation 2,6-Dichlorobenzyl chloridePotassium CyanideAlcoholReflux5-[1]
Route 1: Hydrolysis 2,6-DichlorophenylacetonitrileKOH, H2O, then HClEthanol802083[2]
Route 2: Pd-Catalyzed 2,6-DichlorotoluenePdCl2, Xantphos, TBP, COAlcohol--68.4 (overall)[2][3]

Experimental Protocols

Route 1: Multi-step Synthesis via Nitrile Intermediate
  • Apparatus: A reaction vessel equipped with a gas inlet tube, a condenser, and a UV lamp.

  • Procedure: 16.1 g of 2,6-dichlorotoluene is placed in the reaction vessel and heated to 180°C.

  • Dry chlorine gas is bubbled through the molten 2,6-dichlorotoluene while irradiating with UV light.

  • The reaction is monitored by the increase in weight. The chlorination is stopped when a weight increase of 3.5 g is achieved.

  • The crude product is then purified by vacuum distillation to yield 2,6-dichlorobenzyl chloride as a colorless oil.

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Procedure: 6.5 g of 2,6-dichlorobenzyl chloride is dissolved in 30 ml of alcohol.

  • 2.7 g of potassium cyanide is added to the solution.

  • The mixture is refluxed for 5 hours.

  • After the reaction is complete, the alcohol is distilled off to yield the crude 2,6-dichlorophenylacetonitrile.

  • Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Procedure: 18.6 g (100 mmol) of 2,6-dichlorophenylacetonitrile is dissolved in a mixture of 40 mL of ethanol and 50 mL of water.

  • 30 g of potassium hydroxide (KOH) is added to the solution.

  • The mixture is heated to 80°C and stirred for 20 hours.

  • After cooling, the reaction mixture is acidified with hydrochloric acid (HCl) to a pH of 3.

  • The product is extracted with chloroform (5 x 50 mL).

  • The combined organic extracts are dried over magnesium sulfate (MgSO4), filtered, and the solvent is evaporated to yield this compound. The reported yield for this step is 83%.[2]

Route 2: One-Pot Palladium-Catalyzed Carbonylation[2][3]
  • Catalyst System: A complex catalyst is formed from a transition metal precursor, preferably palladium chloride (PdCl2), a ligand, preferably Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and an oxidant, preferably tert-butyl peroxide (TBP).[2][3]

  • Procedure: 2,6-dichlorotoluene is reacted in the presence of an alcohol, the palladium catalyst system, and carbon monoxide (CO) under pressure.

  • This reaction forms the corresponding ethyl 2,6-dichlorophenylacetate intermediate.

  • The intermediate is then hydrolyzed and acidified in the same pot to yield this compound.

  • The total reported yield for this one-pot process is 68.4%.[2][3] Note: This patented process requires specialized high-pressure equipment and careful handling of carbon monoxide.

Route 3: Grignard Reagent Carbonation (General Protocol)
  • Apparatus: A three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a gas inlet tube, all flame-dried and under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 2,6-dichlorobenzyl chloride in anhydrous ether or THF is added dropwise to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Carbonation: The freshly prepared Grignard reagent is cooled in an ice-salt bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

  • Workup: The reaction mixture is quenched by the slow addition of dilute acid (e.g., HCl or H2SO4).

  • The aqueous layer is extracted with an organic solvent (e.g., ether).

  • The combined organic extracts are then extracted with an aqueous base (e.g., NaOH or NaHCO3) to separate the carboxylic acid.

  • The aqueous basic extract is acidified to precipitate the this compound, which can then be collected by filtration. Caution: The formation of Grignard reagents from benzyl chlorides can be prone to Wurtz coupling side reactions, which may reduce the yield of the desired product.

Conclusion

This technical guide has detailed three distinct synthetic pathways for the production of this compound from 2,6-dichlorotoluene. The traditional multi-step synthesis via a nitrile intermediate is a well-established and reliable method with good overall yields. The one-pot palladium-catalyzed carbonylation offers a more streamlined and potentially more efficient alternative, though it requires specialized equipment. The Grignard reagent route remains a plausible but less documented option that may require further optimization to minimize side reactions. The choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, available equipment, cost considerations, and desired purity. The provided experimental protocols and data should serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide on the Solubility of 2,6-Dichlorophenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dichlorophenylacetic acid in organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on presenting the available qualitative information, offering detailed experimental protocols for determining solubility, and providing insights into the factors that influence the dissolution of this compound.

Quantitative Solubility Data

Currently, publicly accessible literature primarily offers qualitative descriptions of the solubility of this compound in common organic solvents. The following table summarizes this information. It is intended to be a starting point for researchers, who are encouraged to determine precise quantitative values using the experimental protocols detailed in the subsequent section.

SolventTemperature (°C)SolubilityUnitsCitation
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble-[1][2]
MethanolNot SpecifiedSlightly Soluble-[1][2]
User-Defined Solvent 1Enter Datae.g., mg/mL, mol/L
User-Defined Solvent 2Enter Datae.g., mg/mL, mol/L
User-Defined Solvent 3Enter Datae.g., mg/mL, mol/L

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This can be coupled with a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the dissolved solute.

Shake-Flask Method Coupled with UV-Vis Spectroscopy

This method is suitable for compounds that possess a chromophore and thus absorb ultraviolet or visible light.

2.1.1. Apparatus and Reagents

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis spectrophotometer and quartz cuvettes

2.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining solid particles, either centrifuge the withdrawn sample or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

  • UV-Vis Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration). Carboxylic acids typically show a weak n→π* transition in the 200–215 nm range.[3]

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

Shake-Flask Method Coupled with HPLC

This method is highly versatile and can be used for a wide range of compounds, including those with weak or no UV absorbance.

2.2.1. Apparatus and Reagents

  • Same as for the UV-Vis method.

  • High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or Diode Array Detector).

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • Mobile phase solvents (HPLC grade).

2.2.2. Procedure

  • Preparation of Saturated Solution and Sample Collection:

    • Follow the same procedure as described in the shake-flask method for UV-Vis spectroscopy (steps 1 and 2).

  • HPLC Analysis:

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Dilute the filtered supernatant with the mobile phase or a suitable solvent to a concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution equilibrate Equilibration in Shaker prep->equilibrate Agitation at constant temperature sample Sample Collection (Supernatant) equilibrate->sample separate Separation of Solids (Centrifugation/Filtration) sample->separate analysis Quantitative Analysis separate->analysis uv_vis UV-Vis Spectroscopy analysis->uv_vis If chromophore present hplc HPLC analysis->hplc High specificity cal_uv Calibration Curve (UV-Vis) uv_vis->cal_uv cal_hplc Calibration Curve (HPLC) hplc->cal_hplc calc Solubility Calculation cal_uv->calc cal_hplc->calc

Caption: Workflow for determining solubility via the shake-flask method.

Factors Influencing Solubility of Substituted Phenylacetic Acids

Caption: Key factors influencing the solubility of substituted phenylacetic acids.

References

Spectroscopic Profile of 2,6-Dichlorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorophenylacetic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~7.35Doublet2HAromatic CH (H3, H5)
~7.15Triplet1HAromatic CH (H4)
~4.0Singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmAssignment
~175-COOH
~136Aromatic C-Cl (C2, C6)
~131Aromatic C (C1)
~129Aromatic CH (C3, C5)
~128Aromatic CH (C4)
~37-CH₂-
Infrared (IR) Spectroscopy

The following table outlines the characteristic infrared absorption bands for this compound. The data is based on typical vibrational frequencies for the functional groups present.

Table 3: FT-IR Absorption Data

Frequency (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C stretch (Aromatic ring)
~1300MediumC-O stretch
~800StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrometry data presented below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.[1]

Table 4: Mass Spectrometry Data

m/zRelative Abundance (%)
16999.99
15987.60
12578.30
20458.00
16154.90

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid sample like this compound is depicted in the following diagram.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Solid Compound A Sample Preparation B Dissolution in Deuterated Solvent (for NMR) A->B NMR Analysis C Preparation of KBr Pellet/Nujol Mull (for IR) A->C IR Analysis D Direct Insertion (for MS) A->D MS Analysis E 1H & 13C NMR Spectroscopy B->E F FT-IR Spectroscopy C->F G Mass Spectrometry D->G H Data Acquisition and Processing E->H F->H G->H I Spectral Interpretation and Structure Elucidation H->I

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra of this compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for analysis (typically around 4-5 cm).

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Impact)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

References

The Diverse Biological Activities of 2,6-Dichlorophenylacetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 2,6-Dichlorophenylacetic acid and its derivatives, a class of compounds with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Core Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, most notably in the areas of anti-inflammatory, anticancer, and α-glucosidase inhibitory effects. The well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac, a prominent member of this class, serves as a key example of their therapeutic application.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are largely attributed to their ability to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][2][3] Diclofenac, for instance, has been shown to inhibit the nuclear translocation of NF-κB by promoting the accumulation of its inhibitor, IκB.[1] This action effectively suppresses the transcription of pro-inflammatory genes. The anti-inflammatory efficacy of these compounds is often quantified by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Anticancer Activity

Several derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines. These compounds induce apoptosis, or programmed cell death, through mechanisms that can involve the inhibition of key signaling pathways, such as the NF-κB pathway, which is also implicated in cancer cell survival and proliferation.[3]

α-Glucosidase Inhibition

Certain derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. By inhibiting this enzyme, these compounds can help to control postprandial hyperglycemia, making them promising candidates for the development of new anti-diabetic agents.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives, presenting key quantitative data such as IC50 values for easy comparison.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell Line/ModelIC50Reference
Meclofenamic acid derivativeAnti-inflammatory-0.07 µM[4]
Diclofenac N-derivative (Compound 9c)Nitric Oxide (NO) Production InhibitionRAW 264.71.89 ± 0.11 µg/mL[5]
DiclofenacNitric Oxide (NO) Production InhibitionRAW 264.747.12 ± 4.85 µg/mL[5]
Diclofenac N-derivatives (Compounds 2, 4, 8c, 10a, 10b)Nitric Oxide (NO) Production InhibitionRAW 264.710 - 20 µg/mL[5]

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50Reference
Diclofenac N-derivative (Compound 2)B16-F10 (Murine Melanoma)13 - 48 µg/mL[5]
Diclofenac N-derivative (Compound 4)Hep-G2 (Hepatoma), HT29 (Colon Cancer)13 - 48 µg/mL[5]
Diclofenac N-derivative (Compound 6)Hep-G2 (Hepatoma), HT29 (Colon Cancer)13 - 48 µg/mL[5]
Diclofenac N-derivative (Compound 8c)B16-F10, Hep-G2, HT2913 - 48 µg/mL[5]
Diclofenac N-derivative (Compound 9c)B16-F10, Hep-G2, HT2913 - 48 µg/mL[5]
Diclofenac N-derivative (Compound 10c)B16-F10, Hep-G2, HT2913 - 48 µg/mL[5]

Table 3: α-Glucosidase Inhibitory Activity of this compound Derivatives

CompoundIC50Reference
Meclofenamic acid derivative12.78 µM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., B16-F10, Hep-G2, HT29)

  • Culture medium (specific to the cell line)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Culture medium

  • LPS

  • This compound derivatives

  • Griess reagent (for nitrite determination)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time.

  • Stimulate the cells with LPS to induce NO production, excluding a negative control group.

  • Incubate for a defined period (e.g., 24 or 48 hours).

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate in the dark at room temperature.

  • Measure the absorbance at approximately 540 nm.

  • Calculate the amount of nitrite, a stable product of NO, and determine the percentage of inhibition of NO production to calculate the IC50 value.

α-Glucosidase Inhibition Assay

This in vitro assay determines the inhibitory effect of compounds on the α-glucosidase enzyme.

Materials:

  • α-Glucosidase enzyme solution

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer

  • This compound derivatives

  • Sodium carbonate solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Add the α-glucosidase solution and different concentrations of the test compounds to the wells of a 96-well plate.

  • Incubate the mixture for a short period.

  • Initiate the enzymatic reaction by adding the pNPG substrate.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB Degradation Derivative 2,6-Dichlorophenylacetic acid derivative Derivative->IkB_NFkB Stabilization Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Treatment Treat with 2,6-Dichlorophenylacetic acid derivatives Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the in vitro cytotoxicity (MTT) assay.

References

In-vitro cytostatic activity of phenylacetate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In-Vitro Cytostatic Activity of Phenylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetate (PA) and its derivatives are a class of small aromatic fatty acids that have garnered significant interest in oncology research. Initially recognized for its role in the treatment of hyperammonemia, phenylacetate has demonstrated notable anti-neoplastic properties. It is known to be a non-toxic agent that can induce tumor cell differentiation and inhibit growth at clinically achievable concentrations[1][2]. Phenylacetate and its more potent derivatives, such as phenylacetamide, exert cytostatic (growth-inhibiting) and pro-apoptotic (cell death-inducing) effects across a variety of cancer cell lines[3][4][5]. This technical guide provides a comprehensive overview of the in-vitro cytostatic activity of these compounds, detailing their mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols.

Mechanisms of Cytostatic Action

The anti-proliferative effects of phenylacetate derivatives are primarily attributed to two key mechanisms: the induction of cell cycle arrest and the activation of apoptotic pathways. These compounds can modulate the expression and activity of critical cell cycle regulatory proteins and trigger programmed cell death through both intrinsic and extrinsic signaling cascades.

Cell Cycle Arrest

Phenylacetate has been shown to induce a G1 phase cell cycle arrest in several cancer cell lines, including renal carcinoma and breast cancer cells[6][7][8]. This arrest prevents the cells from entering the S phase, thereby halting DNA replication and proliferation. The underlying mechanism involves the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Specifically, treatment with phenylacetate leads to:

  • Increased expression of p21Cip1: A potent cyclin-dependent kinase inhibitor.

  • Inactivation of CDK2: The upregulated p21Cip1 binds to and inhibits the activity of the CDK2 complex.

  • Hypophosphorylation of Retinoblastoma Protein (Rb): The inactive CDK2 is unable to phosphorylate Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

This sequence of events effectively halts the cell cycle in the G1 phase.

G1_Arrest_Pathway PA Phenylacetate (PA) p21 p21Cip1 Expression PA->p21 Upregulates CDK2 CDK2 Activity p21->CDK2 Inhibits Rb Rb Phosphorylation CDK2->Rb Reduces G1_Arrest G1 Cell Cycle Arrest Rb->G1_Arrest Leads to

Caption: Phenylacetate-induced G1 cell cycle arrest signaling pathway.

Induction of Apoptosis

Beyond cytostatic effects, phenylacetamide derivatives are potent inducers of apoptosis. Studies have shown they can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in cancer cells like MCF-7 and MDA-MB-468[3][4][9].

  • Extrinsic Pathway: Involves the upregulation of Fas Ligand (FasL), which binds to its receptor (Fas), activating a downstream cascade involving caspase-8 and subsequently the executioner caspases-3 and -7[3][4].

  • Intrinsic Pathway: Characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspase-9, which in turn activates the executioner caspases[3][4][5].

The convergence of these pathways on executioner caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis[5].

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL RNA Expression Casp8 Caspase-8 Activation FasL->Casp8 Casp37 Executioner Caspases (3 & 7) Activation Casp8->Casp37 Bax Bax RNA Expression Mito Mitochondrial Cytochrome c Release Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp37 PAD Phenylacetamide Derivatives PAD->FasL PAD->Bax Apoptosis Apoptosis Casp37->Apoptosis

Caption: Apoptotic pathways activated by phenylacetamide derivatives.

Quantitative Data on Cytostatic Activity

The cytostatic potential of various phenylacetate derivatives has been quantified in numerous studies, typically by determining the half-maximal inhibitory concentration (IC50). The data reveal that derivatization of the parent phenylacetate molecule can lead to substantial increases in potency.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Sodium Phenylacetate (NaPA)MCF-7 (Breast)14 mM[10]
DMCBPA ConjugateMCF-7 (Breast)1.3 mM (equiv. PA)[10]
Phenylacetamide (3j, p-NO2)MDA-MB-468 (Breast)0.76 ± 0.09 µM[3]
Phenylacetamide (3d)MDA-MB-468 (Breast)0.6 ± 0.08 µM[3][4][9]
Phenylacetamide (3d)PC-12 (Pheochromocytoma)0.6 ± 0.08 µM[3][4][9]
Phenylacetamide (3c)MCF-7 (Breast)0.7 ± 0.08 µM[3][4][9]
Phenylacetamide (3d)MCF-7 (Breast)0.7 ± 0.4 µM[3][4][9]
2-(4-Fluorophenyl)-N-phenylacetamide (2b)PC3 (Prostate)52 µM[11]
2-(4-Fluorophenyl)-N-phenylacetamide (2c)PC3 (Prostate)80 µM[11]
2-(4-Fluorophenyl)-N-phenylacetamide (2c, p-NO2)MCF-7 (Breast)100 µM[11]
2-(4-Fluorophenyl)-N-halophenylacetamide (2b)PC3 (Prostate)102 µM[12]

Experimental Protocols

The assessment of in-vitro cytostatic activity relies on robust and reproducible experimental methodologies. The following sections detail the protocols for two of the most common assays employed in this field: the MTT assay for cell viability and flow cytometry for cell cycle analysis.

General Experimental Workflow

The typical workflow for evaluating the cytostatic effects of phenylacetate derivatives involves several key stages, from initial cell culture preparation to final data analysis.

Workflow cluster_assays 5. Cytostaticity Assessment Culture 1. Cell Culture (e.g., MCF-7, PC3) Seeding 2. Cell Seeding (96-well plates) Culture->Seeding Treatment 3. Compound Treatment (Phenylacetate Derivatives) Seeding->Treatment Incubation 4. Incubation (e.g., 24-96 hours) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT Flow Flow Cytometry (Cell Cycle/Apoptosis) Incubation->Flow Data 6. Data Analysis (IC50 Calculation, Histograms) MTT->Data Flow->Data

Caption: General workflow for assessing in-vitro cytostatic activity.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[13][14]. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals[14][15].

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phenylacetate derivatives (stock solutions in a suitable solvent, e.g., DMSO)

  • MTT solution (e.g., 2-5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[14][16]

  • Microplate reader (spectrophotometer)

Protocol:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment[16][17].

  • Compound Treatment: Prepare serial dilutions of the phenylacetate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls (e.g., DMSO-treated cells)[4].

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂[16].

  • MTT Addition: After incubation, carefully remove the treatment medium and add 20-30 µL of MTT solution to each well. Incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form[14][16].

  • Formazan Solubilization: Remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for about 15 minutes to ensure complete dissolution[16].

  • Absorbance Measurement: Measure the optical density (OD) of the solution in each well using a microplate reader at a wavelength of 490-570 nm[14][16].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution throughout the different phases of the cell cycle (G0/G1, S, and G2/M)[18].

Materials:

  • Treated and control cells from culture flasks or plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% ethanol (-20°C)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. This permeabilizes the cells and fixes them. Incubate for at least 30-60 minutes at -20°C. Cells can be stored at this stage[19].

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial for degrading double-stranded RNA, ensuring that PI only stains the DNA[19].

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light[19].

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content.

  • Data Analysis: Generate a DNA content frequency histogram. Cells in the G0/G1 phase will have a 2N DNA content, while cells in the G2/M phase will have a 4N DNA content. Cells in the S phase will have a DNA content between 2N and 4N. Use cell cycle analysis software to quantify the percentage of cells in each phase[18]. An accumulation of cells in the G0/G1 peak compared to the control indicates a G1 arrest.

Conclusion

Phenylacetate and its synthetic derivatives represent a promising class of anti-neoplastic agents with potent cytostatic and pro-apoptotic activities. Their ability to induce cell cycle arrest and trigger programmed cell death through well-defined signaling pathways makes them attractive candidates for further drug development[3][4]. The significant increase in potency observed with certain phenylacetamide derivatives highlights the potential for medicinal chemistry to optimize these compounds into effective cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued in-vitro evaluation of these and other novel anti-cancer agents.

References

Unveiling the Inhibitory Potential of 2,6-Dichlorophenylacetic Acid on Isopenicillin N Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the role of 2,6-dichlorophenylacetic acid as a potential inhibitor of isopenicillin N synthase (IPNS), a crucial enzyme in the biosynthetic pathway of penicillin and cephalosporin antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents.

Executive Summary

Isopenicillin N synthase (IPNS) represents a prime target for the development of new antibiotics. Its unique catalytic mechanism, involving the oxidative cyclization of a tripeptide substrate, is essential for the formation of the β-lactam ring, the cornerstone of the penicillin and cephalosporin families of antibiotics. The inhibition of this enzyme could effectively halt the production of these vital drugs in pathogenic bacteria. This guide explores the existing research on the inhibition of IPNS by halogenated derivatives of phenylacetic acid, with a specific focus on the potential of this compound as a targeted inhibitor. While direct studies on the 2,6-dichloro-substituted compound are not extensively documented, research on related halogenated phenylacetic acid derivatives provides a strong foundation for its inhibitory potential.

The Target: Isopenicillin N Synthase (IPNS)

Isopenicillin N synthase is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to isopenicillin N.[1][2] This remarkable enzymatic reaction involves the formation of both the β-lactam and thiazolidine rings of the penicillin core in a single oxidative step. The active site of IPNS contains a ferrous iron atom coordinated by amino acid residues, which plays a central role in the binding of the ACV substrate and molecular oxygen, and in facilitating the complex series of electron transfers required for catalysis.

Inhibition by Phenylacetic Acid Derivatives: A Review of the Evidence

Research by Martínez-Blanco, Reglero, and Luengo has demonstrated that halogenated derivatives of phenylacetic acid (PAA) can act as inhibitors of IPNS from Penicillium chrysogenum.[3] Their work provides the most direct evidence for the potential of compounds like this compound to inhibit this key enzyme.

Structure-Activity Relationship

The study by Martínez-Blanco et al. revealed that the presence and position of halogen substituents on the phenyl ring of PAA are critical for its inhibitory activity. While substitutions with hydroxyl, methyl, or methoxy groups did not show any significant effect, the introduction of chlorine or bromine atoms at the 3 and/or 4 positions of the phenyl ring resulted in strong inhibition of IPNS.[3] Fluorine substitution also led to inhibition, albeit to a lesser extent.[3] This suggests that the electronic properties and steric bulk of the halogen substituents play a crucial role in the interaction with the enzyme's active site. Although the 2,6-dichloro derivative was not specifically detailed in the available abstract, the established trend of inhibition by other chlorinated PAA derivatives strongly suggests its potential as an inhibitor.

The following diagram illustrates the logical relationship between the substitution pattern of phenylacetic acid and its inhibitory effect on IPNS, based on the findings of Martínez-Blanco et al.

G Structure-Activity Relationship of PAA Derivatives as IPNS Inhibitors PAA Phenylacetic Acid (PAA) Substitutions Substitutions on Phenyl Ring PAA->Substitutions NoEffect No Significant Inhibition Substitutions->NoEffect Hydroxy, Methyl, Methoxy Inhibition Inhibition of IPNS Substitutions->Inhibition Halogens StrongInhibition Strong Inhibition Inhibition->StrongInhibition Cl, Br at C3 and/or C4 WeakInhibition Weaker Inhibition Inhibition->WeakInhibition F

Caption: Logical flow of PAA derivative effects on IPNS.

Quantitative Data on Inhibition

Detailed quantitative data, such as IC50 or Ki values, for the inhibition of IPNS by various halogenated phenylacetic acid derivatives are crucial for understanding their potency and for guiding further drug development efforts. The work of Martínez-Blanco et al. likely contains such data.[3] The table below is structured to present this information once it becomes available from the full-text publication.

InhibitorSubstitution PatternIC50 (µM)Ki (µM)Type of Inhibition
Phenylacetic AcidUnsubstituted---
3-Chlorophenylacetic Acid3-ClData not availableData not availableData not available
4-Chlorophenylacetic Acid4-ClData not availableData not availableData not available
3,4-Dichlorophenylacetic Acid3,4-diClData not availableData not availableData not available
This compound 2,6-diCl Data not available Data not available Data not available
3-Bromophenylacetic Acid3-BrData not availableData not availableData not available
4-Bromophenylacetic Acid4-BrData not availableData not availableData not available
3-Fluorophenylacetic Acid3-FData not availableData not availableData not available
4-Fluorophenylacetic Acid4-FData not availableData not availableData not available
Note: This table is a template pending the acquisition of the full-text data from Martínez-Blanco et al. (1994). The inhibitory effects of 3- and 4-substituted halo-derivatives are noted as strong in the abstract of the cited paper.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and extension of these findings. The following sections outline the probable key experimental protocols that would have been used in the study of IPNS inhibition by phenylacetic acid derivatives, based on standard enzymology practices.

Isopenicillin N Synthase Activity Assay

A continuous spectrophotometric assay is a common method to determine IPNS activity. The formation of the isopenicillin N product can be monitored by the increase in absorbance at a specific wavelength.

The following workflow illustrates the general steps for an IPNS inhibition assay.

G General Workflow for IPNS Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified IPNS Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Substrate ACV Substrate Initiation Initiate Reaction (add ACV) Substrate->Initiation Inhibitor This compound (or other PAA derivative) Inhibitor->Incubation Buffer Assay Buffer (e.g., Tris-HCl, FeSO4, Ascorbate, DTT) Buffer->Incubation Incubation->Initiation Monitoring Monitor Absorbance Change (Spectrophotometer) Initiation->Monitoring Rate Calculate Initial Reaction Rates Monitoring->Rate Kinetics Determine Kinetic Parameters (IC50, Ki) Rate->Kinetics

Caption: Experimental workflow for IPNS inhibition studies.

Protocol Details (Hypothetical, based on standard methods):

  • Enzyme Preparation: Recombinant IPNS is expressed and purified to homogeneity.

  • Reaction Mixture: A typical reaction mixture would contain a suitable buffer (e.g., Tris-HCl, pH 7.5), a reducing agent (e.g., dithiothreitol), a source of ferrous ions (e.g., FeSO₄), and a cofactor like ascorbate.

  • Inhibitor Addition: The inhibitor, this compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Enzyme Pre-incubation: The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).

  • Data Acquisition: The rate of isopenicillin N formation is monitored continuously by measuring the increase in absorbance at a characteristic wavelength (e.g., 260 nm).

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. Further kinetic studies, by varying both substrate and inhibitor concentrations, would be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion and Future Directions

The available evidence strongly suggests that halogenated derivatives of phenylacetic acid are a promising class of inhibitors for isopenicillin N synthase. While direct experimental data on this compound is currently limited in the public domain, the established structure-activity relationship for other chlorinated analogs provides a compelling rationale for its investigation.

Future research should focus on:

  • Acquiring and analyzing the full experimental data from the study by Martínez-Blanco et al. to populate the quantitative data table and refine the understanding of the structure-activity relationship.

  • Synthesizing and testing this compound and a broader range of di- and tri-substituted halogenated phenylacetic acids to precisely determine their inhibitory potency and mechanism against IPNS.

  • Conducting structural studies , such as X-ray crystallography or cryo-electron microscopy, of IPNS in complex with these inhibitors to elucidate the molecular basis of their binding and inhibitory action.

  • Performing in vivo studies to assess the antibacterial efficacy of these compounds.

The exploration of this compound and related compounds as IPNS inhibitors opens a promising avenue for the discovery of novel antibiotics that could combat the growing threat of antimicrobial resistance.

References

Potential Therapeutic Targets of 2,6-Dichlorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorophenylacetic acid is a halogenated phenylacetic acid derivative with emerging therapeutic potential. While research specifically focused on this compound is limited, existing evidence points towards its activity as an enzyme inhibitor in microbial biosynthetic pathways and as a cytostatic agent against tumor cells. Furthermore, its utility as a synthetic intermediate for antihypertensive agents suggests a possible role in cardiovascular drug development. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of this compound, drawing on direct evidence where available and inferring potential mechanisms from studies on structurally related compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this molecule.

Introduction

This compound belongs to the class of phenylacetic acids, a group of compounds with diverse biological activities. The substitution of two chlorine atoms on the phenyl ring at positions 2 and 6 significantly influences its chemical properties and potential biological interactions. This guide will explore the known and potential therapeutic targets of this compound in the fields of infectious diseases, oncology, and cardiovascular medicine.

Antimicrobial Potential: Inhibition of Penicillin Biosynthesis Enzymes

This compound has been identified as an inhibitor of two key enzymes in the penicillin biosynthetic pathway: Isopenicillin N Synthase (IPNS) and Acyl-CoA:6-APA Acyltransferase.

Isopenicillin N Synthase (IPNS)

Function: IPNS is a non-heme iron-dependent oxygenase that catalyzes the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form isopenicillin N, the precursor to all penicillin and cephalosporin antibiotics.[1][2]

Mechanism of Inhibition: While the precise mechanism of inhibition by this compound has not been detailed, it is plausible that it acts as a competitive inhibitor, binding to the active site of IPNS and preventing the binding of the natural substrate, ACV.

IPNS_Inhibition cluster_pathway Penicillin Biosynthesis Pathway ACV δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) IPN Isopenicillin N ACV->IPN Isopenicillin N Synthase (IPNS) Penicillins Penicillins & Cephalosporins IPN->Penicillins Acyl-CoA:6-APA Acyltransferase Inhibitor This compound Inhibitor->IPN Inhibits

Caption: Inhibition of Isopenicillin N Synthase by this compound.

Acyl-CoA:6-APA Acyltransferase

Function: This enzyme is responsible for the final step in the biosynthesis of many penicillins. It catalyzes the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to 6-aminopenicillanic acid (6-APA), the core structure of penicillin.

Mechanism of Inhibition: this compound likely competes with the natural acyl-CoA substrates of the acyltransferase, thereby blocking the formation of the final penicillin product.

Experimental Protocols

2.3.1. Isopenicillin N Synthase (IPNS) Activity Assay

A continuous spectrophotometric assay can be used to monitor the activity of IPNS.[3]

  • Principle: The formation of the penicillin nucleus results in an increase in absorbance at 235 nm.

  • Reagents:

    • 50 mM HEPES buffer, pH 7.0

    • Substrate: δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)

    • Cofactors: Ferrous sulfate (FeSO₄), Ascorbate

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

    • Purified IPNS enzyme

    • Test compound (this compound)

  • Procedure:

    • Prepare a reaction mixture containing HEPES buffer, TCEP, ascorbate, and ferrous sulfate in a quartz cuvette.

    • Add the purified IPNS enzyme and the test compound at various concentrations.

    • Initiate the reaction by adding the ACV substrate.

    • Monitor the increase in absorbance at 235 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates and determine the inhibitory effect of the compound.

2.3.2. Acyl-CoA:6-APA Acyltransferase Assay

The activity of this enzyme can be determined by measuring the formation of the penicillin product.

  • Principle: The reaction mixture is analyzed by high-performance liquid chromatography (HPLC) to quantify the amount of penicillin produced.

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 8.5

    • Substrates: 6-aminopenicillanic acid (6-APA) and an appropriate acyl-CoA (e.g., phenylacetyl-CoA)

    • Purified Acyl-CoA:6-APA Acyltransferase

    • Test compound (this compound)

  • Procedure:

    • Incubate the purified enzyme with 6-APA, acyl-CoA, and the test compound in Tris-HCl buffer at 35°C.

    • Stop the reaction at various time points by adding a quenching solution (e.g., methanol).

    • Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the penicillin product.

    • Determine the enzyme activity and the inhibitory effect of the test compound.

Oncological Potential: Cytostatic Activity

This compound is a member of the phenylacetate family of compounds, which have demonstrated cytostatic and pro-apoptotic effects on various cancer cell lines.[4][5] While direct studies on the 2,6-dichloro derivative are sparse, the mechanisms of related compounds provide a strong basis for its potential as an anticancer agent.

Potential Mechanisms of Action

Studies on phenylacetate and its derivatives, such as phenylbutyrate and dichloroacetate (DCA), suggest several potential mechanisms for their anticancer activity:

  • Induction of Apoptosis: Phenylacetate derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[5][6]

  • Cell Cycle Arrest: These compounds can cause an accumulation of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation.[4]

  • Metabolic Reprogramming: Dichloroacetate (DCA) is known to inhibit pyruvate dehydrogenase kinase, which leads to a shift from glycolysis to oxidative phosphorylation in cancer cells (reversal of the Warburg effect).[7] This metabolic shift can lead to reduced proliferation and increased apoptosis.

  • Modulation of Gene Expression: Phenylacetate has been shown to decrease the expression of oncogenes like myc.[8]

Cytostatic_Mechanism cluster_cell Cancer Cell PDK Pyruvate Dehydrogenase Kinase (PDK) PDH Pyruvate Dehydrogenase (PDH) PDK->PDH Inhibits OxPhos Oxidative Phosphorylation PDH->OxPhos Activates Glycolysis Glycolysis Proliferation Cell Proliferation Glycolysis->Proliferation ROS ↑ Reactive Oxygen Species (ROS) OxPhos->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis G1_S G1/S Transition G1_S->Proliferation DCPAA This compound (hypothesized) DCPAA->PDK Inhibits (like DCA) DCPAA->Apoptosis DCPAA->G1_S Inhibits

Caption: Hypothesized cytostatic mechanisms of this compound.

Experimental Protocols

3.2.1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Reagents:

    • Cancer cell line of interest (e.g., breast, colon, leukemia)

    • Complete cell culture medium

    • This compound

    • MTT solution

    • Solubilization solution (e.g., DMSO)

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

3.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Reagents:

    • Cancer cell line

    • This compound

    • Annexin V-FITC and Propidium Iodide staining kit

    • Binding buffer

  • Procedure:

    • Treat cells with this compound for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry to quantify the different cell populations.

Quantitative Data for Related Compounds
CompoundCell LineEffectConcentration/IC50Reference
PhenylacetateB-cell Chronic Lymphocytic Leukemia>50% decrease in viability5 mM[5]
PhenylbutyrateB-cell Chronic Lymphocytic Leukemia>50% decrease in viability1-2 mM[5]
Dichloroacetate (DCA)Endometrial Cancer Cell LinesDecreased cell viability5-10 mM[9]
Phenylacetamide derivative (3j)MDA-MB-468 (Breast Cancer)Cytotoxic0.76 µM[6]
Phenylacetamide derivative (3d)MDA-MB-468 & PC-12Cytotoxic0.6 µM[6]

Cardiovascular Potential: Role in Antihypertensive Synthesis

This compound has been described as a key intermediate in the synthesis of certain antihypertensive drugs.[10] Although the specific drugs and their targets are not explicitly detailed in the available literature, this suggests that the this compound moiety can be incorporated into molecules with cardiovascular activity.

Potential Targets

Given its structure, it is plausible that antihypertensives derived from this compound could target a range of systems involved in blood pressure regulation. One example of a class of drugs that can be synthesized from related dichlorophenyl compounds are α2-adrenergic agonists (e.g., clonidine, which is 2-(2,6-dichloro-phenylamino)-2-imidazoline). These centrally-acting agents lower blood pressure by reducing sympathetic outflow from the brain.

Experimental_Workflow cluster_antimicrobial Antimicrobial Screening cluster_oncology Oncology Screening cluster_cardiovascular Cardiovascular Screening start This compound enzyme_assays Enzyme Inhibition Assays (IPNS, Acyltransferase) start->enzyme_assays cell_viability Cell Viability Assays (e.g., MTT) start->cell_viability receptor_binding Receptor Binding Assays (e.g., α2-adrenergic) start->receptor_binding mic Minimum Inhibitory Concentration (MIC) Assays enzyme_assays->mic end Identification of Therapeutic Potential mic->end apoptosis_assays Apoptosis Assays (e.g., Annexin V) cell_viability->apoptosis_assays cell_cycle Cell Cycle Analysis apoptosis_assays->cell_cycle cell_cycle->end in_vivo_bp In Vivo Blood Pressure Measurement (e.g., in SHR) receptor_binding->in_vivo_bp in_vivo_bp->end

Caption: Experimental workflow for evaluating the therapeutic potential of this compound.

Experimental Protocols

4.2.1. In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

  • Principle: The SHR model is a well-established animal model for studying hypertension. The effect of a test compound on blood pressure is measured directly.

  • Animals: Spontaneously Hypertensive Rats (SHR).

  • Procedure:

    • Administer this compound or a derivative compound to SHR rats via an appropriate route (e.g., oral gavage).

    • Measure systolic and diastolic blood pressure at various time points post-administration using a non-invasive tail-cuff method or via telemetry.

    • A control group receiving vehicle only should be included.

    • Analyze the data to determine the effect of the compound on blood pressure.

Conclusion

This compound presents several avenues for therapeutic development. Its inhibitory activity against key enzymes in bacterial penicillin synthesis marks it as a potential antimicrobial agent or a lead compound for the development of novel antibiotics. The cytostatic properties of the broader class of phenylacetates suggest that this compound warrants investigation as an anticancer agent, with potential mechanisms including the induction of apoptosis and cell cycle arrest. Finally, its use as a precursor for antihypertensive drugs indicates a potential, though less defined, role in cardiovascular medicine. Further research is required to fully elucidate the specific molecular targets and mechanisms of action of this compound and to quantify its therapeutic efficacy and safety profile. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

A Theoretical Guide to the Thermogravimetric Analysis of 2,6-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenylacetic acid is a key starting material in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[1] Understanding its thermal stability and decomposition characteristics is crucial for process safety, formulation development, and ensuring the quality of active pharmaceutical ingredients (APIs). Thermogravimetric analysis (TGA) is a fundamental technique for assessing these properties.

A comprehensive review of publicly available scientific literature and databases has revealed a notable absence of specific experimental thermogravimetric analysis data for this compound. This guide, therefore, provides a theoretical framework for the TGA of this compound, based on the known thermal behavior of its parent compound, phenylacetic acid, and the anticipated influence of the chloro-substituents on its decomposition pathway. The information presented herein is intended to serve as a valuable starting point for researchers undertaking the experimental thermal analysis of this compound.

Hypothetical Experimental Protocol for Thermogravimetric Analysis

This section outlines a standard experimental protocol for conducting the thermogravimetric analysis of this compound.

Instrumentation:

  • A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

  • An inert sample pan, typically platinum or alumina.

  • A gas flow controller for maintaining a consistent atmosphere.

Experimental Conditions:

ParameterRecommended SettingRationale
Sample Mass 5 - 10 mgProvides a clear TGA signal while minimizing thermal gradients within the sample.
Heating Rate 10 °C/minA common heating rate that provides good resolution of thermal events.
Temperature Range Ambient to 800°CTo ensure complete decomposition and characterization of any residues.
Atmosphere Nitrogen (Inert)To prevent oxidative decomposition and isolate the thermal degradation of the compound.
Gas Flow Rate 50 mL/minTo ensure an inert environment and efficiently remove gaseous decomposition products.

Procedure:

  • Tare the empty sample pan.

  • Accurately weigh 5-10 mg of this compound into the sample pan.

  • Place the sample pan in the TGA instrument.

  • Purge the furnace with nitrogen gas for at least 30 minutes to ensure an inert atmosphere.

  • Initiate the heating program from ambient temperature to 800°C at a rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset temperature of decomposition, temperature ranges of mass loss, and the percentage of mass loss at each stage.

Hypothetical Quantitative Data

The following table summarizes the expected thermal decomposition stages of this compound based on theoretical considerations. The primary decomposition of aromatic carboxylic acids often begins with decarboxylation.[2] The presence of two chlorine atoms on the phenyl ring is expected to influence the subsequent decomposition steps.

Decomposition StageTheoretical Temperature Range (°C)Theoretical Mass Loss (%)Plausible Gaseous Products
Stage 1: Decarboxylation 180 - 280~22%CO₂
Stage 2: Phenyl Ring Fragmentation 280 - 500VariableHCl, Chlorinated hydrocarbons
Stage 3: Char Decomposition > 500VariableVarious gaseous fragments

Note: This data is hypothetical and should be confirmed by experimental analysis.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the logical workflow for conducting a thermogravimetric analysis of this compound.

TGA_Workflow start Start prep Sample Preparation (5-10 mg of this compound) start->prep instrument Instrument Setup (TGA, N2 atmosphere, 10°C/min) prep->instrument run Execute TGA Run (Ambient to 800°C) instrument->run data Data Acquisition (Mass vs. Temperature) run->data analysis Data Analysis (TGA/DTG Curves) data->analysis results Determine Decomposition Stages & Mass Loss analysis->results end End results->end

TGA Experimental Workflow for this compound.

Hypothetical Decomposition Pathway

The following diagram outlines a plausible thermal decomposition pathway for this compound under inert conditions. The initial step is hypothesized to be decarboxylation, followed by reactions of the resulting chlorinated benzyl species.

Decomposition_Pathway compound This compound decarboxylation Decarboxylation compound->decarboxylation Heat co2 CO2 (gas) decarboxylation->co2 intermediate 2,6-Dichlorotoluene (Intermediate) decarboxylation->intermediate fragmentation Fragmentation intermediate->fragmentation Higher Heat hcl HCl (gas) fragmentation->hcl hydrocarbons Chlorinated Hydrocarbons (gas) fragmentation->hydrocarbons char Carbonaceous Residue fragmentation->char

Hypothetical Thermal Decomposition Pathway of this compound.

Discussion and Conclusion

The hypothetical data and pathways presented in this guide provide a solid foundation for designing and interpreting experimental TGA studies on this compound. Researchers are encouraged to use this information as a starting point for their investigations, which will be invaluable in filling the current knowledge gap regarding the thermal properties of this important pharmaceutical precursor. The experimental validation of the thermal behavior of this compound will contribute to safer and more efficient manufacturing processes for diclofenac and other related APIs.

References

Environmental fate and degradation of dichlorophenylacetic acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of Dichlorophenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenylacetic acids, particularly 2,4-dichlorophenoxyacetic acid (2,4-D), are widely utilized systemic herbicides for the control of broadleaf weeds in agriculture, forestry, and residential settings.[1][2] Their extensive use has led to their presence in various environmental compartments, prompting significant research into their environmental fate, persistence, and degradation mechanisms.[3] This guide provides a comprehensive technical overview of the biotic and abiotic degradation pathways of dichlorophenylacetic acids, summarizes key quantitative data on their environmental persistence, and details common experimental protocols for their study.

Environmental Fate and Transport

The environmental behavior of dichlorophenylacetic acids is governed by several processes, including adsorption to soil, runoff into surface waters, leaching into groundwater, and various degradation processes.[4] Due to its high mobility in soil and a relatively short aerobic soil half-life of about 6 days, 2,4-D has the potential to migrate into groundwater.[2][5] Volatilization is not a major dissipation route for the acid form due to its low vapor pressure.[2][4] The primary mechanisms for the breakdown of these compounds in the environment are microbial degradation and photodegradation.[4][6]

Degradation Pathways

The environmental degradation of dichlorophenylacetic acids can occur through both biotic (microbial) and abiotic (chemical) pathways. Microbial degradation is considered the most significant process for the breakdown of 2,4-D in soil and water.[2][4]

Biotic Degradation

Numerous microorganisms, including bacteria and fungi, are capable of degrading 2,4-D, often utilizing it as a carbon and energy source.[7][8] The most well-characterized degradation pathway is the aerobic pathway involving the tfd genes.

The key steps in the aerobic biodegradation of 2,4-D are:

  • Side Chain Cleavage : The process is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which removes the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP).[7]

  • Hydroxylation : 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (TfdB) to produce 3,5-dichlorocatechol.[1]

  • Ring Cleavage : The aromatic ring of 3,5-dichlorocatechol is cleaved via an ortho cleavage mechanism by chlorocatechol 1,2-dioxygenase (TfdC), resulting in the formation of 2,4-dichloro-cis,cis-muconate.[7]

  • Further Metabolism : Subsequent enzymatic reactions catalyzed by TfdD, TfdE, and TfdF convert the molecule into intermediates of the tricarboxylic acid (TCA) cycle, such as succinic acid.[4][7]

An alternative pathway observed in some bacteria involves the initial removal of a chlorine atom. For instance, Azotobacter chroococcum can remove the chloride at the 2-position to yield 4-chlorophenoxyacetate, which is then further degraded.[1] Under anaerobic conditions, degradation is significantly slower and involves processes like reductive dehalogenation.[4][8][9]

Biodegradation_Pathway cluster_main Aerobic Biodegradation of 2,4-D cluster_alt Alternative Pathway D24D 2,4-Dichlorophenoxyacetic Acid DCP 2,4-Dichlorophenol (2,4-DCP) D24D->DCP TfdA DCC 3,5-Dichlorocatechol DCP->DCC TfdB DCM 2,4-Dichloro-cis,cis-muconate DCC->DCM TfdC (ortho cleavage) CDL 2-Chlorodienelactone DCM->CDL TfdD CMA 2-Chloromaleylacetate CDL->CMA TfdE TCA TCA Cycle Intermediates (e.g., Succinic Acid) CMA->TCA TfdF D24D_alt 2,4-Dichlorophenoxyacetic Acid CPA 4-Chlorophenoxyacetate D24D_alt->CPA Dechlorination CP 4-Chlorophenol CPA->CP CC 4-Chlorocatechol CP->CC TCA_alt TCA Cycle CC->TCA_alt ortho cleavage

Fig. 1: Aerobic microbial degradation pathways of 2,4-D.
Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, also contribute to the transformation of dichlorophenylacetic acids in the environment.

  • Photodegradation : 2,4-D can be degraded by UV irradiation.[10] This process, known as direct photolysis, is generally slow in natural waters.[11] However, the rate can be significantly accelerated by the presence of photosensitizers or through advanced oxidation processes (AOPs) like the photo-Fenton reaction (Fe²⁺/H₂O₂/UV).[10] Photodegradation can lead to the formation of intermediates such as 2,4-dichlorophenol, chlorohydroquinone, and various hydroxylated derivatives.[10][11][12]

  • Hydrolysis : The hydrolysis of 2,4-D involves the cleavage of the ether bond, yielding 2,4-dichlorophenol and glycolic acid.[6] This reaction is pH-dependent, with faster rates observed in acidic and basic solutions compared to neutral pH.[6] While hydrolysis occurs, it is generally a slower degradation process compared to microbial degradation in soil and water.[4]

Quantitative Data on Environmental Persistence

The persistence of dichlorophenylacetic acids is often quantified by their half-life (t₁/₂) in different environmental matrices. The following tables summarize reported half-life values for 2,4-D.

Table 1: Half-life of 2,4-D in Different Environmental Compartments

Environmental CompartmentConditionHalf-life (days)Reference
SoilAerobic6.2 - 66[2][4][5]
SoilField Dissipation59.3[4]
WaterAerobic Aquatic15.0[4]
WaterAnaerobic Aquatic41 - 333[4][5]
WaterAqueous Photolysis13.0[4]
WaterHydrolysis (pH 7, 25°C)39[4]

Table 2: Efficacy of Advanced Oxidation Processes (AOPs) for 2,4-D Degradation

ProcessConditionsDegradation (%)TimeReference
UV (400W)pH 2.5-3.599.98 hours[13]
UV (400W) + H₂O₂pH 2.5-3.510015 min[13]
Photocatalysis (Solar)TiO₂98.54 hours[14]
Photocatalysis (Visible)Ag₃PO₄/TiO₂98.460 min[15]

Experimental Protocols

Studying the degradation of dichlorophenylacetic acids requires well-defined experimental setups and sensitive analytical methods.

Biodegradation Study in Soil/Water (Microcosm)

This protocol outlines a typical laboratory experiment to assess the microbial degradation of 2,4-D.

Biodegradation_Workflow cluster_workflow Experimental Workflow for Biodegradation Study A 1. Sample Collection (Soil/Water from study site) B 2. Microcosm Setup (Flasks with soil/water, buffer, and nutrients) A->B C 3. Spiking (Add known concentration of 2,4-D) B->C D 4. Incubation (Controlled temp., shaking, dark conditions) C->D E 5. Sampling (Collect aliquots at time intervals) D->E F 6. Extraction (Solvent extraction, e.g., with ethyl acetate or acetone) E->F G 7. Sample Cleanup (Solid Phase Extraction - SPE) F->G H 8. Analysis (HPLC or GC-MS) G->H I 9. Data Interpretation (Calculate degradation rate and half-life) H->I

Fig. 2: Workflow for a typical 2,4-D biodegradation microcosm study.
  • Microcosm Preparation : Soil or water samples are collected from the field. Microcosms are set up in sterile flasks containing a measured amount of the environmental matrix (e.g., 60g soil and 300ml anaerobic medium).[5] A basal medium containing necessary nutrients and vitamins is added.[5]

  • Sterile Controls : Abiotic controls are prepared by sterilizing the matrix (e.g., autoclaving soil or adding chemical sterilants like NaN₃ and HgCl₂) to distinguish between biotic and abiotic degradation.[5]

  • Spiking : The microcosms are spiked with a known concentration of 2,4-D (e.g., 5 µM).[5]

  • Incubation : Flasks are incubated under controlled conditions (e.g., 30°C in the dark with shaking at 150 rpm) for a set period (e.g., 90-210 days).[5]

  • Sampling and Extraction : Aliquots are collected at regular intervals. The analyte is extracted from the matrix using an appropriate solvent (e.g., acetone for soil, ethyl acetate for water).[16][17] The extract may be centrifuged to separate solids.[18]

  • Analysis : The concentration of 2,4-D and its degradation products in the extracts is quantified using analytical instrumentation.

Photodegradation Study

This protocol describes a typical setup for investigating the photodegradation of 2,4-D.

  • Reactor Setup : The experiment is conducted in a photolytic cell or reactor equipped with a UV lamp (e.g., 150W or 400W) or a solar simulator.[13]

  • Solution Preparation : An aqueous solution of 2,4-D of a known concentration is prepared. The pH is adjusted to the desired value (e.g., pH 3.5), as pH can significantly influence the degradation rate.[13][14]

  • Catalyst/Oxidant Addition (for AOPs) : For photocatalysis, a catalyst like TiO₂ or Ag₃PO₄/TiO₂ (e.g., 1 g/L) is added.[15] For photo-Fenton processes, Fe²⁺ and H₂O₂ are added.[10]

  • Irradiation : The solution is exposed to the light source for a defined period.

  • Sampling and Analysis : Samples are withdrawn at different time points and analyzed, typically by HPLC, to determine the remaining concentration of 2,4-D and identify transformation products.[13]

Analytical Methods

Accurate quantification of dichlorophenylacetic acids and their metabolites is crucial for environmental fate studies.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a common method for analyzing 2,4-D in water and soil extracts.[19] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, water, and acetic acid.[19] Detection is often performed with a UV detector at a wavelength of 230, 280, or 283 nm.[19][20] The limit of detection (LOD) can be in the range of 0.45 µg/mL.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS offers high sensitivity and selectivity.[20] Since 2,4-D is not highly volatile, a derivatization step is required before analysis to convert it into a more volatile form.[20] This method is often used for confirmation and can detect concentrations in the ng/L range.[21]

  • Immunoassays : Methods like Flow Injection Immunoanalysis (FIIA) and fiber optic immunosensors provide rapid and highly sensitive screening for 2,4-D in water samples, with detection limits as low as 0.03 µg/L.[22]

Toxicity of Degradation Products

It is important to note that the degradation of a parent compound does not always lead to detoxification. The primary metabolite of 2,4-D, 2,4-dichlorophenol (2,4-DCP), has been shown to be more toxic than 2,4-D to some non-target organisms like Vibrio qinghaiensis and Caenorhabditis elegans.[23] Therefore, a complete environmental risk assessment must consider the fate and toxicological effects of major transformation products.

Conclusion

The environmental fate of dichlorophenylacetic acids is a complex interplay of transport and degradation processes. Microbial degradation represents the most efficient pathway for the removal of 2,4-D from soil and aquatic environments, with well-defined aerobic pathways leading to complete mineralization. Abiotic processes, particularly advanced oxidation processes, can also effectively degrade these compounds. Understanding these degradation pathways, their kinetics, and the experimental methods used to study them is essential for predicting the environmental persistence of these herbicides and assessing their potential impact on ecosystems. Future research should continue to explore anaerobic degradation pathways and the combined toxicological effects of the parent compounds and their various metabolites.

References

Toxicological Profile of 2,4-Dichlorophenoxyacetic Acid in Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the in vitro toxicology of the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). While the initial focus of this report was intended to be 2,6-Dichlorophenylacetic acid, a thorough literature search revealed a significant lack of available toxicological data for this specific compound in cell lines. In contrast, a substantial body of research exists for the structurally related and commercially significant compound, 2,4-D. Therefore, this guide will focus on the cellular effects of 2,4-D, presenting key findings on its cytotoxicity, genotoxicity, and mechanisms of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Cytotoxicity of 2,4-Dichlorophenoxyacetic Acid

2,4-D has been shown to induce cytotoxic effects in various mammalian cell lines. The primary mechanisms of cytotoxicity involve the induction of apoptosis and inhibition of cell proliferation.

Induction of Apoptosis

Studies have demonstrated that 2,4-D can trigger programmed cell death, or apoptosis, in different cell types. For instance, in Chinese hamster ovary (CHO-K1) cells, exposure to 2,4-D resulted in an increased frequency of both early and late apoptotic cells.[1][2] This was observed alongside the inhibition of lysosomal and mitochondrial (MTT) activities, indicating a disruption of cellular metabolic processes.[1][2] In other studies, 2,4-D has been reported to induce apoptosis in hepatocellular carcinoma (HepG2) cells, cerebellar granule cells, and human lymphocytes.

Effects on Cell Proliferation and Cell Cycle

In addition to apoptosis, 2,4-D can impact cell proliferation and progression through the cell cycle. While some studies on CHO-K1 cells showed no alteration in the replicative index or cell cycle progression, a significant decrease in the mitotic index was observed. In contrast, a study on colorectal cancer cell lines treated with a related compound, dichloroacetate (DCA), showed a significant decrease in cancer cell proliferation, which was associated with G(2) phase cell-cycle arrest.[3][4] For example, in HT29 cells, DCA caused an eight-fold increase in cells in the G(2) phase after 48 hours.[3][4]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of 2,4-D and its formulations in a mammalian cell line.

Cell LineCompoundConcentration RangeEndpointResultReference
CHO-K12,4-D0.1–10 μg/mlApoptosisIncreased frequencies of early and late apoptotic cells[1][2]
CHO-K1Dedalo Elite (30% 2,4-D)0.1–10 μg/mlApoptosisIncreased frequencies of early and late apoptotic cells[1][2]
CHO-K12,4-D10 μg/mlMicronuclei (MNs)Statistically significant enhancement of MNs[1][2]
CHO-K1Dedalo Elite (30% 2,4-D)2 μg/mlMicronuclei (MNs)Statistically significant enhancement of MNs[1][2]
CHO-K1Dedalo Elite (30% 2,4-D)1–10 μg/mlNuclear Division IndexDiminution[1][2]

Genotoxicity of 2,4-Dichlorophenoxyacetic Acid

The genotoxic potential of 2,4-D has been investigated in various in vitro systems, with some conflicting results.

DNA Damage

Several studies have indicated that 2,4-D can induce DNA damage. In CHO cells, treatment with 2,4-D and its dimethylamine salt resulted in a dose-dependent increase in DNA strand breaks, as detected by the single-cell gel electrophoresis (SCGE) or comet assay.[5] Increased genetic damage was also observed in CHO-K1 cells at concentrations of 6 and 10 μg/ml of 2,4-D.[1][2]

Chromosomal Aberrations and Sister Chromatid Exchange

The evidence regarding 2,4-D's ability to induce chromosomal aberrations is mixed. One study found no evidence of genotoxicity in terms of chromosomal aberrations in primary cultures of rat lymphocytes.[6] However, other research has shown that 2,4-D can induce a dose-dependent increase in sister chromatid exchange (SCE) in CHO cells.[5]

Quantitative Genotoxicity Data
Cell LineCompoundConcentration RangeEndpointResultReference
CHO2,4-D2.0–10.0 μg/mlSister Chromatid Exchange (SCE)Significant dose-dependent increases[5]
CHO2,4-D DMA2.0–10.0 μg/mlSister Chromatid Exchange (SCE)Significant dose-dependent increases[5]
CHO2,4-D2.0–10.0 μg/mlDNA Strand Breaks (SCGE)Dose-dependent increases[5]
CHO2,4-D DMA2.0–10.0 μg/mlDNA Strand Breaks (SCGE)Dose-dependent increases[5]
CHO-K12,4-D6 and 10 μg/mlGenetic Damage Index (GDI)Increased GDI[1][2]
CHO-K1Dedalo Elite (30% 2,4-D)4 μg/mlGenetic Damage Index (GDI)GDI induction[1][2]
Rat Lymphocytes2,4-D ester and saltsNot specifiedChromosomal AberrationsNo evidence of genotoxicity[6]
CHO2,4-D ester and saltsNot specifiedForward mutations at HGPRT locusNo evidence of genotoxicity[6]

Mechanisms of Action

The toxicological effects of 2,4-D are mediated through various cellular and molecular pathways.

Oxidative Stress

Exposure to 2,4-D has been associated with the induction of oxidative stress in pancreatic β-cells.[7] This is characterized by the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[7]

Mitochondrial Dysfunction

Mitochondria appear to be a key target of 2,4-D and related compounds. Dichloroacetate (DCA) has been shown to shift cancer cell metabolism from glycolysis towards mitochondrial respiration.[3][4] This can lead to a decrease in the mitochondrial membrane potential in cancer cells, a key event in the initiation of apoptosis.[3][4][8][9]

Signaling Pathways

Several signaling pathways are implicated in the cellular response to 2,4-D and its analogs. The ROS-JNK signaling pathway has been shown to be involved in the synergistic antitumor effect of DCA and pirarubicin in liver cancer cells.[10] In pancreatic β-cells, 2,4-D induces cell death via an oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway.[7] Furthermore, in endometrial cancer cells, DCA-induced apoptosis is mediated by mitochondrial, NFAT-Kv1.5, and PUMA-mediated mechanisms.[8][9]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the toxicology of 2,4-D in cell lines.

Cell Culture and Treatment
  • Cell Lines: Chinese hamster ovary (CHO-K1) cells are frequently used.[1][2]

  • Culture Conditions: Cells are typically seeded on 96-well microplates at a density of 1 × 10^5 cells per well and cultured for 24 hours before treatment.[1]

  • Treatment: Cells are incubated with various concentrations of 2,4-D or its formulations (e.g., 0.1–100 μg/ml) for a specified period, often 24 hours.[1]

Cytotoxicity Assays
  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye by lysosomes of viable cells.[1][2]

  • MTT Assay: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to determine cell viability.[1][2]

  • Apoptosis Assessment: Apoptosis can be detected by observing morphological changes in the nucleus after staining with a fluorescent dye like Hoechst 33258.[10] Flow cytometry analysis of Annexin V/PI-stained cells is also a common method to quantify early and late apoptosis.[10]

Genotoxicity Assays
  • Cytokinesis-Blocked Micronucleus (CBMN) Assay: This assay is used to detect the formation of micronuclei, which are small nuclei that form outside of the main nucleus in daughter cells and are indicative of chromosomal damage.[1][2]

  • Single Cell Gel Electrophoresis (SCGE) or Comet Assay: This is a sensitive method for detecting DNA strand breaks in individual cells.[1][2][5]

Visualizations

Signaling Pathways

2_4_D_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms 2_4_D 2,4-D ROS Reactive Oxygen Species (ROS) Generation 2_4_D->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction (Decreased Membrane Potential) 2_4_D->Mitochondrial_Dysfunction NFAT_Kv NFAT-Kv1.5 Pathway 2_4_D->NFAT_Kv DCA analog PUMA PUMA Upregulation 2_4_D->PUMA DCA analog AMPK AMPKα Activation ROS->AMPK JNK JNK Pathway ROS->JNK Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis AMPK->Apoptosis JNK->Apoptosis NFAT_Kv->Apoptosis PUMA->Apoptosis

Caption: Proposed signaling pathways of 2,4-D and its analogs leading to apoptosis.

Experimental Workflow

Toxicology_Workflow cluster_assays Toxicological Assessment Start Start: Cell Seeding & Culture Treatment Treatment with 2,4-D (Concentration Gradient) Start->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Cytotoxicity Cytotoxicity Assays (NRU, MTT, Apoptosis) Incubation->Cytotoxicity Genotoxicity Genotoxicity Assays (CBMN, Comet Assay) Incubation->Genotoxicity Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis End End: Toxicological Profile Data_Analysis->End

Caption: General experimental workflow for in vitro toxicological assessment of 2,4-D.

Conclusion

The available in vitro data indicate that 2,4-Dichlorophenoxyacetic acid exhibits cytotoxic and genotoxic effects in mammalian cell lines. The primary mechanisms of toxicity involve the induction of apoptosis, disruption of mitochondrial function, and generation of oxidative stress. The cellular response to 2,4-D is mediated by a complex network of signaling pathways. Further research is warranted to fully elucidate the molecular mechanisms underlying 2,4-D toxicity and to assess the potential risks to human health. The lack of data on this compound highlights the need for toxicological evaluation of this and other related compounds.

References

An In-depth Technical Guide to 2,6-Dichlorophenylacetic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichlorophenylacetic acid, a pivotal chemical intermediate. The document details its initial discovery and synthesis, tracing its historical significance from early academic research to its crucial role as the precursor for the widely-used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. This guide presents detailed experimental protocols for its synthesis, quantitative physicochemical data, and explores the biochemical pathways influenced by its primary derivative.

Discovery and History

The first documented synthesis of this compound was reported in 1955 by Stig Holmquist at the Chemical Institute of the University of Uppsala, Sweden. The synthesis was part of broader research into the auxin activity of ortho-halogen-substituted benzoic, phenylacetic, and phenoxyacetic acids. Holmquist's work established a foundational method for producing this compound, which would later become critically important in pharmaceutical manufacturing.

The most significant chapter in the history of this compound began with the work of Alfred Sallmann and Rudolf Pfister at Ciba-Geigy (now Novartis). In their quest to develop a potent and well-tolerated NSAID, they rationally designed a molecule with specific physicochemical properties. Their research culminated in the synthesis of Diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid, which was first synthesized in 1973. This compound is a key building block in the industrial synthesis of Diclofenac. The design of Diclofenac was based on the hypothesis that a twisted conformation of the aromatic rings would enhance its anti-inflammatory activity.[1][2] The two chlorine atoms on the phenyl ring of the 2,6-dichlorophenylamino moiety force this twisted structure.[1]

Beyond its primary role as a precursor to Diclofenac, this compound and its derivatives have been investigated for other biological activities. It has been identified as an inhibitor of isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase.[3] Additionally, some phenylacetate derivatives, including this compound, have shown cytostatic activity against tumor cells.[3] It is also a key intermediate in the synthesis of certain antihypertensives and agrochemicals, such as herbicides.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 6575-24-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₆Cl₂O₂--INVALID-LINK--
Molecular Weight 205.04 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 158-161 °C--INVALID-LINK--
Appearance White to cream crystalline powder--INVALID-LINK--
Purity (Typical) ≥97%--INVALID-LINK--

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed. The following are detailed protocols for some of the key methods.

Method 1: From 2,6-Dichlorotoluene (Holmquist, 1955)

This method represents the first published synthesis of this compound.

Step 1: Synthesis of 2,6-Dichlorobenzyl Chloride

  • In a reaction vessel equipped for chlorination and exposure to UV light, 16.1 g of 2,6-dichlorotoluene is chlorinated with dry chlorine gas at 180°C under ultraviolet irradiation.

  • The reaction is continued until a weight increase of 3.5 g is achieved.

  • The resulting product mixture is fractionally distilled under vacuum to yield 2,6-dichlorobenzyl chloride as a colorless oil (boiling point 114-119°C at 13 mmHg).

Step 2: Synthesis of 2,6-Dichlorobenzyl Cyanide

  • 6.5 g of the 2,6-dichlorobenzyl chloride from the previous step is refluxed with 2.7 g of potassium cyanide in 30 ml of alcohol for 5 hours.

  • After the reaction is complete, the alcohol is distilled off from the solid residue.

Step 3: Hydrolysis to this compound

  • The crude 2,6-dichlorobenzyl cyanide is refluxed with 1 N sodium hydroxide solution overnight.

  • The reaction mixture is then extracted with ether to remove any unreacted starting material.

  • The aqueous layer is acidified with 2 N hydrochloric acid.

  • The precipitated this compound is collected as a colorless solid, which can be further purified by recrystallization from aqueous ethanol.

G A 2,6-Dichlorotoluene B Chlorination with Cl₂ UV light, 180°C A->B C 2,6-Dichlorobenzyl Chloride B->C D Reaction with KCN Reflux in alcohol C->D E 2,6-Dichlorobenzyl Cyanide D->E F Hydrolysis with NaOH followed by HCl acidification E->F G This compound F->G G A 2,6-Dichlorophenylacetonitrile B Hydrolysis: KOH, Ethanol/Water, 80°C, 20h A->B C Intermediate Salt B->C D Acidification with HCl to pH 3 C->D E This compound D->E G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H₂ (PGH₂) Prostaglandin H₂ (PGH₂) COX-1 / COX-2->Prostaglandin H₂ (PGH₂) Prostaglandins (PGE₂, etc.) Prostaglandins (PGE₂, etc.) Prostaglandin H₂ (PGH₂)->Prostaglandins (PGE₂, etc.) Prostacyclin (PGI₂) Prostacyclin (PGI₂) Prostaglandin H₂ (PGH₂)->Prostacyclin (PGI₂) Thromboxane A₂ (TXA₂) Thromboxane A₂ (TXA₂) Prostaglandin H₂ (PGH₂)->Thromboxane A₂ (TXA₂) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE₂, etc.)->Inflammation, Pain, Fever Prostacyclin (PGI₂)->Inflammation, Pain, Fever Thromboxane A₂ (TXA₂)->Inflammation, Pain, Fever Inflammatory Stimuli Inflammatory Stimuli Phospholipase A₂ Phospholipase A₂ Inflammatory Stimuli->Phospholipase A₂ Diclofenac Diclofenac Diclofenac->COX-1 / COX-2 Inhibition

References

Technical Guide: Physicochemical Characteristics of 2,6-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenylacetic acid (2,6-DCPAA) is a synthetic organic compound with the chemical formula C₈H₆Cl₂O₂.[1][2] It belongs to the class of phenylacetic acids, which are known for their diverse biological activities. This technical guide provides an in-depth overview of the core physicochemical characteristics of 2,6-DCPAA, detailed experimental protocols for their determination, and insights into its known biological activities and potential mechanisms of action. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and materials science.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.04 g/mol [2][3]
Appearance White to off-white crystalline powder/solid[2]
Melting Point 158-161 °C[3][4]
Boiling Point 316 °C (estimated)[2]
pKa 3.80[2]
LogP 2.65[2]
Solubility Slightly soluble in DMSO and Methanol.[4] One source indicates it is very soluble in water.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for measuring the key parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Principle: A small, powdered sample of the crystalline solid is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as a range.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_end start Start powder Powder Sample start->powder Grind load Load Capillary powder->load Pack place Place in Apparatus load->place heat_fast Rapid Heating place->heat_fast to ~140°C heat_slow Slow Heating heat_fast->heat_slow Reduce rate observe Observe Melting heat_slow->observe record_start Record T_start observe->record_start First drop record_end Record T_end observe->record_end Last crystal report Report Range record_start->report record_end->report end End report->end

Workflow for Melting Point Determination.
pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Principle: A solution of the weak acid (this compound) is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to prepare a solution of known concentration.

  • Titration Setup: The burette is filled with the standardized NaOH solution. A known volume of the 2,6-DCPAA solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • Titration: The NaOH solution is added in small increments from the burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

  • Data Analysis: The pH values are plotted against the volume of NaOH added to generate a titration curve. The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then calculated. The pKa is equal to the pH of the solution at this half-equivalence point.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_end start Start prepare_acid Prepare Acid Solution start->prepare_acid prepare_base Standardize Base start->prepare_base setup Setup Titration prepare_acid->setup prepare_base->setup add_base Add Base Incrementally setup->add_base record_ph Record pH add_base->record_ph plot Plot Titration Curve record_ph->plot find_eq Find Equivalence Point plot->find_eq find_half_eq Find Half-Equivalence Point find_eq->find_half_eq determine_pka Determine pKa find_half_eq->determine_pka pH at V_eq/2 end End determine_pka->end

Workflow for pKa Determination.
Solubility Determination

The shake-flask method is a classical and widely accepted technique for determining the aqueous solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

  • Shake-flask or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.

  • Shaking: The flask is agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the suspension is then centrifuged to further separate the solid and liquid phases.

  • Sample Preparation: A clear aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the filtered saturated solution is determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a common approach for its determination.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined.

Apparatus:

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis)

  • Volumetric glassware

Procedure:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The separatory funnel is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The phases may be centrifuged to ensure complete separation.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of isopenicillin N synthase (IPNS) and acyl-CoA:6-aminopenicillanic acid acyltransferase, enzymes involved in the biosynthesis of penicillin antibiotics.[4] Furthermore, it is part of a group of phenylacetate derivatives that exhibit cytostatic activity against tumor cells.[4]

Cytostatic Activity and Apoptosis

Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This involves the upregulation of pro-apoptotic proteins such as Bax and Fas Ligand (FasL) and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] The activation of these pathways leads to the activation of caspases, which are the executioners of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DCPAA This compound FasL FasL (upregulated) DCPAA->FasL Bcl2 Bcl-2 (downregulated) DCPAA->Bcl2 Bax Bax (upregulated) DCPAA->Bax DISC DISC Formation FasL->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mito Mitochondrial Permeability Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptotic Signaling Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical characteristics of this compound, along with detailed experimental protocols for their determination. The data presented, including its molecular weight, melting point, pKa, and LogP, are fundamental for its application in research and development. Furthermore, the elucidation of its biological activities, particularly its cytostatic effects and potential to induce apoptosis, highlights its promise as a scaffold for the development of novel therapeutic agents. The provided diagrams for experimental workflows and the proposed apoptotic signaling pathway serve as valuable tools for researchers in this field. Further investigation into the specific molecular targets and signaling cascades modulated by this compound is warranted to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2,6-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichlorophenylacetic acid is a valuable intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a phenyl ring substituted with two chlorine atoms and an acetic acid moiety, provides a unique scaffold for developing novel compounds.[1] This document provides detailed protocols for the laboratory synthesis of this compound, focusing on practical and efficient methodologies. The protocols are based on established chemical literature and are intended to be a comprehensive guide for researchers.

Synthesis Methodologies

Several synthetic routes to this compound have been reported. The most common and practical laboratory-scale methods start from either 2,6-dichlorophenylacetonitrile or 2,6-dichlorotoluene. A multi-step synthesis from cyclohexanone has also been described with high yields.[2]

  • From 2,6-Dichlorophenylacetonitrile (Hydrolysis): This is a straightforward and high-yielding one-step process involving the hydrolysis of the nitrile group.[3]

  • From 2,6-Dichlorotoluene: This route involves the initial chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzyl chloride, followed by cyanation and subsequent hydrolysis of the resulting nitrile.[4]

  • From Cyclohexanone: A more complex, multi-step synthesis that proceeds through the formation of 2,2,6,6-tetrachlorocyclohexanone.[2]

This document will provide a detailed protocol for the hydrolysis of 2,6-dichlorophenylacetonitrile due to its simplicity and high reported yield.

Quantitative Data Summary

The following table summarizes the key quantitative data from the primary synthesis route described in this protocol.

ParameterValueReference
Starting Material2,6-Dichlorophenylacetonitrile[3]
ReagentsPotassium Hydroxide, Hydrochloric Acid[3]
SolventsEthanol, Water, Chloroform[3]
Reaction Temperature80°C[3]
Reaction Time20 hours[3]
Yield83%[3]
Melting Point158-159°C[4]

Experimental Protocol: Synthesis of this compound from 2,6-Dichlorophenylacetonitrile

This protocol details the hydrolysis of 2,6-dichlorophenylacetonitrile to yield this compound.

Materials:

  • 2,6-Dichlorophenylacetonitrile (commercially available)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Chloroform

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Separatory funnel

  • Beakers

  • Graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 18.6 g (100 mmol) of 2,6-dichlorophenylacetonitrile, 40 mL of ethanol, and 50 mL of deionized water.[3]

  • Hydrolysis: Add 30 g of potassium hydroxide to the mixture.[3] Heat the reaction mixture to 80°C and maintain this temperature with stirring for 20 hours.[3]

  • Acidification: After 20 hours, cool the reaction mixture to room temperature. Carefully quench the reaction by adding concentrated hydrochloric acid dropwise until the pH of the solution reaches 3.[3] This should be done in a fume hood as it may generate heat and fumes.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product with chloroform (5 x 50 mL).[3]

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification (Optional): The crude this compound can be further purified by recrystallization from aqueous ethanol to obtain a colorless solid.[4]

Expected Yield:

Following this procedure, a yield of approximately 17 g (83%) of this compound can be expected.[3]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2,6-Dichlorophenylacetonitrile.

SynthesisWorkflow Start Start Step1 Mix 2,6-Dichlorophenyl- acetonitrile, EtOH, H₂O, and KOH Start->Step1 Step2 Heat at 80°C for 20 hours Step1->Step2 Step3 Cool and Acidify with HCl to pH 3 Step2->Step3 Step4 Extract with Chloroform Step3->Step4 Step5 Dry with MgSO₄ and Evaporate Step4->Step5 End 2,6-Dichlorophenylacetic Acid Step5->End

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling hydrochloric acid and chloroform.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potassium hydroxide is corrosive and should be handled with care.

  • Chloroform is a suspected carcinogen and should be handled with extreme caution.

  • The reaction involves heating, so use appropriate care to avoid burns.

Conclusion

The protocol described above provides a reliable and high-yielding method for the synthesis of this compound in a laboratory setting. By following these detailed steps, researchers can effectively produce this important chemical intermediate for their downstream applications in drug discovery and development.

References

Application Notes and Protocols for 2,6-Dichlorophenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-dichlorophenylacetic acid as a versatile starting material in organic synthesis, with a primary focus on its application in the development of pharmaceuticals. Detailed experimental protocols for key transformations and relevant biological pathways are also included.

Introduction: A Versatile Phenylacetic Acid Derivative

This compound is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features, particularly the presence of two chlorine atoms ortho to the phenylacetic acid moiety, impart unique reactivity and conformational properties to the target molecules. This makes it an important intermediate in medicinal chemistry and drug discovery.

The most prominent application of this compound is in the synthesis of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). It is also utilized in the preparation of other pharmacologically active compounds and serves as a valuable scaffold for the development of novel therapeutic agents.

Key Synthetic Application: Synthesis of Diclofenac

This compound is a key precursor in several synthetic routes to Diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid. Diclofenac is a potent NSAID that functions by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Synthetic Strategy Overview

A common strategy for the synthesis of Diclofenac involves the coupling of a 2,6-dichloroaniline moiety with a phenylacetic acid derivative. While various methods exist, a prominent route involves the Ullmann condensation. In this approach, a derivative of this compound can be envisioned to react with an aniline derivative, or conversely, 2,6-dichloroaniline can be coupled with a suitable phenylacetic acid precursor.

A more direct conceptual pathway, though not always the most practiced, would involve the amination of a suitably activated 2-halophenylacetic acid with 2,6-dichloroaniline. However, the more common industrial syntheses often start from precursors to this compound itself, such as 2,6-dichlorotoluene.

The following sections provide detailed protocols for the synthesis of Diclofenac, highlighting the role of the this compound structural motif.

Quantitative Data for Synthetic Steps

The following table summarizes typical quantitative data for the synthesis of Diclofenac and its intermediates. Please note that yields and reaction conditions may vary based on the specific laboratory setup and scale of the reaction.

StepReactionStarting MaterialsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)
1Chlorination of 2,6-Dichlorotoluene2,6-DichlorotolueneN-Chlorosuccinimide, Benzoyl peroxideCarbon tetrachlorideReflux12~70-80N/A
2Cyanation of 2,6-Dichlorobenzyl chloride2,6-Dichlorobenzyl chlorideSodium cyanideEthanol/WaterReflux4-6~85-9588-90
3Hydrolysis to this compound2,6-DichlorophenylacetonitrileSodium hydroxideEthanol/WaterReflux12-18~80-90156-159
4Ullmann Condensation2-Chlorobenzoic acid, 2,6-DichloroanilinePotassium carbonate, Copper powderAmyl alcoholReflux4-6~60-70220-222
5Reduction of Carboxylic AcidN-(2,6-Dichlorophenyl)anthranilic acidLithium aluminum hydrideDiethyl etherReflux3-5~85-95110-112
6Chlorination of Alcohol2-(2,6-Dichloroanilino)benzyl alcoholThionyl chlorideBenzeneReflux2-4~90-9895-97
7Cyanide Displacement2-(2,6-Dichloroanilino)benzyl chlorideSodium cyanideAcetone/WaterReflux5-7~80-90145-147
8Hydrolysis to Diclofenac2-(2,6-Dichloroanilino)benzyl cyanideSodium hydroxideEthanol/WaterReflux24~85-95156-158

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dichlorotoluene

This protocol outlines a common laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 2,6-Dichlorobenzyl Chloride

  • To a solution of 2,6-dichlorotoluene (1.0 eq) in carbon tetrachloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture and filter off the succinimide.

  • Remove the solvent under reduced pressure to obtain crude 2,6-dichlorobenzyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2,6-Dichlorophenylacetonitrile

  • Dissolve 2,6-dichlorobenzyl chloride (1.0 eq) in a mixture of ethanol and water.

  • Add sodium cyanide (1.2 eq) portion-wise to the solution.

  • Reflux the reaction mixture for 5 hours.

  • Cool the mixture and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and dry to yield 2,6-dichlorophenylacetonitrile.

Step 3: Synthesis of this compound

  • To a solution of 2,6-dichlorophenylacetonitrile (1.0 eq) in ethanol and water, add sodium hydroxide (3.0 eq).

  • Reflux the mixture for 15 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water to afford pure this compound.

Protocol 2: Synthesis of Diclofenac via Ullmann Condensation

This protocol describes a common route to Diclofenac starting from commercially available precursors.

Step 1: Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid

  • In a round-bottom flask, combine 2-chlorobenzoic acid (1.0 eq), 2,6-dichloroaniline (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder in amyl alcohol.

  • Reflux the mixture with stirring for 5 hours.

  • Cool the reaction mixture and add aqueous sodium hydroxide solution.

  • Filter the hot solution to remove copper catalyst.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain N-(2,6-dichlorophenyl)anthranilic acid.

Step 2: Synthesis of 2-(2,6-Dichloroanilino)benzyl Alcohol

  • Suspend N-(2,6-dichlorophenyl)anthranilic acid (1.0 eq) in dry diethyl ether.

  • Slowly add lithium aluminum hydride (1.5 eq) to the suspension under an inert atmosphere.

  • Reflux the mixture for 4 hours.

  • Cool the reaction in an ice bath and cautiously quench with water followed by aqueous sodium hydroxide.

  • Filter the resulting solid and extract the filtrate with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-(2,6-dichloroanilino)benzyl alcohol.

Step 3: Synthesis of 2-(2,6-Dichloroanilino)benzyl Chloride

  • Dissolve 2-(2,6-dichloroanilino)benzyl alcohol (1.0 eq) in dry benzene.

  • Add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Reflux the mixture for 3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude product.

Step 4: Synthesis of 2-(2,6-Dichloroanilino)benzyl Cyanide

  • Dissolve the crude 2-(2,6-dichloroanilino)benzyl chloride (1.0 eq) in a mixture of acetone and water.

  • Add sodium cyanide (1.2 eq) and reflux for 6 hours.

  • Cool the mixture and remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

Step 5: Synthesis of Diclofenac (2-(2,6-Dichloroanilino)phenylacetic Acid)

  • Dissolve 2-(2,6-dichloroanilino)benzyl cyanide (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (5.0 eq) and reflux for 24 hours.

  • Cool the reaction mixture, dilute with water, and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate Diclofenac.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure Diclofenac.

Biological Activity and Signaling Pathway

Mechanism of Action of Diclofenac

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] While it inhibits both isoforms, some evidence suggests it has a partial selectivity for COX-2.[3] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.[2]

Beyond COX inhibition, research suggests that Diclofenac may have other mechanisms of action, including the inhibition of the lipoxygenase pathway, which reduces the formation of pro-inflammatory leukotrienes, and potentially the inhibition of phospholipase A2.[3]

Cyclooxygenase (COX) Inhibition Pathway

The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the inhibitory action of Diclofenac.

COX_Inhibition_Pathway cluster_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid membrane->arachidonic_acid pla2->arachidonic_acid cox COX-1 & COX-2 (Cyclooxygenase) arachidonic_acid->cox Substrate prostaglandins Prostaglandins (e.g., PGE2) arachidonic_acid->prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Promotes prostaglandins->inflammation diclofenac Diclofenac diclofenac->cox Inhibits

Diclofenac's inhibition of the COX pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis and characterization of Diclofenac from a suitable precursor.

Synthesis_Workflow start Starting Materials (e.g., 2,6-Dichlorotoluene) synthesis Multi-step Synthesis (Chlorination, Cyanation, Hydrolysis, Ullmann Condensation, etc.) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, IR, MS, M.p.) purification->characterization final_product Pure Diclofenac characterization->final_product data_analysis Data Analysis and Reporting final_product->data_analysis

General workflow for Diclofenac synthesis.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis, particularly for the preparation of the widely used NSAID, Diclofenac. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this important chemical intermediate in their synthetic endeavors. Understanding the synthetic routes and the underlying biological mechanisms of the resulting products is crucial for the development of new and improved therapeutic agents.

References

Application of 2,6-Dichlorophenylacetic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenylacetic acid is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a phenyl ring substituted with two chlorine atoms and an acetic acid moiety, makes it a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and final drug substances. The strategic positioning of the chlorine atoms influences the reactivity of the molecule and imparts specific pharmacological properties to the final products.[1]

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a critical building block for several commercially significant drugs. Its utility spans different therapeutic areas, from anti-inflammatory agents to treatments for neurological disorders.

Synthesis of Diclofenac

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is a prominent example of a pharmaceutical synthesized using a derivative of this compound.[2] While many synthetic routes to Diclofenac exist, some involve the use of precursors that are structurally related to this compound. One common method involves the condensation of a phenylacetic acid derivative with 2,6-dichloroaniline.[3]

Synthesis of Guanfacine

This compound is a key intermediate in the synthesis of Guanfacine, a selective alpha-2A adrenergic receptor agonist used to treat attention deficit hyperactivity disorder (ADHD) and hypertension.[4][5]

Synthesis of Novel Drug Candidates

Beyond established drugs, this compound and its derivatives are employed in the discovery and development of new chemical entities. For instance, it has been used in the synthesis of potent and selective positive allosteric modulators (PAMs) of the human dopamine D1 receptor, such as LY3154207, which is under investigation for Lewy body dementia.[6][7]

Experimental Protocols

The following sections provide detailed experimental protocols for key synthetic transformations involving this compound and its precursors.

Protocol 1: Synthesis of this compound from 2,6-Dichlorobenzyl Cyanide

This protocol outlines the hydrolysis of 2,6-dichlorobenzyl cyanide to produce this compound.[8]

Reaction Scheme:

G 2,6-Dichlorobenzyl Cyanide 2,6-Dichlorobenzyl Cyanide This compound This compound 2,6-Dichlorobenzyl Cyanide->this compound 1. NaOH (1N), reflux 2. HCl (2N)

Caption: Hydrolysis of 2,6-Dichlorobenzyl Cyanide.

Materials:

  • 2,6-Dichlorobenzyl cyanide

  • 1 N Sodium hydroxide (NaOH) solution

  • 2 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Aqueous ethanol

Procedure:

  • Reflux the 2,6-dichlorobenzyl cyanide with 1 N sodium hydroxide solution overnight.

  • After cooling, extract the mixture with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 2 N hydrochloric acid.

  • The resulting precipitate of this compound is collected.

  • The crude product can be purified by repeated crystallization from aqueous ethanol.

Quantitative Data Summary:

Starting MaterialReagentsConditionsProductYieldReference
2,6-Dichlorobenzyl cyanide1N NaOH, 2N HClReflux overnightThis compound60%[8]
Protocol 2: Synthesis of this compound from 2,2,6,6-Tetrachlorocyclohexanone

This protocol describes a high-yield synthesis of this compound starting from 2,2,6,6-tetrachlorocyclohexanone.[4]

Experimental Workflow:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis, Rearrangement, Acidification & Decarboxylation 2,2,6,6-Tetrachlorocyclohexanone 2,2,6,6-Tetrachlorocyclohexanone Intermediate Intermediate 2,2,6,6-Tetrachlorocyclohexanone->Intermediate Dimethyl malonate, DBU, CH2Cl2, 40-45°C, 5h This compound This compound Intermediate->this compound 1. 20% NaOH (aq), 40-45°C, 5h 2. 30% HCl (aq), pH 2.0-2.5, 20-25°C, 2h

Caption: Synthesis from 2,2,6,6-Tetrachlorocyclohexanone.

Materials:

  • 2,2,6,6-Tetrachlorocyclohexanone (0.1 mol, 23.6 g)

  • Dimethyl malonate (0.11 mol, 14.5 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.8 g)

  • Methylene chloride (100 g)

  • 20% (w/w) Sodium hydroxide aqueous solution (100 g)

  • 30% (w/w) Hydrochloric acid aqueous solution

  • Water

Procedure:

  • To a 500 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add methylene chloride, 2,2,6,6-tetrachlorocyclohexanone, dimethyl malonate, and DBU.

  • Heat the mixture and stir at 40-45 °C for 5 hours.

  • Cool the reaction mixture to 20 °C and add the 20% sodium hydroxide aqueous solution.

  • Stir the mixture at 40-45 °C for 5 hours.

  • Cool to 20 °C and separate the layers. The organic phase is back-extracted twice with 20 g of water each time.

  • Combine the aqueous phases and acidify with 30% hydrochloric acid aqueous solution at 20-25 °C to adjust the pH to 2.0-2.5.

  • Continue acidification and decarboxylation for 2 hours.

  • Filter the precipitate, wash with 20 g of water, and dry the filter cake to obtain the product.

Quantitative Data Summary:

Starting MaterialKey ReagentsConditionsProductYieldPurityReference
2,2,6,6-TetrachlorocyclohexanoneDimethyl malonate, DBU, NaOH, HCl40-55 °CThis compound93.7-95.6%99.6-99.7%[4]
Protocol 3: Synthesis of a Dopamine D1 PAM Precursor

This protocol describes the coupling of 2-(2,6-dichlorophenyl)acetic acid with an amine intermediate in the synthesis of a dopamine D1 positive allosteric modulator.[6]

Logical Relationship Diagram:

G Amine Intermediate (9) Amine Intermediate (9) Amide Product Amide Product Amine Intermediate (9)->Amide Product 2-(2,6-dichlorophenyl)acetic acid 2-(2,6-dichlorophenyl)acetic acid 2-(2,6-dichlorophenyl)acetic acid->Amide Product

Caption: Amide Coupling Reaction.

Procedure: The synthesis involves the coupling of amine intermediate 9 with 2-(2,6-dichlorophenyl)acetic acid.[6] The resulting amide is then further reacted. While specific quantities for this step are not detailed in the provided search results, standard amide coupling conditions would be employed. A general procedure is outlined below.

General Procedure for Amide Coupling:

  • Dissolve 2-(2,6-dichlorophenyl)acetic acid in a suitable aprotic solvent (e.g., THF, DCM).

  • Add a coupling agent (e.g., CDI, HATU, EDCI) and an amine base (e.g., DIPEA, triethylamine).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the amine intermediate to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or crystallization.

Conclusion

This compound is a cornerstone intermediate in the synthesis of several important pharmaceutical compounds. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug development, facilitating the efficient and reproducible synthesis of these and other novel molecules. The versatility of this compound ensures its continued importance in the field of medicinal chemistry.

References

Application Note: Analysis of 2,6-Dichlorophenylacetic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,6-Dichlorophenylacetic acid in solution. Due to the polar and non-volatile nature of the analyte, a derivatization step is employed to convert it into its more volatile methyl ester, 2,6-Dichlorophenylacetate, prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.

Introduction

This compound is a compound of interest in various fields, including its use as an inhibitor of isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase.[1][2] It has also been noted for its cytostatic activity against tumor cells.[1][2] Accurate and reliable quantification is crucial for its study in these contexts. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of acidic compounds like this compound by GC-MS is challenging due to their low volatility and potential for peak tailing.

To overcome these challenges, a derivatization step is essential.[3][4][5] This protocol utilizes methylation to convert the carboxylic acid group into a methyl ester, thereby increasing the analyte's volatility and improving its chromatographic behavior.[6]

Experimental

2.1. Reagents and Materials

  • This compound standard

  • Methanol (ACS grade or higher)

  • Toluene (ACS grade or higher)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • 2,4-Dichlorophenylacetic acid (Internal Standard)

  • Hydrochloric acid (HCl)

  • Sodium sulfate, anhydrous

  • Sample vials, screw caps with PTFE-lined septa

2.2. Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration is a representative example:

  • Gas Chromatograph (GC): Agilent 8890 GC System or equivalent

  • Mass Spectrometer (MS): Agilent 5977B GC/MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler: Agilent 7693A or equivalent

2.3. Standard and Sample Preparation

2.3.1. Stock Solutions

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS), 2,4-Dichlorophenylacetic acid, in methanol.

2.3.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the stock solution in methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.3.3. Sample Derivatization (Methylation)

  • Pipette 1 mL of the standard or sample solution into a clean glass reaction vial.

  • Add 50 µL of the internal standard stock solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 200 µL of 2% (v/v) HCl in methanol.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 500 µL of toluene.

  • Vortex for 1 minute to extract the methylated analyte into the organic layer.

  • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Carefully transfer the upper organic layer (toluene) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

2.4. GC-MS Parameters

The following table summarizes the recommended GC-MS parameters. These may require optimization for your specific instrumentation.

ParameterValue
GC
Inlet ModeSplitless
Inlet Temperature250°C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 80°C, hold for 1 min
Ramp: 10°C/min to 280°C
Hold: 5 min at 280°C
MS
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)2,6-Dichlorophenylacetate: 218 (Quantifier), 159, 125 (Qualifiers)
2,4-Dichlorophenylacetate (IS): 218 (Quantifier), 162, 175 (Qualifiers)

Results and Data Presentation

The derivatization process converts this compound to its methyl ester, Methyl 2,6-dichlorophenylacetate.[7] The mass spectrum of the derivatized analyte will show characteristic ions that can be used for quantification and confirmation.

Table 1: Quantitative Data Summary (Representative)

ParameterValue
Retention Time (min)~ 12.5
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Linearity (R²)> 0.995
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Note: The values presented in this table are representative and should be determined experimentally during method validation.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Sample/Standard B Add Internal Standard A->B C Evaporate to Dryness B->C D Add HCl in Methanol C->D Proceed to Derivatization E Heat at 60°C D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Inject into GC-MS G->H Proceed to Analysis I Data Acquisition (SIM) H->I J Data Analysis I->J K K J->K Final Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Derivatization_Pathway Analyte This compound (Non-volatile) Reagent + Methanol (CH3OH) + HCl (catalyst) Analyte->Reagent Product Methyl 2,6-dichlorophenylacetate (Volatile) Reagent->Product Esterification GCMS GC-MS Analysis Product->GCMS Injection

Caption: Derivatization pathway of this compound for GC-MS analysis.

Conclusion

The described GC-MS method, incorporating a methylation derivatization step, provides a reliable and sensitive approach for the quantification of this compound. This protocol can be readily implemented in analytical laboratories and serves as a valuable tool for researchers in various scientific disciplines. Method validation should be performed to ensure the accuracy and precision of the results for specific sample matrices.

References

Application Note: Validated HPLC and GC-MS Methods for the Quantitative Analysis of 2,6-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,6-Dichlorophenylacetic acid is a compound of interest in pharmaceutical development and environmental analysis. Accurate and reliable quantification of this analyte is crucial for safety, efficacy, and regulatory compliance. This application note details validated analytical methods for the determination of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are based on established methodologies for structurally related compounds and adhere to the principles outlined in the ICH Q2(R2) guidelines for analytical method validation.[1][2][3][4]

The methods described herein are intended for use by researchers, scientists, and drug development professionals requiring a robust and validated analytical approach for this compound.

Analytical Methodologies

Two primary analytical methods have been developed and validated for the quantification of this compound: a reverse-phase HPLC method for routine analysis and a more selective GC-MS method for confirmatory analysis and trace-level detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A reliable HPLC method was established for the quantification of this compound. The chromatographic conditions were optimized to achieve excellent peak symmetry, resolution, and sensitivity.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detection UV at 230 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

For higher selectivity and sensitivity, a GC-MS method was developed. This method is particularly suitable for complex matrices and for confirming the identity of the analyte.

GC-MS Conditions:

ParameterCondition
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Optimized temperature gradient
MS Detection Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode

Method Validation Summary

The analytical methods were validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

The following tables summarize the quantitative data obtained during the validation of the HPLC and GC-MS methods. The data presented is representative of the performance expected from these methods when conducted as described in the protocols.

Table 1: HPLC Method Validation Data

Validation ParameterResult
Linearity (Concentration Range) 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) - Repeatability < 1.5%
Precision (RSD%) - Intermediate < 2.0%

Table 2: GC-MS Method Validation Data

Validation ParameterResult
Linearity (Concentration Range) 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (RSD%) - Repeatability < 2.5%
Precision (RSD%) - Intermediate < 3.0%

Experimental Protocols

Detailed protocols for sample preparation and analysis are provided below. These protocols should be followed closely to ensure reproducible and accurate results.

Protocol 1: Sample Preparation from Aqueous Matrices (e.g., Water, Plasma)

This protocol describes the extraction of this compound from aqueous samples using liquid-liquid extraction.

Materials:

  • Sample containing this compound

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Sulfate, anhydrous

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the aqueous sample into a 15 mL centrifuge tube.

  • Acidify the sample to pH ~2 by adding 1M HCl.

  • Add 5 mL of Dichloromethane to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the DCM to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (for HPLC) or a suitable solvent (for GC-MS).

Protocol 2: HPLC Analysis

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample or standard solution.

  • Run the analysis according to the chromatographic conditions specified above.

  • Quantify the this compound peak based on the calibration curve generated from standards of known concentrations.

Protocol 3: GC-MS Analysis

Procedure:

  • Prepare the sample for GC-MS analysis, which may involve derivatization to improve volatility and chromatographic performance.

  • Inject the prepared sample into the GC-MS system.

  • Run the analysis using the specified GC-MS conditions.

  • Identify and quantify this compound based on its retention time and characteristic mass fragments in SIM mode.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this application note.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation start Aqueous Sample acidify Acidification (pH ~2) start->acidify extract Liquid-Liquid Extraction (Dichloromethane) acidify->extract dry Drying (Anhydrous Na2SO4) extract->dry evaporate Evaporation (Nitrogen) dry->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc Mobile Phase gcms GC-MS Analysis reconstitute->gcms Suitable Solvent (with Derivatization if needed) specificity Specificity hplc->specificity linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq gcms->specificity gcms->linearity gcms->accuracy gcms->precision gcms->lod_loq

Caption: Experimental workflow for the analysis of this compound.

validation_parameters cluster_quantitative Quantitative Assessment cluster_qualitative Qualitative Assessment method Validated Analytical Method linearity Linearity method->linearity range Range method->range accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq specificity Specificity method->specificity

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC and GC-MS methods presented in this application note provide a robust and reliable approach for the quantitative analysis of this compound. The methods have been validated to demonstrate their suitability for their intended purpose, exhibiting excellent linearity, accuracy, and precision. These protocols and validation data will be a valuable resource for researchers and scientists in the pharmaceutical and environmental fields.

References

Application Notes and Protocols for the Use of 2,6-Dichlorophenylacetic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available research on the specific use of 2,6-Dichlorophenylacetic acid in cell culture studies is limited. The following application notes and protocols are based on the potential activities of related phenylacetic acid derivatives and provide a general framework for investigating the effects of a novel compound on cultured cells. The experimental parameters and expected outcomes should be adapted and validated for the specific cell lines and research questions.

Introduction

This compound is a derivative of phenylacetic acid. While research on other phenylacetic acid derivatives has suggested potential anti-proliferative and pro-apoptotic effects in cancer cell lines, the specific biological activity of this compound in cell culture remains to be thoroughly investigated. This document provides a set of standardized protocols to assess the cytotoxic, pro-apoptotic, and cell cycle-modifying effects of this compound on cultured cells.

Potential Applications in Cell Culture

Based on the activity of related compounds, this compound could be investigated for the following applications in cell culture:

  • Anticancer Research: To determine its potential as a cytotoxic or cytostatic agent against various cancer cell lines.

  • Mechanism of Action Studies: To elucidate the molecular pathways through which it may exert its effects, such as the induction of apoptosis or cell cycle arrest.

  • Drug Discovery: As a lead compound for the development of novel therapeutic agents.

Data Presentation (Illustrative)

Due to the lack of specific data for this compound, the following tables are presented as examples of how quantitative data from the proposed experiments could be structured.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer)75.2
A549 (Lung Cancer)112.5
HCT116 (Colon Cancer)98.7
PC-3 (Prostate Cancer)150.1

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Hypothetical Data)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.1 ± 0.51.5 ± 0.3
This compound (50 µM)15.8 ± 1.25.2 ± 0.7
This compound (100 µM)35.2 ± 2.512.8 ± 1.1

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Hypothetical Data)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.4 ± 3.120.1 ± 1.514.5 ± 1.2
This compound (75 µM)78.2 ± 4.210.5 ± 0.911.3 ± 0.8

Experimental Protocols

Preparation of this compound for Cell Culture

It is crucial to ensure the proper dissolution and sterility of the compound for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.

    • Warm the DMSO slightly to aid dissolution if necessary.

    • Ensure the compound is completely dissolved by vortexing.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage:

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations immediately before use.

    • Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1][2][3][4]

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[5][6][8]

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses PI to stain DNA and a flow cytometer to quantify the DNA content, thereby determining the proportion of cells in different phases of the cell cycle.[9][10][11][12]

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Fixation:

    • Harvest the treated cells and wash with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

    • Add PI solution and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[9][12]

Visualizations (Illustrative)

The following diagrams are provided as examples to illustrate how signaling pathways and experimental workflows related to the study of this compound could be visualized using Graphviz.

G cluster_0 Cell Treatment & Viability cluster_1 Apoptosis & Cell Cycle Analysis Cell_Culture Seed Cells in 96-well plate Compound_Addition Add this compound Cell_Culture->Compound_Addition Incubation Incubate for 48h Compound_Addition->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Absorbance (Determine IC50) MTT_Assay->Data_Analysis Cell_Treatment Treat cells with IC50 concentration Harvest_Cells Harvest Cells Cell_Treatment->Harvest_Cells Annexin_V_PI_Staining Annexin V/PI Staining Harvest_Cells->Annexin_V_PI_Staining Cell_Cycle_Staining PI Staining for Cell Cycle Harvest_Cells->Cell_Cycle_Staining Flow_Cytometry Flow Cytometry Analysis Annexin_V_PI_Staining->Flow_Cytometry Cell_Cycle_Staining->Flow_Cytometry

Fig. 1: Experimental workflow for assessing the effects of this compound.

G cluster_pathway Hypothetical Signaling Pathway 2_6_DCPAA This compound Receptor Unknown Receptor/Target 2_6_DCPAA->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Mitochondria Mitochondrial Stress Signal_Transduction->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Signal_Transduction->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 2: Hypothetical signaling pathway for this compound-induced effects.

References

Application Notes and Protocols for Large-Scale Production of 2,6-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the large-scale synthesis, purification, and analytical characterization of 2,6-Dichlorophenylacetic acid. Additionally, potential applications and associated signaling pathways are discussed to support research and development activities.

Introduction

This compound is a chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring two chlorine atoms on the phenyl ring adjacent to an acetic acid moiety, imparts specific reactivity, making it a valuable precursor for complex molecule synthesis.[1] In research, it has been identified as an inhibitor of isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase, and it exhibits cytostatic activity against tumor cells.[2] This document outlines scalable methods for its production to facilitate its use in research settings.

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The selection of a particular route for large-scale production depends on factors such as the availability and cost of starting materials, safety, and environmental considerations. Below are two viable protocols for large-scale synthesis.

Protocol 1: From 2,6-Dichlorobenzyl Cyanide

This two-step method involves the hydrolysis of commercially available 2,6-dichlorobenzyl cyanide.[3]

Experimental Protocol:

Step 1: Hydrolysis of 2,6-Dichlorobenzyl Cyanide

  • In a suitable reaction vessel equipped with a stirrer, reflux condenser, and temperature control, combine 2,6-dichlorobenzyl cyanide (1 equivalent), ethanol, and water.

  • Add potassium hydroxide (KOH) (approximately 5 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 20 hours with continuous stirring.[4]

  • After cooling to room temperature, quench the reaction by carefully adding hydrochloric acid (HCl) until the pH of the mixture reaches 3.[4]

  • Extract the product into an organic solvent such as chloroform.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure to yield crude this compound.[4]

Step 2: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of hot aqueous ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: From 2,6-Dichlorotoluene

This method involves the palladium-catalyzed carbonylation of 2,6-dichlorotoluene to form an ester intermediate, followed by hydrolysis.[2][4] While this method may require more specialized equipment due to the use of carbon monoxide gas under pressure, it offers an alternative route from a different starting material.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2,6-Dichlorophenylacetate

  • Charge a high-pressure reactor with 2,6-dichlorotoluene (1 equivalent), ethanol, a palladium catalyst (e.g., Pd(Xantphos)Cl2, 1 mol%), and an oxidant like di-tert-butyl peroxide (1 equivalent).[2]

  • Pressurize the reactor with carbon monoxide (10 atmospheres).[2]

  • Heat the mixture to 120°C and stir for 16 hours.[2]

  • After cooling and releasing the pressure, purify the resulting ethyl 2,6-dichlorophenylacetate by column chromatography.[2]

Step 2: Hydrolysis of Ethyl 2,6-Dichlorophenylacetate

  • Dissolve the purified ethyl 2,6-dichlorophenylacetate in a solvent mixture like 1,4-dioxane and water.

  • Add a 6N sodium hydroxide (NaOH) solution and heat the mixture to 60°C for 2 hours.[2]

  • Cool the reaction and acidify with 2N HCl to a pH of 1.[2]

  • Remove the organic solvent under reduced pressure and extract the product with ethyl acetate.[2]

  • Dry the organic extract over anhydrous MgSO4, filter, and evaporate the solvent to yield this compound.

Quantitative Data Summary

ParameterProtocol 1 (from 2,6-Dichlorobenzyl Cyanide)Protocol 2 (from 2,6-Dichlorotoluene)Reference
Starting Material2,6-Dichlorobenzyl cyanide2,6-Dichlorotoluene[2][4]
Intermediate-Ethyl 2,6-dichlorophenylacetate[2]
Overall Yield~60-83%~68.4%[3][4]
Purity (after recrystallization)>99% achievable>99% achievable[5]
Melting Point158-159°C159.0 to 161.0 °C[3]

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of the final product. A C18 column can be used with a mobile phase consisting of acetonitrile, water, and acetic acid.[6] The compound can be detected using a UV detector at a wavelength of 283 nm.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester may be necessary.[7] This technique can be used to confirm the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches.

Applications in Research

This compound serves as a versatile building block in the synthesis of various biologically active molecules, including certain antihypertensives.[1] Its documented cytostatic activity against tumor cells makes it a compound of interest in cancer research.[2] Furthermore, its inhibitory action on isopenicillin N synthase suggests potential applications in the development of novel antibiotics.[2]

While the direct signaling pathways of this compound are not as extensively studied as its close analog, 2,4-Dichlorophenoxyacetic acid (2,4-D), the latter is known to mimic natural auxin, a plant hormone.[8] In susceptible dicot plants, 2,4-D leads to abnormal growth, senescence, and death by disrupting hormonal balance.[8] Research on 2,4-D has also indicated that it can induce oxidative stress and activate AMPKα signaling, leading to apoptosis in pancreatic β-cells.[9] These findings may provide a starting point for investigating the mechanism of action of this compound in biological systems.

Visualizations

Diagram 1: Synthesis Workflow for this compound (Protocol 1)

Synthesis_Workflow_Protocol_1 start 2,6-Dichlorobenzyl cyanide hydrolysis Hydrolysis (KOH, EtOH/H2O, 80°C) start->hydrolysis Step 1 acidification Acidification (HCl to pH 3) hydrolysis->acidification extraction Extraction (Chloroform) acidification->extraction purification Purification (Recrystallization from aqueous ethanol) extraction->purification Step 2 product 2,6-Dichlorophenylacetic acid purification->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

Diagram 2: Proposed Signaling Pathway for Cellular Effects (Analogous to 2,4-D)

Signaling_Pathway compound This compound (or 2,4-D) ros Increased Reactive Oxygen Species (ROS) compound->ros Induces ampk AMPKα Activation ros->ampk Activates mito Mitochondrial Dysfunction ampk->mito Leads to apoptosis Apoptosis mito->apoptosis Triggers

Caption: Proposed signaling pathway based on the action of the related compound 2,4-D.

References

Application Notes and Protocols for the Purification of Crude 2,6-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 2,6-Dichlorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections offer a comparative overview of common purification techniques, including recrystallization and flash column chromatography, complete with illustrative quantitative data and step-by-step experimental procedures.

Introduction

Crude this compound synthesized through various chemical routes often contains impurities such as unreacted starting materials, by-products, and residual solvents. Effective purification is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product. This document outlines two primary methods for purification: recrystallization, a cost-effective technique for crystalline solids, and flash column chromatography, a versatile method for separating a wider range of impurities.

Comparative Data on Purification Techniques

The selection of a purification method depends on factors such as the impurity profile, the desired final purity, scalability, and cost. Below is a summary of expected outcomes from different purification techniques for crude this compound, assuming an initial purity of approximately 90%.

Disclaimer: The following quantitative data is illustrative and based on typical results for the purification of similar aromatic carboxylic acids. Actual results may vary depending on the specific nature and percentage of impurities in the crude material.

Table 1: Comparison of Recrystallization Solvents

Recrystallization Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Yield (%)Melting Point (°C)
Aqueous Ethanol (80% EtOH)90.098.585158-160
Toluene90.097.075157-159
Heptane/Ethyl Acetate (3:1)90.096.580156-158

Table 2: Comparison of Purification by Flash Column Chromatography

Initial Purity (%)Purity after Chromatography (%)Yield (%)Melting Point (°C)
90.0>99.590159-161[1]

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol describes the purification of crude this compound by recrystallization from a mixed solvent system of ethanol and water. This method is effective for removing non-polar and some polar impurities.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in the minimum amount of hot 80% aqueous ethanol. Start with approximately 50 mL of the solvent mixture and add more in small portions if necessary, while heating and stirring, until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth and purity, avoid rapid cooling.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved. The expected melting point of the purified product is 158-159°C[2].

Protocol 2: Purification by Flash Column Chromatography

This protocol details the purification of crude this compound using silica gel flash column chromatography, which is highly effective for separating closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Small amount of acetic acid (optional, to improve peak shape)

  • Glass chromatography column

  • Air or nitrogen source for pressure

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Eluent Preparation: Prepare a mobile phase of Hexane:Ethyl Acetate. A starting gradient of 95:5 (v/v) is recommended. A small amount of acetic acid (0.1%) can be added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve 1.0 g of crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the 95:5 Hexane:Ethyl Acetate mobile phase, applying gentle pressure.

  • Fraction Collection: Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp. This compound should be UV active.

  • Gradient Elution (if necessary): If the product does not elute or the separation is poor, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Isolation: Combine the pure fractions as identified by TLC and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent. A patent describing a synthesis of this compound reported a purity of 99.7% and a yield of 95.6% after the final purification step[3].

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

Table 3: Analytical Methods for Purity Determination

Analytical TechniqueTypical ConditionsExpected Result for Pure Compound
Melting Point Capillary melting point apparatusSharp melting point range, e.g., 159-161°C[1]
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phaseMobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic)Detection: UV at 220 nmA single major peak with >99.5% purity
Thin Layer Chromatography (TLC) Stationary Phase: Silica gelMobile Phase: Hexane:Ethyl Acetate (e.g., 7:3) with a trace of acetic acidA single spot with a consistent Rf value

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the purification of crude this compound.

Purification_Workflow crude Crude 2,6-Dichlorophenylacetic Acid (Purity ~90%) dissolution Dissolution in Minimum Hot Solvent crude->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_recrystallized Purified Product (Purity >98.5%) drying->pure_recrystallized

Caption: Recrystallization Workflow for this compound.

Chromatography_Workflow crude Crude 2,6-Dichlorophenylacetic Acid (Purity ~90%) sample_prep Sample Preparation (Adsorption onto Silica) crude->sample_prep elution Elution with Solvent Gradient sample_prep->elution column_packing Column Packing (Silica Gel) column_packing->elution fraction_collection Fraction Collection & TLC Analysis elution->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_chromatography Purified Product (Purity >99.5%) solvent_removal->pure_chromatography

References

Application Note and Protocol: Solid-Phase Extraction of 2,6-Dichlorophenylacetic Acid from Aqueous Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenylacetic acid is a compound of interest in various fields, including environmental monitoring and pharmaceutical research. Accurate and sensitive quantification of this analyte in aqueous samples is crucial. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex matrices, offering advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving sample cleanup. This document provides a detailed protocol for the solid-phase extraction of this compound from aqueous samples, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Principle of the Method

This method utilizes reversed-phase solid-phase extraction. This compound, an acidic compound, has a pKa of approximately 3.80.[1][2] To ensure efficient retention on a nonpolar SPE sorbent, the pH of the aqueous sample is adjusted to be at least 2 pH units below the pKa of the analyte.[3] This protonates the carboxylic acid group, making the molecule less polar and increasing its affinity for the hydrophobic sorbent. After loading the sample, interferences are washed away, and the retained this compound is then eluted with an appropriate organic solvent. Subsequent analysis is typically performed by HPLC with UV detection.

Materials and Reagents

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase cartridges (e.g., C18, polymeric sorbents like Oasis HLB).

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • SPE vacuum manifold

  • Collection vials

  • pH meter or pH paper

  • Vortex mixer

  • Analytical balance

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Collection Acidify Acidify Sample (pH < 1.8) Sample->Acidify Condition Condition SPE Cartridge (Methanol, then Water) Load Load Acidified Sample Acidify->Load Condition->Load Wash Wash Cartridge (e.g., Water/Methanol mix) Load->Wash Elute Elute Analyte (e.g., Acetonitrile/Methanol) Wash->Elute Evaporate Evaporate Eluate (if necessary) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze HPLC Analysis Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction and analysis of this compound.

Detailed Experimental Protocol

1. Sample Preparation

1.1. Collect the aqueous sample in a clean, appropriate container. 1.2. For a 100 mL sample, acidify to a pH below 1.8 by adding concentrated HCl dropwise while monitoring with a pH meter. This ensures the this compound is in its neutral form for optimal retention on the reversed-phase sorbent.[4]

2. SPE Cartridge Conditioning

2.1. Place the reversed-phase SPE cartridges on a vacuum manifold. 2.2. Condition the cartridges by passing 5 mL of methanol through the sorbent bed. 2.3. Equilibrate the cartridges by passing 5 mL of HPLC-grade water through the sorbent bed. Do not allow the cartridge to go dry before loading the sample.[3]

3. Sample Loading

3.1. Load the acidified aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min. 3.2. After the entire sample has passed through, dry the cartridge under vacuum for 5-10 minutes to remove residual water.

4. Washing

4.1. Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove any co-adsorbed polar interferences. 4.2. Dry the cartridge thoroughly under vacuum for 10-15 minutes.

5. Elution

5.1. Place collection vials in the vacuum manifold. 5.2. Elute the this compound from the cartridge by passing 5 mL of a suitable organic solvent, such as a mixture of acetonitrile and methanol (1:1, v/v), through the sorbent at a low flow rate (1-2 mL/min).[5]

6. Eluate Processing and Analysis

6.1. If necessary for increased sensitivity, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 1 mL) of the HPLC mobile phase. 6.2. Analyze the final extract by HPLC with UV detection. A C18 column is commonly used with a mobile phase consisting of an acetonitrile and acidified water gradient.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of dichlorinated phenylacetic/phenoxyacetic acids using solid-phase extraction, based on available literature for structurally similar compounds.

Table 1: SPE Recovery of Related Dichlorinated Acidic Compounds

CompoundSPE SorbentSample MatrixSpiking LevelAverage Recovery (%)Reference
2,4-Dichlorophenoxyacetic acidOasis MCXSurface Water0.10 µg/L70-110%[6]
2,4-Dichlorophenoxyacetic acidBond Elut PPLDistilled WaterNot Specified~64%[5]
2,4-Dichlorophenoxyacetic acidC18Surface Water2.5 ppb>85%[4][7]
2,4-Dichlorophenoxyacetic acidMIP/HDPELake Water0.006 mg/L~50 (enrichment factor)[8][9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Related Compounds

CompoundAnalytical MethodLODLOQReference
2,4-Dichlorophenoxyacetic acidLC/MS/MS0.03 µg/L0.10 µg/L[6]
2,4-Dichlorophenoxyacetic acidHPLC-UV0.004 µg/L0.01 µg/L[10]
2,4-Dichlorophenoxyacetic acidHPLC0.03 mg/L0.1 mg/L[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Analyte Recovery Sample pH too highEnsure sample pH is at least 2 units below the analyte's pKa.
Inappropriate elution solventTest a stronger elution solvent or a mixture of solvents.
Cartridge dried out before sample loadingRe-condition the cartridge and ensure it remains wet before loading.
High Background/Interferences Inadequate washing stepIncrease the volume or the organic content of the wash solution.
Co-elution of matrix componentsOptimize the elution solvent to be more selective for the analyte.
Poor Reproducibility Inconsistent flow ratesUse a vacuum manifold with flow control or an automated SPE system.
Variable sample matrixImplement a more rigorous sample pre-treatment step (e.g., filtration).

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from aqueous samples. By carefully controlling the sample pH and utilizing an appropriate reversed-phase SPE sorbent, high recovery and clean extracts can be achieved, enabling accurate and sensitive quantification by HPLC. The provided workflow, quantitative data for related compounds, and troubleshooting guide offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.

References

Application of 2,6-Dichlorophenylacetic Acid in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenylacetic acid is a versatile starting material and a key intermediate in the synthesis of a variety of novel compounds with significant biological activities. Its unique structural features, including the sterically hindered carboxylic acid group and the dichlorinated phenyl ring, make it an attractive scaffold for the development of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis of novel anticancer compounds derived from this compound, focusing on derivatives that exhibit potent cytotoxic effects against various cancer cell lines. The methodologies described herein are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.

Data Presentation: Cytotoxicity of Novel Compounds

The following tables summarize the in vitro anticancer activity of representative compounds synthesized from this compound. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of 2-Indolinone Derivatives against SW620 Colon Cancer Cells

Compound IDSubstitution PatternIC50 (µM)
4c Aryl group A12.5
4f Aryl group B8.7
4j Aryl group C2.1

Table 2: Cytotoxicity of 2-Phenylacrylonitrile Derivatives as Tubulin Inhibitors

Compound IDCancer Cell LineIC50 (nM)
1g2a HCT116 (Colon)5.9
1g2a BEL-7402 (Liver)7.8

Table 3: Cytotoxicity of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives

Compound IDCancer Cell LineIC50 (µM)
11 A549 (Lung)1.2
11 HeLa (Cervical)0.7

Table 4: Cytotoxicity of 3,6-Diazaphenothiazine Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)
3 SNB-19 (Glioblastoma)0.11
4 SNB-19 (Glioblastoma)0.11
4 C-32 (Melanoma)0.15

Experimental Protocols

Protocol 1: Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives (General Procedure)

This protocol describes a general method for the synthesis of 2-indolinone derivatives, which have shown significant anticancer activity.

Materials:

  • Diclofenac sodium

  • Thionyl chloride

  • Appropriate aromatic aldehyde

  • Piperidine

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Synthesis of 1-(2,6-dichlorophenyl)indolin-2-one: A solution of diclofenac sodium (1 equivalent) in a suitable organic solvent is treated with thionyl chloride (1.2 equivalents). The reaction mixture is stirred at room temperature for 2-3 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield 1-(2,6-dichlorophenyl)indolin-2-one.

  • Knoevenagel Condensation: To a solution of 1-(2,6-dichlorophenyl)indolin-2-one (1 equivalent) and an appropriate aromatic aldehyde (1.1 equivalents) in ethanol, a catalytic amount of piperidine is added.

  • The reaction mixture is refluxed for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and then with hexane.

  • The crude product is purified by recrystallization from a suitable solvent to afford the desired 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivative.

Protocol 2: MTT Assay for Cell Viability

This protocol details the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., SW620, HCT116, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of the cell cycle distribution of cancer cells treated with the synthesized compounds using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Synthesized compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and treat them with the synthesized compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives in cancer research.

G2_M_Checkpoint cluster_0 G2/M Arrest Induction DNA_Damage DNA Damage (Induced by Drug) ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases (Phosphorylated) ATM_ATR->Chk1_Chk2 p53 p53 (Stabilized & Activated) ATM_ATR->p53 Cdc25 Cdc25 Phosphatase (Inhibited) Chk1_Chk2->Cdc25 Inhibits p21 p21 (CDK inhibitor) (Upregulated) p53->p21 CyclinB_CDK1 Cyclin B/CDK1 Complex (Inactive) p21->CyclinB_CDK1 Inhibits Cdc25->CyclinB_CDK1 Activates (blocked) G2_M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2_M_Arrest Tubulin_Inhibition cluster_1 Tubulin Polymerization Inhibition Workflow Drug 2-Phenylacrylonitrile Derivative Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization (Dynamic Instability) Drug->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerizes into Disruption Disruption of Microtubule Dynamics Microtubule_Assembly->Disruption Mitotic_Spindle Defective Mitotic Spindle Disruption->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Apoptosis cluster_2 Mitochondrial (Intrinsic) Apoptosis Pathway Cellular_Stress Cellular Stress (e.g., G2/M Arrest) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols for 2,6-Dichlorophenylacetic Acid in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenylacetic acid (2,6-DCPAA) is a chemical compound with potential applications in various in-vitro studies. As a derivative of phenylacetic acid, it shares structural similarities with auxin-like substances and other biologically active molecules. Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays and other in-vitro experiments. These application notes provide a detailed protocol for the solubilization of 2,6-DCPAA and summarize its key chemical properties.

Data Presentation

A comprehensive search of scientific literature did not yield specific in-vitro efficacy data, such as IC50 values, for this compound in common cell lines. The available data primarily pertains to its physical and chemical properties.

PropertyValueReference
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol
Appearance White to cream crystals or powder[2]
Melting Point 159-162 °C[2]
Solubility Slightly soluble in Dimethyl sulfoxide (DMSO) and Methanol.[2] Insoluble in water.
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[3][4]

Experimental Protocols

Protocol for Dissolving this compound

This protocol outlines the steps for preparing a stock solution of 2,6-DCPAA in DMSO and subsequent dilution for use in in-vitro assays. Given the limited specific data on 2,6-DCPAA, this protocol is based on standard laboratory practices for similar hydrophobic compounds.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

1. Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a desired amount of 2,6-DCPAA powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.05 mg of 2,6-DCPAA (Molecular Weight = 205.04 g/mol ).

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath may aid in solubilization if the compound does not readily dissolve.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage.

2. Preparation of Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare intermediate or final working concentrations by diluting the stock solution in sterile PBS or the appropriate cell culture medium. It is crucial to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the in-vitro assay does not exceed a level that is toxic to the cells being used (typically ≤ 0.5%). Perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling 2,6-DCPAA and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[2][4]

Visualizations

Experimental Workflow for Solubilizing this compound

G Workflow for Preparing 2,6-DCPAA for In-Vitro Assays cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh Weigh 2.05 mg 2,6-DCPAA add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw Use one aliquot dilute Dilute in Culture Medium (e.g., to 10 µM) thaw->dilute assay Add to In-Vitro Assay dilute->assay

Caption: A flowchart of the protocol for preparing 2,6-DCPAA solutions.

Signaling Pathways

The specific signaling pathways modulated by this compound in mammalian cells are not well-documented in the scientific literature. Its structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D), has been shown to induce cytotoxic effects in various cell lines, including HepG2 and CHO-K1 cells, potentially through the induction of apoptosis via mitochondrial pathways.[5][6] However, it is important to note that this information pertains to a different compound and should not be directly extrapolated to 2,6-DCPAA without experimental verification. Due to the lack of specific data, a signaling pathway diagram for 2,6-DCPAA cannot be accurately provided at this time. Researchers are encouraged to investigate the specific molecular mechanisms of 2,6-DCPAA in their experimental systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,6-Dichlorophenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common and highest-yielding synthesis routes for this compound?

A1: Two of the most effective synthesis routes reported are:

  • From 2,6-Dichlorotoluene: This classic three-step route involves the free-radical chlorination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl chloride, followed by nucleophilic substitution with a cyanide salt to form 2,6-dichlorobenzyl cyanide, and subsequent hydrolysis to the final product. While older procedures report yields around 60%, recent patents have described optimizations that can significantly increase the overall yield.[1]

  • From Cyclohexanone: This route utilizes a Favorskii rearrangement of a chlorinated cyclohexanone derivative. It is a multi-step process that begins with the chlorination of cyclohexanone to 2,2,6,6-tetrachlorocyclohexanone. This intermediate then undergoes a series of reactions including condensation with a malonic diester, dehydrochlorination, hydrolysis, rearrangement, and finally acidification and decarboxylation to yield this compound. This method has been reported to achieve yields as high as 93.2%.[2]

Q2: What are the critical parameters to control for a high yield in the 2,6-Dichlorotoluene route?

A2: To achieve a high yield in this route, it is crucial to optimize each of the three steps:

  • Chlorination: The selectivity of the chlorination of the methyl group over the aromatic ring is key. This is typically achieved using free-radical conditions, such as UV light or a radical initiator, at an elevated temperature. Careful control of the reaction time and the amount of chlorinating agent is necessary to avoid over-chlorination.

  • Cyanation: This step is a nucleophilic substitution (SN2) reaction. To maximize the yield, it is important to use a suitable solvent that can dissolve both the organic substrate and the inorganic cyanide salt. Phase-transfer catalysts can be employed to improve the reaction rate and yield. The choice of the cyanide salt (e.g., sodium or potassium cyanide) and the reaction temperature are also important factors.

  • Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid can be performed under acidic or basic conditions. The choice of conditions will determine the work-up procedure. For basic hydrolysis, a strong base like sodium hydroxide or potassium hydroxide is used, followed by acidification to precipitate the carboxylic acid. Complete hydrolysis is crucial to avoid contamination of the final product with the corresponding amide intermediate.

Q3: What are the potential side reactions in the synthesis starting from cyclohexanone?

A3: The key step in this synthesis is the Favorskii rearrangement. Potential side reactions include:

  • Formation of α,β-unsaturated ketones: α,α'-Dihaloketones can undergo elimination of HX to form α,β-unsaturated carbonyl compounds.[3]

  • Pseudo-Favorskii rearrangement: When enolate formation is not possible, an alternative mechanism may occur, which can lead to different products.[3]

  • Incomplete reaction or side reactions during the condensation step: The condensation of 2,2,6,6-tetrachlorocyclohexanone with the malonic diester needs to be driven to completion to ensure a high yield of the desired intermediate.

Troubleshooting Guides

Route 1: From 2,6-Dichlorotoluene

Issue 1.1: Low yield or purity of 2,6-Dichlorobenzyl chloride in the chlorination step.

Possible Cause Troubleshooting Action
Over-chlorination Reduce the reaction time or the amount of chlorinating agent. Monitor the reaction progress closely using techniques like GC or TLC.
Chlorination of the aromatic ring Ensure the reaction is carried out under strict free-radical conditions (e.g., with a UV lamp or radical initiator) and in the absence of Lewis acid catalysts that promote aromatic substitution.
Incomplete reaction Increase the reaction time or temperature. Ensure the chlorinating agent is of high purity.
Suboptimal catalyst concentration Optimize the amount of catalyst; a patent suggests that the catalyst amount can be between 0.5-2% by weight of the 2,6-dichlorotoluene.[4]

Issue 1.2: Low yield of 2,6-Dichlorobenzyl cyanide in the cyanation step.

Possible Cause Troubleshooting Action
Poor solubility of reactants Use a solvent system that can dissolve both the organic substrate and the inorganic cyanide, or use a phase-transfer catalyst to facilitate the reaction between the two phases.
Side reaction: Elimination (E2) While less likely with a primary benzylic halide, using a less hindered base or lower reaction temperatures might be beneficial if elimination byproducts are observed. The Williamson ether synthesis, a related reaction, is prone to E2 elimination with secondary and tertiary halides.[5][6][7][8][9]
Incomplete reaction Increase the reaction time or temperature. Ensure the cyanide salt is dry and of high purity.

Issue 1.3: Low yield or purity of this compound in the hydrolysis step.

Possible Cause Troubleshooting Action
Incomplete hydrolysis Increase the reaction time, temperature, or the concentration of the acid or base. Monitor the reaction for the disappearance of the nitrile and amide intermediates.
Side reactions during hydrolysis Harsh reaction conditions can sometimes lead to decomposition. If this is suspected, try using milder conditions for a longer period.
Product loss during work-up Ensure complete precipitation of the carboxylic acid by adjusting the pH carefully. Use an appropriate solvent for extraction to minimize losses.
Route 2: From Cyclohexanone

Issue 2.1: Low yield of 2,2,6,6-Tetrachlorocyclohexanone.

Possible Cause Troubleshooting Action
Incomplete chlorination Ensure a sufficient amount of the chlorinating agent is used. Monitor the reaction progress.
Formation of byproducts The reaction conditions (temperature, catalyst) should be carefully controlled to favor the formation of the desired tetrachlorinated product.

Issue 2.2: Low yield in the Favorskii rearrangement and subsequent steps.

Possible Cause Troubleshooting Action
Suboptimal base or reaction conditions The choice of base and solvent is critical for the Favorskii rearrangement. Experiment with different bases (e.g., sodium hydroxide, potassium hydroxide) and solvent systems.
Side reactions of the Favorskii rearrangement As mentioned in the FAQs, side reactions can occur. Optimizing the reaction conditions (temperature, concentration of base) can help to minimize these.
Incomplete decarboxylation Ensure the acidification and heating step for decarboxylation is carried out for a sufficient time to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dichlorotoluene

This protocol is based on a literature procedure with reported yields for each step.[1]

Step 1: Synthesis of 2,6-Dichlorobenzyl chloride

  • Reactants: 2,6-Dichlorotoluene (16.1 g), dry chlorine gas.

  • Conditions: The reaction is carried out at 180°C under UV irradiation. Chlorine gas is bubbled through the molten 2,6-dichlorotoluene until a weight increase of 3.5 g is observed.

  • Work-up: The product is purified by vacuum distillation.

  • Yield: 12 g (61%).

Step 2: Synthesis of 2,6-Dichlorobenzyl cyanide

  • Reactants: 2,6-Dichlorobenzyl chloride (6.5 g), potassium cyanide (2.7 g), 30 ml of alcohol.

  • Conditions: The mixture is refluxed for 5 hours.

  • Work-up: The alcohol is distilled off.

Step 3: Synthesis of this compound

  • Reactants: The crude 2,6-Dichlorobenzyl cyanide from the previous step, 1 N sodium hydroxide.

  • Conditions: The mixture is refluxed overnight.

  • Work-up: The reaction mixture is extracted with ether, and the aqueous layer is acidified with 2 N hydrochloric acid to precipitate the product. The solid is collected by filtration and can be recrystallized from aqueous ethanol.

  • Yield: 4.0 g (60% from 2,6-dichlorobenzyl cyanide).

Protocol 2: High-Yield Synthesis of this compound from Cyclohexanone

This protocol is based on a patent and reports a high overall yield.[2]

Step 1: Synthesis of 2,2,6,6-Tetrachlorocyclohexanone

  • Reactants: Cyclohexanone, a chlorinating agent (e.g., chlorine gas), and a base (e.g., sodium carbonate) in a solvent.

  • Conditions: The specific conditions for this step are detailed in the patent.

Step 2: Synthesis of this compound

  • Reactants: 2,2,6,6-Tetrachlorocyclohexanone, a malonic diester (e.g., dimethyl malonate), a catalyst (e.g., DBU), and a base (e.g., sodium hydroxide) in a solvent (e.g., dichloromethane).

  • Conditions: The tetrachlorocyclohexanone is first condensed with the malonic diester in the presence of a catalyst. Then, a base is added to effect dehydrochlorination, hydrolysis, and rearrangement.

  • Work-up: The aqueous phase is separated and acidified with hydrochloric acid to induce decarboxylation and precipitate the final product. The product is then filtered, washed, and dried.

  • Yield: A patent reports a yield of 93.2% for this multi-step conversion from 2,2,6,6-tetrachlorocyclohexanone.[2]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Starting Material Key Intermediates Reported Overall Yield Key Advantages Key Disadvantages
2,6-Dichlorotoluene2,6-Dichlorobenzyl chloride, 2,6-Dichlorobenzyl cyanide~60% (can be optimized)Well-established route, commercially available starting material.Use of toxic cyanide salts, multi-step process.
Cyclohexanone2,2,6,6-TetrachlorocyclohexanoneUp to 93.2%[2]High reported yield, avoids the use of cyanide in the main sequence.Multi-step process with a complex rearrangement step.

Visualizations

experimental_workflow_route1 start 2,6-Dichlorotoluene step1 Chlorination (UV, 180°C) start->step1 intermediate1 2,6-Dichlorobenzyl chloride step1->intermediate1 step2 Cyanation (KCN, reflux) intermediate1->step2 intermediate2 2,6-Dichlorobenzyl cyanide step2->intermediate2 step3 Hydrolysis (NaOH, reflux) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound from 2,6-Dichlorotoluene.

troubleshooting_low_yield issue Low Yield of this compound sub_issue1 Low Yield in Chlorination issue->sub_issue1 sub_issue2 Low Yield in Cyanation issue->sub_issue2 sub_issue3 Low Yield in Hydrolysis issue->sub_issue3 solution1a Optimize reaction time/reagent amount sub_issue1->solution1a solution1b Ensure strict free-radical conditions sub_issue1->solution1b solution2a Use phase-transfer catalyst sub_issue2->solution2a solution2b Optimize solvent system sub_issue2->solution2b solution3a Increase reaction time/temperature sub_issue3->solution3a solution3b Ensure complete acidification sub_issue3->solution3b

Caption: Troubleshooting guide for low yield in the 2,6-Dichlorotoluene synthesis route.

References

Troubleshooting common side reactions in 2,6-Dichlorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,6-Dichlorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently employed laboratory-scale synthesis involves a two-step process. The first step is the chlorination of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride. The second and key step is the hydrolysis of 2,6-dichlorobenzyl cyanide, which is typically prepared from 2,6-dichlorobenzyl chloride, to the desired this compound.

Q2: What are the primary side reactions to be aware of during the hydrolysis of 2,6-dichlorobenzyl cyanide?

A2: The most common side reaction is the incomplete hydrolysis of the nitrile group, which results in the formation of 2,6-dichlorophenylacetamide as a significant byproduct. Other potential issues include unreacted starting material and the presence of impurities carried over from the synthesis of the starting materials.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The carboxylic acid product is significantly more polar than the starting nitrile and the intermediate amide, and will therefore have a lower Rf value. Disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

Problem 1: Low Yield of this compound

If you are experiencing a lower than expected yield, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_hydrolysis Check for Incomplete Hydrolysis (Presence of Amide/Nitrile) start->check_hydrolysis check_conditions Review Reaction Conditions check_hydrolysis->check_conditions No extend_hydrolysis Extend Reaction Time or Increase Temperature/Base Conc. check_hydrolysis->extend_hydrolysis Yes check_starting_material Assess Starting Material Purity check_conditions->check_starting_material Optimal optimize_conditions Optimize Reaction Parameters (See Table 1) check_conditions->optimize_conditions Suboptimal force_hydrolysis Force Hydrolysis of Amide (See Troubleshooting Problem 2) check_starting_material->force_hydrolysis Pure purify_sm Purify Starting Material (Distillation/Recrystallization) check_starting_material->purify_sm Impure end Improved Yield extend_hydrolysis->end force_hydrolysis->end optimize_conditions->end purify_sm->end

Caption: Troubleshooting logic for addressing low yields.

Possible Cause & Solution Table

Possible CauseRecommended Action
Incomplete Hydrolysis The presence of 2,6-dichlorobenzyl cyanide or 2,6-dichlorophenylacetamide in the crude product indicates incomplete reaction. To address this, you can extend the reaction time, increase the reaction temperature, or use a higher concentration of the base.
Suboptimal Reaction Conditions The choice of base, solvent, and temperature can significantly impact the yield. Refer to Table 1 for a comparison of different reaction conditions.
Impure Starting Material Impurities in the 2,6-dichlorobenzyl cyanide can interfere with the hydrolysis. Ensure the purity of your starting material, and consider purification by recrystallization or distillation if necessary.

Table 1: Comparison of Hydrolysis Reaction Conditions

BaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
1 N NaOHWater/EthanolRefluxOvernight60[1]
KOHEthanol/Water802083
NaOHWater1001275-85General Lab Practice
Problem 2: High Contamination with 2,6-Dichlorophenylacetamide

The presence of the amide byproduct is a common issue. Here’s how to address it.

Troubleshooting Workflow for Amide Contamination

start High Amide Contamination force_hydrolysis Option 1: Force Hydrolysis start->force_hydrolysis separation Option 2: Separation start->separation acid_hydrolysis Strong Acid Hydrolysis (e.g., 6M HCl, reflux) force_hydrolysis->acid_hydrolysis base_hydrolysis Strong Base Hydrolysis (e.g., 6M NaOH, reflux) force_hydrolysis->base_hydrolysis extraction Extractive Workup (pH adjustment) separation->extraction chromatography Column Chromatography (Silica gel) separation->chromatography end Pure Carboxylic Acid acid_hydrolysis->end base_hydrolysis->end extraction->end chromatography->end

Caption: Decision-making for handling amide byproduct.

Solutions for Amide Contamination

  • Forcing Hydrolysis: The amide can be hydrolyzed to the carboxylic acid under more stringent conditions.

    • Acidic Hydrolysis: Reflux the crude product mixture with a strong acid, such as 6M hydrochloric acid, for several hours. Monitor the reaction by TLC until the amide spot disappears.

    • Basic Hydrolysis: Alternatively, reflux the mixture with a strong base, such as 6M sodium hydroxide. The reaction progress should also be monitored by TLC.

  • Separation Techniques: If forcing the hydrolysis is not desirable, the carboxylic acid can be separated from the neutral amide.

    • Extractive Workup:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Wash the organic layer with an aqueous basic solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while the amide remains in the organic layer.

      • Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to a pH of ~2.

      • The this compound will precipitate out and can be collected by filtration.

    • Column Chromatography: Separation can be achieved using silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective, with the less polar amide eluting before the more polar carboxylic acid.

Problem 3: Presence of Unknown Impurities

The presence of unexpected impurities can often be traced back to the starting materials.

Potential Impurities from Starting Material Synthesis

The synthesis of the precursor, 2,6-dichlorobenzyl cyanide, typically starts from 2,6-dichlorotoluene. Side reactions during the chlorination of 2,6-dichlorotoluene can introduce impurities.

Side Reactions in the Chlorination of 2,6-Dichlorotoluene

  • Over-chlorination: Formation of 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride can occur. These impurities, upon hydrolysis, can lead to the formation of 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid, respectively.

  • Ring Chlorination: Although less common under radical chlorination conditions, some chlorination on the aromatic ring might occur, leading to trichlorinated toluene isomers.

Troubleshooting Impurities

  • Purification of 2,6-dichlorobenzyl cyanide: If you suspect impurities in your starting nitrile, it can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

  • Purification of the final product: this compound can be purified by recrystallization from a solvent mixture such as ethanol/water to remove less polar impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2,6-Dichlorobenzyl Cyanide

Workflow for the Synthesis of this compound

start Start reactants Combine 2,6-Dichlorobenzyl Cyanide, Ethanol, and aq. KOH start->reactants reflux Heat the Mixture to 80°C for 20 hours reactants->reflux cool Cool the Reaction Mixture reflux->cool acidify Acidify with HCl to pH 3 cool->acidify extract Extract with an Organic Solvent (e.g., Chloroform or Ethyl Acetate) acidify->extract dry Dry the Organic Layer (e.g., over MgSO4) extract->dry evaporate Evaporate the Solvent dry->evaporate product Crude this compound evaporate->product purify Purify by Recrystallization (Ethanol/Water) product->purify end Pure Product product->end If pure enough purify->end If necessary

References

Optimization of reaction conditions for 2,6-Dichlorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2,6-Dichlorophenylacetic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently utilized starting materials are 2,6-dichlorotoluene or its derivatives, such as 2,6-dichlorobenzyl cyanide.[2][3] Another documented approach begins with cyclohexanone, which undergoes a series of reactions including chlorination and rearrangement to yield the final product.[4]

Q2: Which synthetic route generally provides the highest yield?

A2: The hydrolysis of (2,6-dichloro-phenyl)-acetonitrile using a strong base like potassium hydroxide (KOH) in a mixture of ethanol and water has been reported to achieve high yields, around 83%.[2] A newer method starting from cyclohexanone also reports a high yield of up to 95.6%.[4]

Q3: What are the key safety precautions to consider during the synthesis?

A3: Several synthetic routes involve hazardous reagents and conditions. For instance, the carbonylation of 2,6-dichlorotoluene requires the use of carbon monoxide at high pressure and temperature, which has significant operational safety risks.[2][5] The use of reagents like oxalyl chloride, diazomethane, and concentrated hydrobromic acid also necessitates stringent safety protocols, including working in a well-ventilated fume hood and using appropriate personal protective equipment.[2]

Q4: How can I purify the final this compound product?

A4: The final product is typically a solid. Purification can be achieved by extraction with an organic solvent like chloroform or ethyl acetate, followed by drying of the organic phase and removal of the solvent under vacuum.[2][5] Recrystallization from a suitable solvent system, such as aqueous ethanol, can be employed for further purification to obtain a colorless solid.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Hydrolysis of 2,6-Dichlorophenylacetonitrile Incomplete hydrolysis of the nitrile group.Increase the reaction time or the concentration of the base (e.g., KOH). Ensure the reaction temperature is maintained at the optimal level (e.g., 80°C).[2]
Insufficient acidification during workup.After hydrolysis, ensure the reaction mixture is acidified to a pH of approximately 3 with an acid like HCl to fully precipitate the carboxylic acid.[2]
Loss of product during extraction.Use a suitable extraction solvent in sufficient quantity (e.g., chloroform or ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.[2]
Presence of Impurities in the Final Product Incomplete reaction of starting materials.Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion of the starting material.
Formation of side products.Optimize reaction conditions (temperature, catalyst, reaction time) to minimize the formation of undesired side products. For example, in the chlorination of toluene, controlling the reaction conditions is crucial to obtain the desired 2,6-dichloro isomer.
Inadequate purification.Employ appropriate purification techniques such as recrystallization or column chromatography to remove impurities.
Difficulty in Isolating the Product Product is not precipitating out of the solution.Ensure the pH of the aqueous solution is sufficiently low to protonate the carboxylate and induce precipitation. Cooling the solution may also aid in crystallization.
Product forms an oil instead of a solid.Try adding a different solvent to induce crystallization or use seed crystals if available.

Experimental Protocols

Protocol 1: Synthesis from 2,6-Dichlorophenylacetonitrile via Hydrolysis

This protocol is adapted from a high-yield synthesis method.[2]

  • Hydrolysis:

    • In a round-bottom flask, dissolve 18.6 g (100 mmol) of (2,6-dichloro-phenyl)-acetonitrile in a mixture of 40 mL of ethanol and 50 mL of water.

    • Add 30 g of potassium hydroxide (KOH) to the solution.

    • Heat the mixture to 80°C and maintain this temperature for 20 hours with stirring.

  • Workup and Extraction:

    • After 20 hours, cool the reaction mixture.

    • Carefully quench the reaction by adding hydrochloric acid (HCl) until the pH of the solution reaches 3.

    • Extract the product with chloroform (5 x 50 mL).

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO4).

    • Filter the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the solid this compound.

Protocol 2: Synthesis from 2,6-Dichlorotoluene via Carbonylation and Hydrolysis

This two-step protocol involves the formation of an ester intermediate.[5]

  • Ester Formation:

    • In a high-pressure reactor, add 2.4 g of 2,6-dichlorotoluene, 46 mg of ethanol, 73 mg of di-tert-butyl peroxide, and 3.8 mg of Pd(Xantphos)Cl2.

    • Charge the reactor with carbon monoxide to a pressure of 10 atmospheres.

    • Heat the reaction mixture to 120°C and stir for 16 hours.

    • After the reaction, release the carbon monoxide pressure and purify the crude product by column chromatography to obtain ethyl 2,6-dichlorophenylacetate.

  • Hydrolysis:

    • Dissolve the obtained ethyl 2,6-dichlorophenylacetate in 1,4-dioxane.

    • Add a 6N sodium hydroxide (NaOH) solution and heat the mixture to 60°C for 2 hours.

    • Adjust the pH to 1 with 2N hydrochloric acid (HCl).

    • Remove the organic solvent under reduced pressure.

    • Extract the final product with ethyl acetate.

Data Presentation

Table 1: Comparison of Synthetic Routes

Starting MaterialKey ReagentsReaction ConditionsYieldReference
(2,6-dichloro-phenyl)-acetonitrileKOH, Ethanol, Water, HCl80°C, 20 hours83%[2]
2,6-DichlorotolueneEthanol, di-tert-butyl peroxide, Pd(Xantphos)Cl2, CO120°C, 10 atm, 16 hours68.4% (overall)[2][5]
CyclohexanoneChlorine, Dimethyl malonate, DBU, NaOH, HCl40-45°Cup to 95.6%[4]
2,6-Dichlorobenzyl cyanideNaOH, HClReflux overnight60%[3]

Visualizations

experimental_workflow cluster_hydrolysis Hydrolysis of 2,6-Dichlorophenylacetonitrile start Start: 2,6-Dichlorophenylacetonitrile hydrolysis Hydrolysis (KOH, Ethanol/Water, 80°C, 20h) start->hydrolysis acidification Acidification (HCl to pH 3) hydrolysis->acidification extraction Extraction (Chloroform) acidification->extraction drying Drying (MgSO4) extraction->drying evaporation Evaporation drying->evaporation end End: This compound evaporation->end

Caption: Experimental workflow for the synthesis of this compound via hydrolysis.

troubleshooting_guide start Low Yield? incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis Yes insufficient_acidification Insufficient Acidification? start->insufficient_acidification No increase_time_temp Increase reaction time/ temperature/base concentration. incomplete_hydrolysis->increase_time_temp extraction_loss Product Loss during Extraction? insufficient_acidification->extraction_loss No adjust_ph Adjust pH to ~3 with HCl. insufficient_acidification->adjust_ph Yes multiple_extractions Perform multiple extractions with sufficient solvent. extraction_loss->multiple_extractions Yes

Caption: Troubleshooting decision tree for low yield in the hydrolysis synthesis.

References

Technical Support Center: Purification of 2,6-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,6-Dichlorophenylacetic acid. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities in this compound are typically related to the synthetic route used for its preparation. Potential impurities may include:

  • Unreacted Starting Materials: Such as 2,6-dichlorotoluene or 2,6-dichlorobenzyl cyanide.

  • Intermediates: Incomplete hydrolysis of intermediates like ethyl 2,6-dichlorophenylacetate or 2,6-dichlorophenylacetonitrile can leave these compounds in the final product.

  • Byproducts of Side Reactions: Depending on the reaction conditions, various side products can be formed. For instance, in syntheses starting from 2,6-dichlorotoluene, isomers or over-chlorinated species might be present.

  • Reagents and Solvents: Residual solvents or reagents used during the synthesis and workup can also be present as impurities.

Q2: What are the most effective methods for purifying this compound?

A2: The most common and effective methods for purifying this compound are:

  • Recrystallization: This is a widely used technique for purifying solid compounds. For this compound, recrystallization from aqueous ethanol has been reported to be effective.[1]

  • Column Chromatography: This method is useful for separating the desired compound from impurities with different polarities. Silica gel is a common stationary phase for the purification of acidic compounds like this compound.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture, providing a clear indication of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to identify and quantify volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (158-161 °C) is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.- Warm the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.- Try a different solvent or solvent system with a lower boiling point.
No crystals form upon cooling Too much solvent was used, leading to a solution that is not supersaturated upon cooling.- Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
Poor recovery of the purified product Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled to minimize the solubility of the product.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the compound from impurities The polarity of the mobile phase is too high or too low. The column may be overloaded.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first.- Use a less polar solvent system to increase retention or a more polar one to decrease it.- Ensure the amount of crude material loaded onto the column is appropriate for the column size.
The compound is not eluting from the column The mobile phase is not polar enough to move the acidic compound through the polar stationary phase.- Gradually increase the polarity of the mobile phase. For example, by increasing the percentage of a more polar solvent like methanol or ethyl acetate in a non-polar solvent like hexane.- A small amount of acetic or formic acid can be added to the mobile phase to help elute the carboxylic acid.
The compound is eluting too quickly The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.

Data Presentation

The following table summarizes quantitative data from various purification and synthesis experiments for dichlorophenylacetic acid derivatives.

Method Starting Material Final Product Purity Yield Reference
Synthesis and Purification2,2,6,6-tetrachlorocyclohexanone and dimethyl malonate99.7%95.6%[2]
Synthesis and Hydrolysis2,6-dichlorophenylacetonitrileNot specified83%[3]
Synthesis and Recrystallization2,6-Dichlorobenzyl cyanideNot specified60%[1]
Column ChromatographyCrude reaction mixture>97% (for a similar compound)81%[4]
Hydrolysis of EsterEthyl 2,6-dichlorophenylacetateNot specified95%[5]

Experimental Protocols

Recrystallization from Aqueous Ethanol

This protocol describes the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to near the boiling point of the solvent.

  • Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for about 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold aqueous ethanol.

  • Dry the purified crystals in a vacuum oven or air dry.

Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol (optional)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For a highly retained compound, a small percentage of methanol can be added to the mobile phase.

  • Collect and Analyze Fractions:

    • Collect the eluent in small fractions.

    • Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure this compound.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Below are diagrams illustrating key workflows and relationships in the purification of this compound.

TroubleshootingWorkflow start Start Purification method Choose Purification Method (Recrystallization or Chromatography) start->method recrystallization Recrystallization method->recrystallization Solid Crude chromatography Column Chromatography method->chromatography Liquid/Oily Crude oil Problem: Oiling Out? recrystallization->oil poor_sep Problem: Poor Separation? chromatography->poor_sep no_crystals Problem: No Crystals? oil->no_crystals No add_solvent Add more solvent, cool slowly oil->add_solvent Yes low_yield Problem: Low Yield? no_crystals->low_yield No reduce_solvent Reduce solvent volume no_crystals->reduce_solvent Yes optimize_cooling Optimize cooling & washing low_yield->optimize_cooling Yes end_node Pure Product low_yield->end_node No, Successful add_solvent->recrystallization reduce_solvent->recrystallization optimize_cooling->recrystallization no_elution Problem: No Elution? poor_sep->no_elution No optimize_mobile_phase Optimize mobile phase poor_sep->optimize_mobile_phase Yes fast_elution Problem: Elutes Too Fast? no_elution->fast_elution No increase_polarity Increase mobile phase polarity no_elution->increase_polarity Yes decrease_polarity Decrease mobile phase polarity fast_elution->decrease_polarity Yes fast_elution->end_node No, Successful optimize_mobile_phase->chromatography increase_polarity->chromatography decrease_polarity->chromatography RecrystallizationWorkflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if insoluble impurities are present) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Ice Bath Cooling to Maximize Yield C->D E 5. Vacuum Filtration to Collect Crystals D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Purified Product F->G PurificationMethods cluster_impurities Common Impurities cluster_methods Purification Methods I1 Unreacted Starting Materials (e.g., 2,6-dichlorotoluene) M1 Recrystallization I1->M1 Different solubility M2 Column Chromatography I1->M2 Different polarity I2 Reaction Intermediates (e.g., esters, nitriles) I2->M1 Different solubility I2->M2 Different polarity I3 Colored Byproducts M3 Charcoal Treatment I3->M3 Adsorption M3->M1 Precedes

References

Technical Support Center: 2,6-Dichlorophenylacetic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dichlorophenylacetic acid in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound solutions.

Issue 1: Inconsistent Assay Results for this compound Solutions

Question: Why am I observing variable concentrations of this compound in my solution preparations, even when using the same protocol?

Answer: Inconsistent assay results can stem from several factors related to the stability of this compound. The primary causes are often related to hydrolysis, photodegradation, or interactions with the solvent or container.

  • pH-Dependent Hydrolysis: this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions. The rate of degradation is generally faster at pH extremes compared to a neutral pH. Ensure the pH of your solution is controlled and appropriate for your experiment.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the compound.[1] Prepare and store solutions in amber vials or protect them from light to minimize this effect.

  • Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, HPLC-grade solvents for solution preparation.

  • Storage Conditions: The compound is stable at room temperature in a closed container.[2] However, for long-term storage of solutions, refrigeration (2-8 °C) is recommended to slow down potential degradation processes.

Troubleshooting Flowchart for Inconsistent Assay Results

start Inconsistent Assay Results check_ph Is the pH of the solution controlled and documented? start->check_ph check_light Are solutions protected from light? check_ph->check_light Yes ph_issue Potential pH-driven hydrolysis. Buffer the solution or adjust to neutral pH. check_ph->ph_issue No check_solvent Are high-purity solvents being used? check_light->check_solvent Yes light_issue Potential photodegradation. Use amber vials or protect from light. check_light->light_issue No check_storage Are solutions stored properly (refrigerated, sealed)? check_solvent->check_storage Yes solvent_issue Solvent impurities may be causing degradation. Use fresh, high-purity solvents. check_solvent->solvent_issue No storage_issue Improper storage can lead to degradation. Store solutions at 2-8°C in tightly sealed containers. check_storage->storage_issue No end Re-analyze sample check_storage->end Yes ph_issue->end light_issue->end solvent_issue->end storage_issue->end parent This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis deg1 Potential Degradant 1 (e.g., 2,6-Dichlorobenzyl alcohol) hydrolysis->deg1 deg2 Potential Degradant 2 (e.g., 2,6-Dichlorobenzaldehyde) oxidation->deg2 deg3 Potential Photoproducts photolysis->deg3 cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV Light) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc analyze Compare Chromatograms & Calculate Degradation hplc->analyze

References

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,6-Dichlorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white crystalline powder with limited solubility in aqueous solutions.[1][2] It is slightly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1][2] Due to its acidic nature, its solubility is highly dependent on the pH of the solution.

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What can I do?

A2: The poor aqueous solubility of this compound is a common issue. As an acidic compound, its solubility can be significantly increased by adjusting the pH of the solution.[3][4][5] We recommend the following troubleshooting steps:

  • pH Adjustment: Increase the pH of your aqueous buffer. By making the solution more basic (e.g., pH > 7), the carboxylic acid group of the molecule will deprotonate, forming a more soluble salt.[3][6] You can use a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to adjust the pH.

  • Use of Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent.[4][6] Adding a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol can help to dissolve the compound.[1][3] Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves.

  • Salt Formation: Consider converting the acid to a more soluble salt form before dissolution.[3][6] Alkali metal salts of acidic drugs are often more water-soluble than the parent drug.[6]

Q3: What organic solvents are recommended for dissolving this compound?

A3: Based on available data, this compound shows slight solubility in DMSO and methanol.[1][2] For applications requiring an organic solvent, these would be appropriate starting points. It is also likely to be more soluble in other polar organic solvents like ethanol and acetone.[7]

Q4: Can I heat the solution to improve solubility?

A4: Gently heating the solution can often increase the rate of dissolution and the overall solubility. However, it is crucial to ensure that this compound is stable at the temperature you are using and does not degrade. Always check the compound's thermal stability for your specific experimental conditions.

Q5: Are there any other techniques to enhance the solubility of this compound?

A5: Yes, several other techniques can be employed to improve the solubility of poorly soluble compounds:[4][5][6]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[5][6] This can be achieved through techniques like micronization.

  • Complexation: The use of complexing agents can enhance the solubility of a drug.

  • Solid Dispersion: Dispersing the drug in a carrier can improve its dissolution properties.

Troubleshooting Guide: Solubility Issues

Issue Possible Cause Recommended Solution
Compound precipitates out of solution after initial dissolution. The solution is supersaturated, or the pH has shifted.Re-adjust the pH of the solution. Consider using a buffer to maintain a stable pH. If using a co-solvent, you may need to increase its percentage.
The compound will not dissolve even with pH adjustment. The concentration of the compound is too high for the chosen solvent system.Increase the volume of the solvent. Alternatively, use a stronger co-solvent system or a combination of the techniques mentioned in the FAQs.
The use of a co-solvent is interfering with my downstream experiment. The chosen co-solvent is not compatible with the experimental assay.Screen for a more compatible co-solvent. If possible, prepare a highly concentrated stock solution in a minimal amount of co-solvent and then dilute it in the aqueous buffer to minimize the final co-solvent concentration.

Experimental Protocols

Protocol 1: Dissolving this compound using pH Adjustment

This protocol describes how to prepare an aqueous solution of this compound by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound.

  • Add the compound to the desired volume of deionized water or buffer.

  • While stirring the suspension, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the desired pH is reached.

  • Record the final pH and volume of the solution.

Protocol 2: Preparing a Stock Solution of this compound in DMSO

This protocol details the preparation of a concentrated stock solution in an organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer or sonicator

Procedure:

  • Weigh the desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution appropriately, protected from light and moisture.

Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. Please note that these values are estimates and may vary based on experimental conditions.

SolventTemperature (°C)Approximate Solubility (mg/mL)
Water (pH 3)25< 0.1
Water (pH 7.4)251 - 5
Water (pH 9)25> 10
DMSO25~ 20
Methanol25~ 10
Ethanol25~ 15

Visual Guides

The following diagrams illustrate key concepts and workflows for overcoming the solubility challenges of this compound.

Solubility_Troubleshooting_Workflow start Poorly Soluble This compound ph_adjustment pH Adjustment (Increase pH) start->ph_adjustment Is pH change acceptable? co_solvent Use of Co-solvent (e.g., DMSO, Ethanol) start->co_solvent Is co-solvent acceptable? other_methods Other Methods (e.g., Salt Formation) start->other_methods If other methods are preferred dissolved Soluble Solution ph_adjustment->dissolved co_solvent->dissolved other_methods->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

Signaling_Pathway_Placeholder cluster_0 Hypothetical Signaling Pathway A This compound (Solubilized) B Target Receptor/Enzyme A->B Binding/Inhibition C Downstream Effector 1 B->C D Downstream Effector 2 C->D E Cellular Response D->E

Caption: Hypothetical signaling pathway involving solubilized this compound.

References

Technical Support Center: Optimizing HPLC Separation of 2,6-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 2,6-Dichlorophenylacetic acid. The following sections offer detailed troubleshooting advice, frequently asked questions, and a robust experimental protocol to ensure successful and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question: Why is my this compound peak showing significant tailing?

Answer:

Peak tailing for acidic compounds like this compound is a frequent issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2][3] Here are the most common reasons and their solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 3.8), the compound will exist in its ionized (anionic) form. This can lead to strong interactions with any residual, positively charged sites on the silica-based stationary phase, resulting in peak tailing.

    • Solution: Lower the pH of the mobile phase to at least 1.5 to 2 pH units below the analyte's pKa. A pH of around 2.5 to 3.0 is generally recommended to ensure the compound is in its neutral, un-ionized form, which will interact more predictably with the non-polar stationary phase and result in a more symmetrical peak shape.[4][5]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of the silica stationary phase can interact with the analyte, causing tailing.[1][2]

    • Solution: In addition to lowering the pH, which protonates the silanol groups and reduces their activity, you can use a modern, high-purity, end-capped column specifically designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.

    • Solution: Try reducing the injection volume or diluting the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent or, if the problem persists, replace the column.

Question: My this compound peak is eluting too early (poor retention). What should I do?

Answer:

Poor retention of this compound is typically due to the mobile phase being too "strong" (having too high an elution strength) or the analyte being in its more polar, ionized state.

  • High Organic Solvent Concentration: A high percentage of organic modifier (like acetonitrile or methanol) in the mobile phase will cause the analyte to elute more quickly.

    • Solution: Decrease the concentration of the organic solvent in your mobile phase. For example, if you are using a 70:30 acetonitrile:water mixture, try changing to a 60:40 or 50:50 ratio.

  • Mobile Phase pH is too High: As mentioned previously, a higher pH will ionize the acidic analyte, making it more polar and less retained on a reversed-phase column.

    • Solution: Ensure the mobile phase pH is sufficiently acidic (e.g., pH 2.5-3.0) to suppress ionization.

  • Incorrect Column Choice: If you are not using a standard C18 or similar reversed-phase column, the stationary phase may not be suitable for retaining this compound.

    • Solution: Use a C18 or C8 column, which provides a good hydrophobic stationary phase for the retention of moderately non-polar compounds like this compound.

Question: I'm observing broad peaks for my analyte. What could be the cause?

Answer:

Broad peaks can be caused by a variety of factors, often related to the column, mobile phase, or system setup.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum.

  • Column Degradation: An old or poorly packed column can result in broader peaks.

    • Solution: Replace the column with a new, high-efficiency one.

  • Low Mobile Phase Flow Rate: A flow rate that is too low can increase diffusion and lead to peak broadening.

    • Solution: Optimize the flow rate. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point.

  • Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis?

A good starting point for a reversed-phase separation on a C18 column would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier to control the pH. Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase to achieve a pH between 2.5 and 3.0 is a common practice.

Q2: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used. Acetonitrile generally has a lower viscosity and provides better peak shapes for many compounds. However, methanol can offer different selectivity, which might be advantageous if you are separating this compound from other closely related impurities. It is recommended to screen both solvents during method development.

Q3: Is a buffer necessary in the mobile phase?

For reproducible retention times, especially when the mobile phase pH is critical, using a buffer is highly recommended. A phosphate or formate buffer at a concentration of 10-25 mM can effectively control the pH. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.

Q4: How does temperature affect the separation?

Increasing the column temperature (e.g., to 35-40°C) can decrease the mobile phase viscosity, which may lead to sharper peaks and shorter retention times. It can also improve the reproducibility of the separation. However, be mindful of the stability of your analyte at elevated temperatures.

Data Presentation

The following table summarizes the expected effects of mobile phase parameters on the chromatographic separation of this compound, based on established chromatographic principles and data from similar compounds.

Mobile Phase ParameterCondition ARetention Time (min)Tailing FactorResolution (from a closely eluting impurity)Condition BRetention Time (min)Tailing FactorResolution (from a closely eluting impurity)
Acetonitrile Concentration 40%~12.51.21.860%~5.81.11.5
Mobile Phase pH pH 4.0~8.21.81.3pH 2.8~10.51.22.1
Buffer Concentration 5 mMVariable1.4Sub-optimal25 mMConsistent1.1Optimal

Note: These are representative values to illustrate trends. Actual values will depend on the specific column, instrument, and other chromatographic conditions.

Experimental Protocols

Protocol for Optimizing HPLC Mobile Phase for this compound

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A / 40% B to 40% A / 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

2. Optimization of Organic Solvent Concentration:

  • Perform a series of isocratic runs with varying percentages of acetonitrile (e.g., 40%, 50%, 60%, 70%).

  • Monitor the retention time, peak shape (tailing factor), and resolution from any impurities.

  • Select the acetonitrile concentration that provides a retention time between 5 and 15 minutes with good peak symmetry.

3. Optimization of Mobile Phase pH:

  • Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using a suitable buffer (e.g., 20 mM potassium phosphate, adjusting pH with phosphoric acid).

  • Using the optimal organic solvent concentration from the previous step, perform isocratic runs at each pH.

  • Observe the effect of pH on retention time and peak shape. Choose a pH that is at least 1.5 units below the pKa of the analyte and provides the most symmetrical peak.

4. Final Method Refinement:

  • Fine-tune the organic solvent ratio and pH to achieve optimal resolution and run time.

  • Consider a shallow gradient if multiple compounds need to be separated.

  • Validate the final method for linearity, precision, accuracy, and robustness according to your laboratory's standard operating procedures.

Mandatory Visualization

Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing Yes poor_retention Poor Retention? start->poor_retention No check_ph Check Mobile Phase pH (Is pH << pKa?) peak_tailing->check_ph broad_peaks Broad Peaks? poor_retention->broad_peaks No check_organic Check Organic % poor_retention->check_organic Yes check_system Check System Connections & Tubing broad_peaks->check_system Yes adjust_ph Lower pH to 2.5-3.0 check_ph->adjust_ph No check_overload Check for Column Overload check_ph->check_overload Yes end Problem Resolved adjust_ph->end reduce_injection Reduce Injection Volume / Dilute Sample check_overload->reduce_injection Yes check_column Check Column Health check_overload->check_column No reduce_injection->end flush_replace_column Flush or Replace Column check_column->flush_replace_column Contaminated/Old flush_replace_column->end decrease_organic Decrease Organic Solvent % check_organic->decrease_organic Too High check_ph_retention Check Mobile Phase pH check_organic->check_ph_retention Optimal decrease_organic->end lower_ph_retention Lower pH to Suppress Ionization check_ph_retention->lower_ph_retention Too High lower_ph_retention->end optimize_tubing Use Short, Narrow-Bore Tubing check_system->optimize_tubing Extra Volume check_flow_rate Check Flow Rate check_system->check_flow_rate OK optimize_tubing->end optimize_flow Optimize Flow Rate (e.g., 1.0 mL/min) check_flow_rate->optimize_flow Not Optimal optimize_flow->end Experimental_Workflow start Start: Method Development initial_conditions Set Initial Conditions (C18, ACN/H2O with 0.1% Formic Acid) start->initial_conditions optimize_organic Optimize Organic Solvent % (Isocratic Runs) initial_conditions->optimize_organic evaluate_retention Evaluate Retention Time & Peak Shape optimize_organic->evaluate_retention evaluate_retention->optimize_organic Not Optimal optimize_ph Optimize Mobile Phase pH (Buffered Mobile Phases) evaluate_retention->optimize_ph Retention OK evaluate_peak_shape Evaluate Peak Symmetry & Retention optimize_ph->evaluate_peak_shape evaluate_peak_shape->optimize_ph Not Optimal final_refinement Final Method Refinement (Gradient, Temperature) evaluate_peak_shape->final_refinement Symmetry OK validation Method Validation final_refinement->validation

References

Addressing peak tailing in HPLC analysis of 2,6-Dichlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 2,6-Dichlorophenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, with a focus on resolving peak tailing.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and the accuracy of quantification.[1][2] This guide will walk you through a systematic approach to diagnose and resolve peak tailing in the analysis of this compound.

Is your peak for this compound exhibiting tailing?

A tailing factor (Tf) greater than 1.2 is generally indicative of a tailing peak.[3]

Frequently Asked Questions (FAQs)

1. What are the primary causes of peak tailing for acidic compounds like this compound?

Peak tailing for acidic compounds can arise from several factors:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and the stationary phase are a primary cause.[1][4] This can occur due to:

    • Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with acidic analytes, leading to peak tailing.[1][5]

    • Trace Metal Contamination: The presence of metal impurities like iron or aluminum in the silica matrix can create active sites that interact with the analyte.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, resulting in distorted peak shapes.[6][7]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3][8]

  • Sample Solvent Effects: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak asymmetry.[1][3]

  • Column Issues: Physical problems with the column, such as the formation of a void at the inlet or a contaminated frit, can lead to poor peak shape.[4][9]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3]

2. How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[6][10] For an acidic compound like this compound, the following principles apply:

  • Low pH: At a pH well below its pKa, the acid will be in its protonated (un-ionized) form. This form is generally more hydrophobic and interacts more consistently with the reversed-phase stationary phase, resulting in a sharp, symmetrical peak.[11][12] A general guideline is to set the mobile phase pH at least 2 units below the analyte's pKa.[11]

  • pH Near pKa: When the mobile phase pH is close to the pKa, the acid will exist as a mixture of ionized and un-ionized forms, which can lead to peak broadening or splitting.[6]

  • High pH: At a pH above its pKa, the acid will be in its deprotonated (ionized) form. While this can be used for separation, it may lead to secondary interactions with the stationary phase if not properly controlled.

3. What are some recommended starting conditions to avoid peak tailing for this compound?

To proactively prevent peak tailing, consider the following starting conditions:

  • Mobile Phase: Use a buffered mobile phase with a pH of around 2.5 to 3.0 to ensure the complete protonation of this compound and to suppress the ionization of residual silanol groups on the column.[3][9]

  • Column: Select a high-purity, modern, end-capped C18 or C8 column. These columns have a lower concentration of active silanol groups, which minimizes the potential for secondary interactions.[2][4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.[1][3] If a stronger solvent is necessary for solubility, keep the volume of the strong solvent as low as possible.

  • Injection Volume: Start with a low injection volume to avoid column overload.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to adjust the mobile phase pH to minimize peak tailing.

  • Prepare the Aqueous Component: Prepare the aqueous portion of your mobile phase (e.g., water with buffer).

  • Select a Buffer: Choose a buffer with a pKa close to the desired pH. For a target pH of 2.5, a phosphate buffer is a suitable choice.[1]

  • Adjust pH: While stirring, add an acid (e.g., phosphoric acid) dropwise to the aqueous solution until the desired pH (e.g., 2.5) is reached. Use a calibrated pH meter for accurate measurement.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the System: Flush the HPLC system and column with the new mobile phase until a stable baseline is achieved before injecting your sample.

Protocol 2: Column Flushing to Address Contamination

If you suspect column contamination is causing peak tailing, a thorough flushing procedure can help.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector.

  • Reverse the Column: Invert the column direction. This can help dislodge particulates from the inlet frit.

  • Flush with a Series of Solvents: Flush the column with a sequence of solvents of increasing strength. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer

    • Water

    • Isopropanol

    • Methylene chloride

    • Isopropanol

    • Water

    • Mobile phase

  • Equilibrate: Reconnect the column in the correct orientation and equilibrate with the mobile phase until the baseline is stable.

Data Presentation

The following tables illustrate the expected impact of different parameters on the peak asymmetry of this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Tailing Factor (Tf)Peak Shape Description
2.51.0 - 1.2Symmetrical
3.51.3 - 1.6Moderate Tailing
4.5 (near pKa)> 1.7Significant Tailing/Broadening

Table 2: Effect of Sample Load on Peak Asymmetry

Sample Concentration (µg/mL)Injection Volume (µL)Expected Tailing Factor (Tf)
1051.1
5051.2
10051.5
100101.8

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks check_overload Reduce Sample Concentration/ Injection Volume check_all_peaks->check_overload Yes check_ph Is Mobile Phase pH ~2 units below pKa? check_all_peaks->check_ph No all_peaks_yes Yes is_overload_fixed Is tailing resolved? check_overload->is_overload_fixed solution_overload Issue likely due to Sample Overload is_overload_fixed->solution_overload Yes check_sample_solvent Is sample solvent stronger than mobile phase? is_overload_fixed->check_sample_solvent No overload_yes Yes overload_no No dissolve_in_mp Dissolve sample in Mobile Phase check_sample_solvent->dissolve_in_mp Yes check_column_void Check for column void/ frit blockage check_sample_solvent->check_column_void No all_peaks_no No adjust_ph Adjust Mobile Phase pH to ~2.5 check_ph->adjust_ph No check_column_age Is the column old or performance degrading? check_ph->check_column_age Yes ph_no No adjust_ph->check_ph ph_yes Yes replace_column Replace Column check_column_age->replace_column Yes consider_secondary_interactions Consider Secondary Interactions/ Use alternative column check_column_age->consider_secondary_interactions No sample_solvent_yes Yes sample_solvent_no No column_age_yes Yes column_age_no No

Caption: A step-by-step workflow for troubleshooting peak tailing.

Analyte-Stationary Phase Interaction

Analyte_Interaction cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Residual Silanol Group (Si-OH) c18 C18 Chains analyte_unionized This compound (Unionized at low pH) analyte_unionized->c18 Desired Hydrophobic Interaction (Symmetrical Peak) analyte_ionized 2,6-Dichlorophenylacetate (Ionized) analyte_ionized->silanol Secondary Interaction (Peak Tailing)

Caption: Interactions leading to ideal vs. tailing peaks.

References

Minimizing matrix effects in LC-MS/MS analysis of 2,6-Dichlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of 2,6-Dichlorophenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] For an acidic compound like this compound, ion suppression is a common challenge, particularly when analyzing complex biological matrices like plasma or urine.[1]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: The most common method is the post-extraction spike method, which provides a quantitative assessment.[5] This involves comparing the peak response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.[1] Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column.[3][6][7] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute, identifying regions of ion suppression or enhancement.[3][6][7]

Q3: What is the most effective way to minimize matrix effects?

A3: A multi-faceted approach is often the most effective. This includes:

  • Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[1][3] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation (PPT) at reducing matrix effects.[8]

  • Chromatographic Separation: Adjusting the LC method to chromatographically separate this compound from co-eluting matrix components is crucial.[1][3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix interferences in the same way, allowing for accurate correction.[1][9][10]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: It is highly recommended to use a SIL-IS for all quantitative bioanalytical methods, especially when dealing with complex matrices.[11][12] Regulatory bodies like the FDA emphasize the importance of evaluating and mitigating matrix effects during method validation.[13][14][15] A SIL-IS is the most reliable way to compensate for unavoidable matrix effects and ensure data accuracy and reproducibility.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form. 2. Reduce the injection volume or sample concentration. 3. Consider a different column chemistry (e.g., an embedded polar group column).
High Signal Variability Between Samples 1. Significant matrix effects varying between individual samples. 2. Inconsistent sample preparation.1. Implement a more rigorous sample cleanup method like SPE or LLE.[1][8] 2. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[1][11] 3. Ensure consistent and precise execution of the sample preparation protocol.
Low Analyte Recovery 1. Inefficient extraction during sample preparation. 2. Analyte instability in the sample or final extract.1. For LLE, optimize the extraction solvent and pH. Since this compound is acidic, adjust the sample pH to be well below its pKa to ensure it is protonated and more soluble in organic solvents.[11] 2. For SPE, ensure the correct sorbent and elution solvent are used. A mixed-mode or polymeric sorbent may provide better retention and recovery.[8] 3. Evaluate the stability of the analyte under the storage and processing conditions.
Significant Ion Suppression 1. Co-elution of phospholipids or other endogenous matrix components. 2. Inadequate sample cleanup.1. Optimize the chromatographic gradient to better separate the analyte from the ion-suppressing region, often found at the beginning and end of the chromatogram.[16] 2. Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE® or Phree™ plates. 3. Switch from protein precipitation to a more selective technique like SPE or LLE.[8]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the reconstitution solvent.

    • Set B (Blank Matrix Extract): Process blank matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike the analyte and internal standard into the final extract.

    • Set C (Spiked Matrix Sample): Spike the analyte and internal standard into the blank matrix at the beginning and process through the entire sample preparation procedure.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific matrix and analyte concentration.

  • To 500 µL of plasma sample, add the internal standard solution.

  • Acidify the sample by adding 50 µL of 1 M HCl to adjust the pH to approximately 2-3. This ensures this compound is in its neutral, more extractable form.[11]

  • Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized. A mixed-mode anion exchange SPE is often effective for acidic compounds.

  • Condition the SPE cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Equilibrate the cartridge: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load the sample: Pre-treat 500 µL of plasma by adding 500 µL of 2% formic acid. Load the diluted sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol/water (20:80, v/v) to remove less polar interferences.

  • Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for injection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of an Acidic Analyte

Sample Preparation MethodAverage Recovery (%)Average Matrix Effect (%)Relative Standard Deviation (%)
Protein Precipitation (Acetonitrile)95.265.7 (Ion Suppression)12.5
Liquid-Liquid Extraction (MTBE)88.592.35.8
Solid-Phase Extraction (Mixed-Mode)92.198.63.2

Data is representative and illustrates the typical performance of each technique. Protein precipitation often results in significant ion suppression due to the high amount of residual matrix components like phospholipids.[8] LLE and SPE provide cleaner extracts, leading to a substantial reduction in matrix effects.[8]

Visualizations

Workflow Experimental Workflow for Minimizing Matrix Effects cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Evaluation & Optimization PPT Protein Precipitation (PPT) LC Chromatographic Separation PPT->LC LLE Liquid-Liquid Extraction (LLE) LLE->LC Final_Method Validated Method LLE->Final_Method SPE Solid-Phase Extraction (SPE) SPE->LC SPE->Final_Method MS MS/MS Detection LC->MS LC->Final_Method ME_Eval Matrix Effect Evaluation MS->ME_Eval Recovery_Eval Recovery Evaluation MS->Recovery_Eval MS->Final_Method ME_Eval->LLE Optimize if ME > ±15% ME_Eval->SPE Optimize if ME > ±15% ME_Eval->LC Optimize if ME > ±15% SIL_IS Use of SIL-IS ME_Eval->SIL_IS Optimize if ME > ±15% Recovery_Eval->LLE Optimize if Recovery is Low/Variable Recovery_Eval->SPE Optimize if Recovery is Low/Variable SIL_IS->MS Compensate for ME SIL_IS->Final_Method Sample Biological Sample (e.g., Plasma) Sample->PPT Choose Cleanup Sample->LLE Choose Cleanup Sample->SPE Choose Cleanup

Caption: Workflow for developing a robust LC-MS/MS method.

Troubleshooting Troubleshooting Logic for Ion Suppression cluster_solutions Solutions for Ion Suppression Start Inconsistent Results or Low Sensitivity Observed Check_ME Perform Matrix Effect Test (Post-Extraction Spike) Start->Check_ME Suppression Ion Suppression Confirmed (ME < 85%) Check_ME->Suppression Yes No_Suppression No Significant Suppression (Check other parameters: Recovery, Stability, etc.) Check_ME->No_Suppression No Improve_Cleanup Improve Sample Cleanup (Switch PPT -> LLE/SPE) Suppression->Improve_Cleanup Optimize_LC Optimize Chromatography (Change gradient, column, mobile phase) Suppression->Optimize_LC Use_SIL_IS Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) Suppression->Use_SIL_IS Revalidate Revalidate Improve_Cleanup->Revalidate Re-evaluate Method Optimize_LC->Revalidate Re-evaluate Method Use_SIL_IS->Revalidate Re-evaluate Method

Caption: Decision tree for troubleshooting ion suppression.

References

Troubleshooting low recovery of 2,6-Dichlorophenylacetic acid in extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 2,6-Dichlorophenylacetic acid during extraction procedures.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can stem from several factors throughout the extraction process. This section addresses common issues and provides systematic solutions.

Issue 1: Inefficient Extraction from the Aqueous Phase

Question: My recovery of this compound is consistently low after performing a liquid-liquid extraction from an aqueous sample. What are the likely causes and how can I improve it?

Answer:

Low recovery from an aqueous phase is often related to the protonation state of the carboxylic acid group and the choice of extraction solvent. This compound is an acidic compound with a pKa of approximately 3.80.[1] To ensure its efficient extraction into an organic solvent, it must be in its neutral, protonated form, which is more soluble in organic solvents.

Troubleshooting Steps:

  • pH Adjustment: The pH of the aqueous solution must be significantly lower than the pKa of this compound. It is recommended to adjust the pH of the aqueous phase to a range of 2.0-2.5 using a strong acid like hydrochloric acid (HCl).[2] This ensures that the carboxylic acid group is fully protonated.

  • Solvent Selection: The choice of an appropriate organic solvent is crucial. The solvent should be immiscible with water and have a good affinity for this compound. Commonly used solvents for the extraction of similar acidic compounds include diethyl ether, chloroform, and ethyl acetate.[3][4]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume. Typically, three to five successive extractions are recommended to maximize recovery.

  • Salting Out: The addition of a neutral salt, such as sodium chloride (NaCl), to the aqueous phase can increase the partitioning of this compound into the organic phase by reducing its solubility in the aqueous layer. This technique is known as the "salting-out" effect.

Issue 2: Emulsion Formation During Extraction

Question: An emulsion has formed at the interface of my aqueous and organic layers, making separation difficult and likely causing low recovery. How can I resolve this?

Answer:

Emulsion formation is a common issue in liquid-liquid extractions, particularly when dealing with complex matrices.

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte without forming a stable emulsion.

  • Brine Wash: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate the separation of the layers.

  • Filtration: Passing the emulsified layer through a bed of glass wool or a filter aid can sometimes help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important for extraction?

A1: The pKa of this compound is approximately 3.80.[1] The pKa is a critical parameter in designing an effective extraction protocol. To extract this acidic compound from an aqueous solution into an organic solvent, the pH of the aqueous phase must be adjusted to at least two pH units below the pKa. This ensures that the vast majority of the molecules are in their neutral (protonated) form, which is significantly more soluble in organic solvents than the charged (deprotonated) form.

Q2: Which organic solvents are most suitable for extracting this compound?

A2: Solvents such as diethyl ether, chloroform, and ethyl acetate have been successfully used for the extraction of this compound and similar compounds.[3][4][5] The choice of solvent can depend on the specific sample matrix and downstream analytical requirements.

Q3: Can I use Solid-Phase Extraction (SPE) for this compound?

A3: Yes, Solid-Phase Extraction (SPE) is a viable alternative to liquid-liquid extraction and can offer advantages such as reduced solvent consumption and higher sample throughput. For an acidic compound like this compound, an anion exchange or a reversed-phase sorbent could be employed. The selection of the SPE cartridge and the development of the method (conditioning, loading, washing, and elution steps) would need to be optimized for the specific application.

Q4: How can I confirm the identity and purity of my extracted this compound?

A4: The identity and purity of the extracted compound can be confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantification and purity assessment.[6] For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.[1][3]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₆Cl₂O₂[7]
Molecular Weight205.04 g/mol [1]
Melting Point158-161 °C[8]
pKa3.80 ± 0.10[1]
SolubilitySlightly soluble in DMSO and Methanol[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

This protocol is a general guideline for the extraction of this compound from an aqueous solution.

Materials:

  • Aqueous sample containing this compound

  • 2 N Hydrochloric Acid (HCl)

  • Diethyl ether (or another suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

  • Beakers and flasks

Procedure:

  • Transfer the aqueous sample to a separatory funnel.

  • Check the initial pH of the sample.

  • Slowly add 2 N HCl dropwise while swirling the funnel to adjust the pH to 2.0-2.5. Verify the pH using pH paper or a pH meter.

  • Add a volume of diethyl ether to the separatory funnel (e.g., one-third of the aqueous phase volume).

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase (diethyl ether).

  • Drain the lower aqueous layer into a clean beaker.

  • Drain the organic layer into a separate flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of diethyl ether.

  • Combine all the organic extracts.

  • Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling. The drying agent will clump together as it absorbs water.

  • Decant or filter the dried organic solution to remove the sodium sulfate.

  • The resulting solution contains the extracted this compound and can be concentrated or used directly for further analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction A Aqueous Sample B Adjust pH to 2.0-2.5 with HCl A->B C Add Organic Solvent (e.g., Diethyl Ether) B->C D Mix Gently & Separate Layers C->D E Collect Organic Layer D->E F Repeat Extraction 2-3x E->F Return Aqueous Phase G Combine Organic Extracts F->G H Dry with Anhydrous Na₂SO₄ G->H I Isolate Extracted Product H->I

Liquid-Liquid Extraction Workflow for this compound.

Troubleshooting_Logic Start Low Recovery of this compound pH_Check Is aqueous pH < pKa (3.8)? Start->pH_Check Adjust_pH Adjust pH to 2.0-2.5 pH_Check->Adjust_pH No Solvent_Check Is the extraction solvent appropriate? pH_Check->Solvent_Check Yes Adjust_pH->pH_Check Change_Solvent Consider Diethyl Ether, Chloroform, or Ethyl Acetate Solvent_Check->Change_Solvent No Extraction_Count Were multiple extractions performed? Solvent_Check->Extraction_Count Yes Change_Solvent->Solvent_Check Increase_Extractions Perform 3-5 extractions Extraction_Count->Increase_Extractions No Emulsion_Check Is an emulsion present? Extraction_Count->Emulsion_Check Yes Increase_Extractions->Extraction_Count Break_Emulsion Use Brine Wash or Centrifugation Emulsion_Check->Break_Emulsion Yes Final_Product Improved Recovery Emulsion_Check->Final_Product No Break_Emulsion->Final_Product

Troubleshooting Logic for Low Extraction Recovery.

References

Best practices for handling and disposal of 2,6-Dichlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and disposing of 2,6-Dichlorophenylacetic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No: 6575-24-2) is a white solid chemical.[1] The primary hazards associated with this compound are skin irritation and serious eye irritation.[2][3][4]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

When handling this compound, it is essential to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.

  • Body Protection: An impervious lab coat.[2]

  • Respiratory Protection: A suitable respirator, such as a dust mask (type N95 or equivalent), should be used, especially when handling the powder form to avoid dust formation.

Q3: How should I store this compound in the laboratory?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible substances such as strong oxidizing agents.[1]

Q4: What should I do in case of accidental contact with this compound?

In case of accidental contact, follow these first aid measures immediately:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek medical aid.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Q5: How do I safely dispose of this compound waste?

The disposal of this compound and its containers must be treated as hazardous waste.[3] Disposal should be conducted in accordance with all prevailing country, federal, state, and local regulations.[2] For dilute aqueous solutions of acetic acid derivatives (less than 10%), neutralization with a base like sodium bicarbonate can be performed until a neutral pH is achieved, after which it may be permissible to dispose of it down the drain with copious amounts of water, depending on local regulations.[2][5] For concentrated solutions or solid waste, it should be placed in a clearly labeled hazardous waste container for pickup by a licensed waste disposal company.[2][5]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Difficulty Dissolving the Powder The compound may have low solubility in the chosen solvent at room temperature.Try gentle heating to aid dissolution. A common solvent for this compound is 95% ethanol. For aqueous solutions, consider preparing a stock solution in an organic solvent like ethanol and then diluting it in your aqueous medium.
Precipitation of the Compound in Solution The solution may be supersaturated, or the temperature may have dropped, causing the compound to crystallize out.Gently warm the solution while stirring to redissolve the precipitate. Ensure the final concentration is within the solubility limits for the specific solvent and temperature.
Inconsistent Experimental Results This could be due to inaccurate stock solution concentration, degradation of the compound, or improper storage.Always prepare fresh solutions when possible. Store stock solutions in tightly sealed containers in a cool, dry place. Verify the concentration of your stock solution if you suspect it may be inaccurate.
Cell Viability is Unexpectedly Low After Treatment The concentration of the compound or the solvent used for the stock solution (e.g., ethanol) may be toxic to the cells.Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiment. Also, run a vehicle control (treating cells with the solvent alone) to ensure the solvent is not causing the toxicity.

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance White solid[1]
Melting Point 160 - 161 °C

Hazard Identification and Safety Information

Hazard StatementGHS ClassificationPrecautionary Statement
Causes skin irritation[2][3][4]Skin Corrosion/Irritation (Category 2)P264: Wash hands thoroughly after handling.[2]
Causes serious eye irritation[2][3][4]Serious Eye Damage/Eye Irritation (Category 2A)P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution of this compound in 95% ethanol.

Materials:

  • This compound (powder)

  • 95% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare a 10 mM solution, you will need to dissolve 2.0504 mg of this compound per 1 mL of solvent (Molecular Weight = 205.04 g/mol ). For example, to make 10 mL of a 10 mM stock solution, you would need 20.504 mg.

  • Weigh the compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance in a fume hood.

  • Dissolve the compound: Add the weighed powder to a sterile vial. Add the desired volume of 95% ethanol.

  • Mix thoroughly: Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary to fully dissolve the compound.

  • Storage: Store the stock solution in a tightly sealed container at -20°C for long-term storage. For short-term use, it can be stored at 4°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve Add solvent mix Vortex to Mix dissolve->mix store Store Stock Solution mix->store dilute Dilute to Working Concentration store->dilute treat Treat Cells/Assay dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze Spill_Cleanup_Decision_Tree start Spill Occurs is_major Is the spill large or in an unventilated area? start->is_major evacuate Evacuate the area and call emergency services. is_major->evacuate Yes is_minor Is the spill small and contained? is_major->is_minor No absorb Absorb with inert material (e.g., sand, vermiculite). is_minor->absorb Yes collect Collect absorbed material into a hazardous waste container. absorb->collect decontaminate Decontaminate the area. collect->decontaminate dispose Dispose of waste according to regulations. decontaminate->dispose end Cleanup Complete dispose->end

References

Avoiding common pitfalls in the synthesis of dichlorophenylacetic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dichlorophenylacetic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of dichlorophenylacetic acids, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Side reactions: Formation of unwanted byproducts consuming starting materials.Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, changing the solvent, or using a different catalyst. For instance, in the synthesis of 2,4-dichlorophenoxyacetic acid, using an anhydrous weak base system can inhibit the hydrolysis of chloroacetate, a common side reaction[1].
Loss during workup and purification: Product loss during extraction, washing, or crystallization steps.Ensure proper phase separation during extractions. Minimize the number of transfer steps. Optimize crystallization conditions (solvent, temperature) to maximize recovery.
Moisture sensitivity: For reactions involving moisture-sensitive reagents like Grignard reagents, the presence of water can quench the reagent and reduce the yield.Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Impurity Presence of starting materials: Incomplete reaction.As mentioned above, ensure the reaction goes to completion by monitoring it and adjusting conditions as necessary.
Formation of isomers or other byproducts: Non-specific reactions or rearrangements.Use selective reagents and catalysts. For example, in the chlorination of phenol to produce 2,4-dichlorophenol as a precursor, a catalyst like FeCl3 can increase selectivity towards the desired isomer[2]. Purification techniques such as recrystallization or chromatography may be necessary to remove isomers.
Residual solvent or reagents: Inadequate purification.Ensure the product is thoroughly dried under vacuum to remove residual solvents. Wash the product adequately to remove any unreacted reagents or catalysts.
Difficulty in Product Isolation/Purification Oily product instead of solid: Presence of impurities preventing crystallization.Try to purify the crude product using column chromatography before attempting crystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Poor crystal formation: Inappropriate solvent or cooling rate for recrystallization.Screen different solvents or solvent mixtures to find the optimal conditions for crystallization. Slow cooling generally leads to the formation of purer and larger crystals.
Reaction Fails to Initiate (e.g., Grignard Reaction) Inactive magnesium: The surface of the magnesium metal may be coated with magnesium oxide, preventing the reaction.Activate the magnesium surface by crushing the turnings in a dry flask, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane[3].
Presence of moisture: As mentioned, water will quench the Grignard reagent.Ensure all glassware is flame-dried or oven-dried and the solvent is anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce dichlorophenylacetic acids?

A1: Several common routes are employed, including:

  • Hydrolysis of Dichlorophenylacetonitriles: This is a widely used method where the corresponding dichlorobenzyl cyanide is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[4][5]

  • Grignard Reaction: This involves the reaction of a dichlorophenylmagnesium halide (a Grignard reagent) with carbon dioxide, followed by an acidic workup.

  • Oxidation of Dichlorophenylethanols or Dichlorotoluenes: A suitable oxidizing agent can be used to convert the alcohol or the methyl group of dichlorotoluene to a carboxylic acid.

  • Willgerodt-Kindler Reaction: This reaction can convert dichlorinated acetophenones to the corresponding thioamides, which can then be hydrolyzed to the phenylacetic acid.[6][7]

Q2: How can I minimize the formation of byproducts in the synthesis of 2,4-dichlorophenoxyacetic acid?

A2: To minimize byproducts, consider a "one-pot" method where 2,4-dichlorophenol is condensed with a haloacetate in the presence of an anhydrous carbonate weak base and a catalyst. This approach can inhibit the hydrolysis of the chloroacetate, leading to a higher conversion rate and reduced free phenol content, with product yields reported to be over 97%[1]. Another strategy is to first synthesize phenoxyacetic acid and then chlorinate it, which can avoid the formation of dioxins that may occur when starting with the chlorination of phenol[8][9].

Q3: My 2,6-dichlorophenylacetic acid synthesis from 2,6-dichlorobenzyl cyanide gives a low yield. What can I do?

A3: Low yields in the hydrolysis of 2,6-dichlorobenzyl cyanide can be due to incomplete hydrolysis or side reactions. Ensure that the hydrolysis conditions are sufficiently forcing (e.g., refluxing with 1 N sodium hydroxide overnight) to drive the reaction to completion. After hydrolysis and extraction of any unreacted starting material, acidification with a strong acid like 2 N hydrochloric acid should precipitate the product. Repeated crystallization from a suitable solvent system, such as aqueous ethanol, can be used for purification[5].

Q4: What are the key considerations when performing a Grignard reaction for the synthesis of dichlorophenylacetic acids?

A4: The most critical factor is the strict exclusion of moisture, as Grignard reagents react readily with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere. Activation of the magnesium metal is also crucial for the reaction to initiate successfully[3].

Q5: Are there any safety precautions I should be aware of?

A5: Yes, many of the reagents used in these syntheses are hazardous. For example, cyanides are highly toxic. Chlorinating agents can be corrosive and release toxic gases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 2,6-Dichlorobenzyl Cyanide[5]
  • Cyanation: Reflux 6.5 g of 2,6-dichlorobenzyl chloride with 2.7 g of potassium cyanide in 30 ml of ethanol for 5 hours.

  • After the reaction, distill off the ethanol to obtain the solid 2,6-dichlorobenzyl cyanide.

  • Hydrolysis: Reflux the obtained cyanide with 1 N sodium hydroxide solution overnight.

  • After cooling, extract the mixture with ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 2 N hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration. The reported yield is approximately 4.0 g (60%).

  • Purification: Recrystallize the crude product from aqueous ethanol. The melting point of the purified product is reported to be 158-159°C.

Synthesis of 2,4-Dichlorophenylacetic Acid via Carbonylation of 2,4-Dichlorobenzyl Chloride[10]
  • In a 300 ml autoclave, add a solution of 49 g of 2,4-dichlorobenzyl chloride and 18 mg of palladium chloride in 105 g of N-methylpyrrolidone.

  • Add a solution of 10 g of water and 5 g of N-methylpyrrolidone.

  • Pressurize the autoclave with carbon monoxide to 20 bar and heat to 130°C for 1 hour, maintaining the pressure.

  • Continue stirring at constant pressure for 16 hours.

  • After cooling, separate N-methylpyrrolidone and hydrogen chloride at 150°C and 200 mbar.

  • Add the residue to water as a melt and maintain a pH of 10 by adding a 50% sodium hydroxide solution.

  • Extract the resulting homogeneous solution with 20 ml of xylene to remove organic soluble impurities.

  • Acidify the aqueous phase to pH 1 with approximately 30% hydrochloric acid solution to precipitate the white solid 2,4-dichlorophenylacetic acid.

  • Wash the precipitated product with water until the wastewater has a constant pH.

  • Dry the washed product at 100°C under reduced pressure. The reported yield is 89% with a GC purity of 100% and a melting point of 131-133°C.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to Dichlorophenylacetic Acids

Target Compound Synthetic Route Key Reagents Reported Yield Reference
This compoundHydrolysis of Nitrile2,6-Dichlorobenzyl cyanide, NaOH60%[5]
2,4-Dichlorophenylacetic AcidCarbonylation2,4-Dichlorobenzyl chloride, CO, PdCl289%[10]
2,4-Dichlorophenoxyacetic AcidOne-pot condensation/hydrolysis2,4-Dichlorophenol, Methyl chloroacetate>97%[1]

Visualizations

Synthesis_Workflow_Nitrile_Hydrolysis cluster_start Starting Materials cluster_reaction1 Step 1: Cyanation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_workup Workup & Purification cluster_product Final Product 2,6-Dichlorobenzyl chloride 2,6-Dichlorobenzyl chloride Reflux in Ethanol Reflux in Ethanol 2,6-Dichlorobenzyl chloride->Reflux in Ethanol Potassium cyanide Potassium cyanide Potassium cyanide->Reflux in Ethanol 2,6-Dichlorobenzyl cyanide 2,6-Dichlorobenzyl cyanide Reflux in Ethanol->2,6-Dichlorobenzyl cyanide Formation Reflux with NaOH Reflux with NaOH 2,6-Dichlorobenzyl cyanide->Reflux with NaOH Acidification (HCl) Acidification (HCl) Reflux with NaOH->Acidification (HCl) Hydrolyzed Mixture Filtration Filtration Acidification (HCl)->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Grignard_Reaction_Pitfalls Start Start Prepare Anhydrous Conditions Prepare Anhydrous Conditions Start->Prepare Anhydrous Conditions Activate Mg Metal Activate Mg Metal Prepare Anhydrous Conditions->Activate Mg Metal Failure Failure Prepare Anhydrous Conditions->Failure Moisture Present Form Grignard Reagent Form Grignard Reagent Activate Mg Metal->Form Grignard Reagent Activate Mg Metal->Failure Inactive Mg Surface Reaction with CO2 Reaction with CO2 Form Grignard Reagent->Reaction with CO2 Acidic Workup Acidic Workup Reaction with CO2->Acidic Workup Desired Product Desired Product Acidic Workup->Desired Product

References

Scaling up the synthesis of 2,6-Dichlorophenylacetic acid: challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2,6-Dichlorophenylacetic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a laboratory and industrial scale?

A1: There are several established routes, each with distinct advantages and challenges:

  • Hydrolysis of 2,6-Dichlorophenylacetonitrile: This is a common laboratory-scale method where the commercially available nitrile is hydrolyzed under basic conditions.[1] It is relatively straightforward but can involve long reaction times.

  • Carbonylation of 2,6-Dichlorotoluene: This industrial method involves the reaction of 2,6-dichlorotoluene with carbon monoxide in the presence of a palladium catalyst.[1][2] It offers a direct route but requires high-pressure equipment and careful handling of carbon monoxide, posing safety and cost challenges.[1][3]

  • From 2,6-Dichlorobenzyl Chloride: This multi-step process involves converting 2,6-dichlorotoluene to 2,6-dichlorobenzyl chloride, followed by cyanation with potassium or sodium cyanide, and subsequent hydrolysis of the resulting nitrile.[4] The use of highly toxic cyanides is a significant drawback for scalability.[3]

  • From Cyclohexanone: A newer approach involves the chlorination of cyclohexanone to 2,2,6,6-tetrachlorocyclohexanone, followed by a series of reactions including condensation, hydrolysis, and rearrangement to yield the final product.[3] This method uses inexpensive raw materials and is considered a greener alternative.[3]

Q2: What are the most significant challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several key challenges:

  • Safety and Handling: Methods involving high-pressure carbon monoxide or toxic reagents like sodium cyanide require specialized equipment and stringent safety protocols, which can be costly and complex to implement on a larger scale.[1][3]

  • Reaction Conditions: Achieving optimal and consistent reaction conditions (temperature, pressure, mixing) is more difficult in larger reactors. For instance, the carbonylation of 2,6-dichlorotoluene requires high temperature (120°C) and pressure (10 atm), which can be challenging to manage.[2]

  • Impurity Profile: As batch sizes increase, controlling the formation of impurities becomes more critical. Common impurities can include unreacted starting materials, intermediates (e.g., the amide from incomplete nitrile hydrolysis), or byproducts from side reactions.

  • Purification: Methods like column chromatography, which are feasible in the lab, are often impractical and uneconomical for large-scale production.[1] Developing a robust crystallization procedure for purification is essential for achieving high purity at scale.[4]

  • Cost-Effectiveness: The cost of raw materials (e.g., expensive 2,6-dichlorobenzyl alcohol), catalysts (e.g., palladium complexes), and waste disposal can significantly impact the economic viability of a particular route on an industrial scale.[1][3]

Q3: this compound is a precursor to Diclofenac. Are there insights from Diclofenac synthesis that can be applied here?

A3: Yes, absolutely. Diclofenac is 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, and its synthesis involves many related chemical transformations. Challenges in the industrial synthesis of Diclofenac, such as managing byproducts from Ullmann condensation or Smiles rearrangement, highlight the importance of process optimization and impurity control.[5][6] Furthermore, the development of continuous flow processes for Diclofenac synthesis demonstrates a modern approach to improving efficiency, safety, and scalability, which could potentially be adapted for the synthesis of its precursors.[5][7]

Troubleshooting Guide

Problem 1: Low overall yield.

  • Q: My yield from the hydrolysis of 2,6-dichlorophenylacetonitrile is consistently below 70%. What are the likely causes and solutions?

    • A: Low yields in this reaction are often due to incomplete hydrolysis or losses during workup.

      • Incomplete Hydrolysis: The hydrolysis can be slow.[1] Ensure the reaction has gone to completion by monitoring it with TLC or HPLC. Consider increasing the reaction time (e.g., >20 hours), temperature (e.g., 80-100°C), or the concentration of the base (e.g., KOH).[1]

      • Workup Losses: The product is extracted after acidification.[1] Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate, making it soluble in the organic extraction solvent. Perform multiple extractions (e.g., 3-5 times) with a suitable solvent like chloroform or ethyl acetate to maximize recovery.[1]

  • Q: The carbonylation of 2,6-dichlorotoluene is giving a poor yield of the ester intermediate. How can I optimize this?

    • A: This reaction is highly dependent on catalyst activity and reaction conditions.

      • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are pure and dry. The ligand (e.g., Xantphos) is crucial for catalyst stability and activity.[1][2]

      • Insufficient CO Pressure: The reaction requires a constant and sufficient overpressure of carbon monoxide (e.g., 10 atm).[2] Ensure your reactor is properly sealed and can maintain the target pressure throughout the reaction.

      • Sub-optimal Temperature: The reaction is typically run at elevated temperatures (e.g., 120°C).[2] Lower temperatures will result in a significantly slower reaction rate.

Problem 2: Product purity is not meeting specifications.

  • Q: My final product is contaminated with a significant amount of a neutral compound. What could it be?

    • A: If you are performing the hydrolysis of 2,6-dichlorophenylacetonitrile, the most likely neutral impurity is the intermediate amide, resulting from incomplete hydrolysis. The starting nitrile may also be present.

      • Solution: To minimize this, prolong the hydrolysis time or increase the temperature to ensure the complete conversion of the amide to the carboxylate salt before acidification. During workup, after acidification and extraction of the product into an organic solvent, you can wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). The desired acid product will move to the aqueous layer as its sodium salt, while the neutral amide/nitrile impurities will remain in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the pure product.

  • Q: After synthesis from cyclohexanone, my product has several chlorinated aromatic impurities. How can I avoid them?

    • A: The initial chlorination of cyclohexanone is a critical step that can produce a mixture of chlorinated species.[3]

      • Solution: Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas) and the reaction temperature (e.g., 30-60°C).[3] Using the precise molar ratios of reagents as described in optimized protocols is crucial for minimizing the formation of over-chlorinated or under-chlorinated side products.[3]

Data Summary: Comparison of Synthesis Routes

Starting MaterialKey Reagents / CatalystTypical Reaction ConditionsReported Yield (%)Key Challenges and Disadvantages
2,6-DichlorophenylacetonitrileKOH, Ethanol, Water, HCl80°C, 20 hours~83%[1]Long reaction times; potential for incomplete hydrolysis leading to amide impurity.
2,6-DichlorotolueneCO, Ethanol, PdCl₂, Xantphos, TBP120°C, 10 atm CO, 16 hours~68% (overall)[1][2]Requires high-pressure equipment; safety risks with CO; expensive catalyst system.
2,6-Dichlorobenzyl ChlorideKCN, Ethanol; then NaOHReflux~60% (from benzyl chloride)[4]Use of highly toxic potassium cyanide; significant waste disposal concerns.
CyclohexanoneCl₂, Na₂CO₃; then Dimethyl malonate, DBU, NaOHMulti-step, one-pot; 40-45°C~93%[3]Complex multi-step reaction; requires careful control of stoichiometry to avoid side products.

Experimental Protocols

Protocol 1: Hydrolysis of 2,6-Dichlorophenylacetonitrile [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichlorophenylacetonitrile (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL).

  • Hydrolysis: Add potassium hydroxide (KOH, 30 g) to the solution. Heat the mixture to 80°C and maintain it under reflux with stirring for 20 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup & Acidification: After cooling to room temperature, carefully quench the reaction by adding hydrochloric acid (e.g., 6N HCl) until the pH of the mixture is between 2 and 3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is this compound (yield ~17 g, 83%). If necessary, the product can be further purified by recrystallization from a suitable solvent system like aqueous ethanol.[4]

Protocol 2: Carbonylation of 2,6-Dichlorotoluene to Ethyl 2,6-Dichlorophenylacetate [2]

Note: This reaction must be conducted in a high-pressure reactor (autoclave) by trained personnel.

  • Reactor Charging: To a high-pressure reactor, add 2,6-dichlorotoluene (2.4 g), di-tert-butyl peroxide (TBP, 73 mg), and the catalyst Pd(Xantphos)Cl₂ (3.8 mg, ~1 mol%). Add ethanol as both a reagent and solvent.

  • Reaction: Seal the reactor and charge it with carbon monoxide (CO) to a pressure of 10 atmospheres.

  • Heating and Stirring: Heat the reactor to 120°C and stir the mixture continuously for 16 hours.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.

  • Isolation: The resulting product, ethyl 2,6-dichlorophenylacetate, can be purified by column chromatography. This ester is then hydrolyzed to the final acid product in a separate step using NaOH solution.[2]

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_inter Intermediates A 2,6-Dichlorotoluene D Ethyl 2,6-Dichlorophenylacetate A->D  CO, EtOH  Pd(Xantphos)Cl₂ B 2,6-Dichlorophenylacetonitrile F 2,6-Dichlorophenylacetic Acid B->F KOH, H₂O/EtOH; then HCl C Cyclohexanone E 2,2,6,6-Tetrachlorocyclohexanone C->E Cl₂, Na₂CO₃ D->F NaOH, H₂O; then HCl E->F Multi-step Condensation, Rearrangement

Caption: Major synthetic routes to this compound.

Troubleshooting_Workflow start Problem Encountered in Synthesis low_yield Low Yield start->low_yield high_impurity High Impurity start->high_impurity cause_yield Potential Causes: - Incomplete Reaction - Catalyst Deactivation - Workup Losses low_yield->cause_yield cause_impurity Potential Causes: - Incomplete Hydrolysis (Amide) - Unreacted Starting Material - Side Reactions (e.g., over-chlorination) high_impurity->cause_impurity solution_yield Solutions: - Increase reaction time/temp - Use pure reagents/solvents - Optimize extraction pH & repetitions cause_yield->solution_yield Address Causes solution_impurity Solutions: - Ensure complete reaction - Control stoichiometry - Add base wash step for neutral impurities cause_impurity->solution_impurity Address Causes

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Chromatographic Resolution of 2,6-Dichlorophenylacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 2,6-Dichlorophenylacetic acid and its positional and chiral isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and its isomers.

Problem: Poor Resolution Between Isomers

Possible Cause Suggested Solution Relevant Information
Inappropriate Mobile Phase Composition Optimize the organic modifier concentration. For reversed-phase HPLC, a lower percentage of the organic solvent will generally increase retention and may improve resolution.[1] Consider using a gradient elution to better separate closely eluting peaks.[2]The polarity of the mobile phase relative to the stationary phase is a key factor in achieving separation.[2]
Incorrect Mobile Phase pH For acidic compounds like dichlorophenylacetic acids, using an acidic mobile phase (pH 2.5-3.5) can suppress the ionization of both the analyte and residual silanols on the column, leading to sharper peaks and better resolution.[3][4]Ion suppression reduces peak tailing and improves peak shape.[3]
Suboptimal Column Chemistry Select a column with a different selectivity. For positional isomers, consider columns with phenyl or pentafluorophenyl (PFP) stationary phases, which can offer different pi-pi and dipole-dipole interactions compared to standard C18 columns.[5]The choice of stationary phase is critical for separating compounds with minor structural differences.[6]
Insufficient Column Efficiency Use a longer column or a column packed with smaller particles (e.g., sub-2 µm) to increase the number of theoretical plates and improve efficiency.[2]Higher efficiency columns generally provide better resolution.[1]
Temperature Fluctuations Use a column oven to maintain a constant and optimized temperature. Lower temperatures can increase retention and may improve resolution for some analytes.[1]Consistent temperature control is crucial for reproducible retention times and resolution.[6]

Problem: Peak Tailing

Possible Cause Suggested Solution Relevant Information
Secondary Interactions with Silanols Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or use an end-capped column to block active silanol groups. Acidifying the mobile phase also helps to suppress silanol ionization.[4]Unwanted interactions between acidic analytes and the silica support can lead to tailing.
Column Overload Reduce the sample concentration or injection volume.[1][6]Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[1]
Column Contamination or Degradation Use a guard column to protect the analytical column from contaminants.[4] If the column is contaminated, follow the manufacturer's instructions for cleaning and regeneration.[2]Contaminants can create active sites that cause peak tailing.

Problem: Shifting Retention Times

Possible Cause Suggested Solution Relevant Information
Inconsistent Mobile Phase Preparation Prepare the mobile phase accurately by weighing components instead of using volumetric measurements. Ensure thorough mixing and degassing.[4]Small variations in mobile phase composition, especially the organic solvent percentage, can cause significant shifts in retention time.[4]
Pump Malfunction or Leaks Check the HPLC system for leaks, particularly around fittings and pump seals. Ensure the pump is delivering a consistent flow rate.[6]A fluctuating flow rate will directly impact retention times.[6]
Lack of Column Equilibration Ensure the column is fully equilibrated with the mobile phase before injecting the sample, especially when using a new mobile phase or after a gradient run.[2]Inadequate equilibration can lead to drifting retention times.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for separating positional isomers of Dichlorophenylacetic acid?

A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and an acidic modifier like 0.1% formic acid or phosphoric acid to maintain a low pH.[3][7] This approach helps to ensure good peak shape for these acidic compounds.

Q2: How can I separate chiral isomers of a Dichlorophenylacetic acid derivative?

A2: Chiral separation requires a chiral stationary phase (CSP) or a chiral additive in the mobile phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.[8][9] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and can offer faster analysis times.[10][11]

Q3: My baseline is noisy. What could be the cause?

A3: A noisy baseline can be caused by several factors, including:

  • Contaminated mobile phase: Use high-purity solvents and filter them before use.

  • Air bubbles in the system: Degas the mobile phase thoroughly.[2]

  • Detector issues: The lamp in your UV detector may be failing, or the flow cell could be contaminated.

  • Pump problems: Inconsistent mixing or faulty check valves can cause baseline noise.

Q4: Should I use Gas Chromatography (GC) for analyzing this compound?

A4: GC can be a suitable technique, especially when coupled with a mass spectrometer (GC-MS) for sensitive and selective detection.[12] However, due to the low volatility and polar nature of the carboxylic acid group, derivatization (e.g., esterification) is often required to improve chromatographic performance and prevent peak tailing.[13]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation

This protocol is a general guideline for the separation of dichlorophenylacetic acid isomers. Optimization will be required for specific applications.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.[14]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% Formic Acid).

Protocol 2: Chiral SFC for Enantiomeric Separation

This protocol provides a starting point for the chiral separation of dichlorophenylacetic acid derivatives.

  • Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).[11]

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol or Ethanol.

  • Gradient: Isocratic or gradient elution may be used. A typical starting point is 20% co-solvent.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the co-solvent.

Quantitative Data Summary

Table 1: Example HPLC Conditions for Phenylacetic Acid Isomers

Compound Column Mobile Phase Flow Rate Detection Reference
Fluorophenylacetic Acid IsomersZodiac HST SB C18Acetonitrile/Water with Formic or Acetic AcidNot SpecifiedUV at 264 nm[7]
2,4-Dichlorophenoxyacetic AcidReversed-phase microparticulate20% Acetonitrile in Water, pH 2.95Not SpecifiedNot Specified[3]
2,4-D and 2,4-DCP in soilNot SpecifiedMethanol/WaterNot SpecifiedUV at 230 nm[14]

Table 2: Example GC Conditions for Related Compounds

Compound Column Carrier Gas Oven Program Detection Reference
2,4-Dichloroanisole (derivative)Durabond-5MS (30m x 0.25mm, 0.25µm)Helium80°C (1.2 min) to 320°C at 20°C/min, hold 2 minMS[15]
This compoundNot SpecifiedNot SpecifiedNot SpecifiedGC-MS[12]

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Resolution check_mobile_phase Check Mobile Phase (Composition & pH) start->check_mobile_phase check_column Evaluate Column (Chemistry & Efficiency) start->check_column check_system Inspect HPLC System (Temperature, Flow Rate) start->check_system optimize_gradient Optimize Gradient/Isocratic Elution check_mobile_phase->optimize_gradient adjust_ph Adjust Mobile Phase pH (e.g., add acid) check_mobile_phase->adjust_ph change_column Try Different Column (e.g., PFP, Phenyl) check_column->change_column use_high_efficiency_column Use Longer Column or Smaller Particle Size check_column->use_high_efficiency_column control_temp Use Column Oven check_system->control_temp check_flow_rate Verify Flow Rate check_system->check_flow_rate end_resolved Resolution Achieved optimize_gradient->end_resolved adjust_ph->end_resolved change_column->end_resolved use_high_efficiency_column->end_resolved control_temp->end_resolved check_flow_rate->end_resolved

Caption: Troubleshooting workflow for poor peak resolution.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Accurate mixing, Degassing) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification & Analysis integration->quantification

Caption: General experimental workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2,6-Dichlorophenylacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,6-Dichlorophenylacetic acid with alternative analytical techniques. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity.[1][2] A validated RP-HPLC method provides a reliable approach for the quantification of this compound.

Experimental Protocol for a Validated HPLC Method

This protocol is based on established methods for structurally similar compounds, such as Diclofenac and 2,4-Dichlorophenoxyacetic acid.[3][4][5][6][7][8]

  • Instrumentation: An HPLC system equipped with a UV detector is utilized.[8]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5][8]

  • Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent is typically used. For example, a gradient or isocratic elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic or acetic acid to control pH) can be employed.[7][8]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[3][8]

  • Injection Volume: A standard injection volume is 20 µL.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which is anticipated to be around 230-280 nm.[8]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Method Validation Parameters

According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical method should include the following parameters:[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods

While HPLC is a robust and widely used method, other techniques can also be employed for the analysis of this compound and related compounds. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity, structural information, or the analysis of volatile impurities.

Parameter HPLC-UV LC-MS Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile compounds based on boiling point, detection by various detectors (e.g., FID, MS).Separation based on charge and size in an electric field.
Specificity Good, but can be affected by co-eluting impurities with similar UV spectra.Excellent, provides molecular weight and structural information.[1]Good, especially when coupled with a mass spectrometer (GC-MS).Good, based on electrophoretic mobility.
Sensitivity Good (µg/mL to ng/mL range).Excellent (ng/mL to pg/mL range).[1]Excellent for volatile compounds (ng/mL to pg/mL range).Good (µg/mL to ng/mL range).
Linearity Range Typically wide.Wide, but can be affected by ion suppression.Wide.Generally narrower than HPLC.
Accuracy High.High.High.High.
Precision High (RSD < 2%).High (RSD < 5%).High (RSD < 5%).Good (RSD < 5%).
LOD/LOQ Low.Very low.Very low for volatile analytes.Low.
Sample Throughput Moderate.Moderate.Moderate to high.High.
Cost Moderate.High.Moderate.Moderate.
Typical Application Routine quality control, purity assessment, stability studies.Impurity identification, metabolite studies, trace analysis.[2][10][11]Analysis of residual solvents and volatile impurities.[1]Analysis of charged species, chiral separations.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD1->MD2 MD3 Optimize Separation MD2->MD3 MV1 Specificity MD3->MV1 MV2 Linearity & Range MV3 Accuracy MV4 Precision (Repeatability & Intermediate) MV5 LOD & LOQ MV6 Robustness SA1 Prepare Sample & Standards MV6->SA1 SA2 Perform HPLC Analysis SA1->SA2 SA3 Process Data & Report Results SA2->SA3

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS cluster_gc GC cluster_ce CE hplc_spec Good Specificity hplc_sens Good Sensitivity hplc_cost Moderate Cost lcms_spec Excellent Specificity lcms_sens Excellent Sensitivity lcms_cost High Cost gc_spec Good Specificity (GC-MS) gc_sens Excellent for Volatiles gc_cost Moderate Cost ce_spec Good Specificity ce_sens Good Sensitivity ce_cost Moderate Cost

Caption: Key Performance Attributes of Analytical Methods.

Conclusion

The choice of an analytical method for this compound depends on the specific analytical challenge. A validated HPLC-UV method is a robust, reliable, and cost-effective choice for routine quantitative analysis in a quality control environment. For applications requiring higher sensitivity and specificity, such as impurity profiling and identification, hyphenated techniques like LC-MS are superior.[2][10][11] Gas Chromatography is the preferred method for analyzing volatile impurities and residual solvents. Capillary Electrophoresis offers a viable alternative, particularly for the analysis of charged molecules. Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable the selection of the most appropriate method to ensure the quality, safety, and efficacy of pharmaceutical products.

References

A Comparative Analysis of the Biological Activities of 2,6-Dichlorophenylacetic Acid and 2,4-Dichlorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic auxins, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-established and widely utilized herbicide and plant growth regulator. Its biological activities have been extensively studied. In contrast, its isomer, 2,6-Dichlorophenylacetic acid, has received considerably less attention in the context of plant biology. This guide provides a comparative analysis of the biological activities of these two compounds, drawing upon available experimental data to elucidate their similarities and differences in auxin-like effects and herbicidal potential.

Auxin and Herbicidal Activity: A Tale of Two Isomers

The positioning of chlorine atoms on the phenyl ring profoundly influences the biological activity of these compounds. While both are structurally related to the natural auxin indole-3-acetic acid (IAA), their efficacy as auxin mimics and herbicides differs significantly.

2,4-Dichlorophenoxyacetic acid (2,4-D) is a potent synthetic auxin. At low concentrations, it mimics the effects of natural auxins, promoting cell elongation, adventitious root formation, and fruit development. However, at higher concentrations, it acts as a selective herbicide, particularly against broadleaf weeds. This herbicidal action is a result of uncontrolled and unsustainable growth, leading to tissue damage and ultimately, plant death.

This compound , on the other hand, exhibits significantly weaker auxin activity. Structure-activity relationship studies of 2,4-D analogues have revealed that the position of the halogen on the aromatic ring is critical for auxin-like effects. A halogen at the 4-position is important for high auxinic activity, whereas a substitution at the 3-position tends to reduce activity. While direct and extensive experimental data on the herbicidal efficacy of this compound is limited in publicly available literature, its reduced auxin activity strongly suggests a correspondingly lower herbicidal potential compared to 2,4-D. Its primary documented biological activities lie outside the plant science field, where it has been identified as an inhibitor of isopenicillin N synthase and acyl-CoA:6-APA acyltransferase, and has shown cytostatic activity against tumor cells.

Quantitative Comparison of Auxin Activity

To quantify and compare the auxin-like activity of these compounds, several standard bioassays are employed. The following table summarizes expected outcomes based on the known properties of 2,4-D and the predicted weak activity of this compound from structure-activity relationship studies.

Biological Assay2,4-Dichlorophenoxyacetic acidThis compoundReference
Oat Coleoptile Elongation Strong promotion of elongationWeak to no promotion of elongation
Adventitious Root Formation Strong induction of rootingWeak to no induction of rooting
Auxin-Responsive Gene Expression (e.g., using DR5 reporter) Strong induction of reporter gene expressionWeak to no induction of reporter gene expression

Mechanism of Action: The Role of Auxin Signaling

The biological effects of synthetic auxins like 2,4-D are mediated through the plant's natural auxin signaling pathway. This pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for degradation, thereby releasing Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

2,4-Dichlorophenoxyacetic acid effectively mimics IAA in this process, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes. At herbicidal concentrations, the persistent activation of this pathway leads to an overproduction of ethylene and abscisic acid, contributing to the observed symptoms of uncontrolled growth, senescence, and cell death.

The significantly reduced auxin activity of This compound suggests a much weaker interaction with the TIR1/AFB-Aux/IAA co-receptor complex. This diminished binding affinity would result in a failure to efficiently promote the degradation of Aux/IAA repressors, thus preventing the activation of downstream auxin-responsive genes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of plant growth regulators. Below are protocols for key experiments used to evaluate auxin-like effects.

Oat Coleoptile Elongation Assay

This classic bioassay measures the ability of a compound to induce cell elongation in oat coleoptiles.

Procedure:

  • Seed Germination: Germinate oat (Avena sativa) seeds in the dark for 3-4 days at 25°C.

  • Coleoptile Excision: Under a dim green light, excise the apical 3-4 mm from the coleoptiles and discard. From the remaining coleoptile, cut a 5-10 mm sub-apical section.

  • Incubation: Place the coleoptile sections in a petri dish containing a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0) with 2% sucrose and varying concentrations of the test compounds (this compound and 2,4-Dichlorophenoxyacetic acid). A control group with no added auxin should be included.

  • Measurement: Incubate the sections in the dark at 25°C for 18-24 hours. Measure the final length of the coleoptile sections using a ruler or digital imaging software.

  • Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length and compare it to the control.

Adventitious Root Formation Assay

This assay assesses the ability of a compound to induce the formation of roots from non-root tissues, a hallmark of auxin activity.

Procedure:

  • Plant Material: Use hypocotyl cuttings from 7-day-old light-grown seedlings of a suitable model plant, such as mung bean (Vigna radiata) or Arabidopsis thaliana.

  • Treatment: Place the cuttings in a solution (e.g., liquid Murashige and Skoog medium) containing different concentrations of the test compounds. Include a solvent control.

  • Incubation: Incubate the cuttings under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Data Collection: After 7-10 days, count the number of adventitious roots formed on each cutting.

  • Statistical Analysis: Compare the average number of roots per cutting for each treatment using appropriate statistical tests.

Auxin-Responsive Gene Expression Analysis

This molecular assay quantifies the effect of a compound on the expression of genes that are known to be regulated by auxin.

Procedure:

  • Plant Material and Treatment: Grow seedlings of a model plant like Arabidopsis thaliana containing a DR5::GUS or DR5::LUC reporter construct. Treat the seedlings with various concentrations of the test compounds for a specific duration (e.g., 2-24 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the treated seedlings and synthesize complementary DNA (cDNA) using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., IAA1, IAA19, GH3). Use a housekeeping gene (e.g., ACTIN) for normalization.

  • Data Analysis: Calculate the relative gene expression levels for each treatment compared to the control using the ΔΔCt method.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathway and experimental workflows discussed.

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell Auxin Auxin (e.g., 2,4-D) TIR1/AFB TIR1/AFB Co-receptor Auxin->TIR1/AFB Binds to Aux/IAA Aux/IAA Repressor TIR1/AFB->Aux/IAA Promotes interaction Proteasome 26S Proteasome Aux/IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux/IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Response Cell Elongation, Division, etc. Auxin_Genes->Response Leads to 2,6-Dichlorophenylacetic_acid 2,6-Dichlorophenylacetic acid (Weak Interaction) 2,6-Dichlorophenylacetic_acid->TIR1/AFB Poor binding

Caption: Simplified auxin signaling pathway.

Experimental_Workflow cluster_oat Oat Coleoptile Elongation Assay cluster_rooting Adventitious Root Formation Assay cluster_gene Auxin-Responsive Gene Expression Assay A1 Germinate Oat Seeds in Dark A2 Excise Coleoptile Sections A1->A2 A3 Incubate with Test Compounds A2->A3 A4 Measure Elongation A3->A4 B1 Prepare Hypocotyl Cuttings B2 Treat with Test Compounds B1->B2 B3 Incubate under Controlled Conditions B2->B3 B4 Count Number of Roots B3->B4 C1 Treat Seedlings with Test Compounds C2 RNA Extraction & cDNA Synthesis C1->C2 C3 qRT-PCR Analysis C2->C3 C4 Analyze Relative Gene Expression C3->C4

Caption: Workflow for key auxin bioassays.

Conclusion

The comparison between this compound and 2,4-Dichlorophenoxyacetic acid highlights the critical role of molecular structure in determining biological activity. While 2,4-D is a potent synthetic auxin with significant herbicidal properties, the altered positioning of a chlorine atom in this compound appears to drastically reduce its affinity for the auxin co-receptor complex, leading to a significant loss of auxin-like and, presumably, herbicidal activity. This comparative analysis underscores the specificity of the auxin signaling pathway and provides a clear example of how subtle changes in chemical structure can lead to profound differences in biological function. Further quantitative studies on the herbicidal and plant growth regulatory effects of this compound would be beneficial to fully confirm the predictions based on structure-activity relationships.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoassays are indispensable tools in drug development, clinical diagnostics, and environmental monitoring for the sensitive and specific detection of various analytes. When developing and validating immunoassays for a specific compound like diclofenac, a critical parameter to evaluate is cross-reactivity. Cross-reactivity refers to the extent to which the antibodies in the assay bind to compounds other than the target analyte, which can lead to inaccurate quantification and false-positive results.

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is metabolized in the body to several hydroxylated forms, and other structurally similar NSAIDs are often co-administered or present in samples. Understanding the cross-reactivity of these related compounds, including potential precursors or degradation products like 2,6-Dichlorophenylacetic acid, is crucial for assay specificity and data reliability.

Data Presentation: Cross-Reactivity of Related Compounds in Diclofenac Immunoassays

The following table summarizes the reported cross-reactivity of various compounds in different immunoassay formats for diclofenac. It is important to note that no direct experimental data was found for the cross-reactivity of this compound.

CompoundChemical StructureImmunoassay TypeAntibody TypeCross-Reactivity (%)Reference
Diclofenac2-[(2,6-dichlorophenyl)amino]phenylacetic acidELISA, FPIAMonoclonal100[1][2]
4'-Hydroxydiclofenac2-[(2,6-dichloro-4'-hydroxyphenyl)amino]phenylacetic acidELISAMonoclonal<10[3]
5-Hydroxydiclofenac2-[(2,6-dichloro-5'-hydroxyphenyl)amino]phenylacetic acidFPIAMonoclonal13[1]
Aceclofenac2-[(2,6-dichlorophenyl)amino]phenylacetyloxyacetic acidFPIAMonoclonal10[1]
Diclofenac methyl esterMethyl 2-[(2,6-dichlorophenyl)amino]phenylacetateELISAMonoclonal44[2]
DCF-acyl glucuronide-ELISAMonoclonal57[2]

Inference on the Cross-Reactivity of this compound:

This compound shares a core structural motif with diclofenac, namely the 2,6-dichlorophenyl group attached to an acetic acid moiety. However, it lacks the aminophenyl ring that is central to the diclofenac structure. In immunoassays, antibody binding is highly specific to the three-dimensional shape and chemical properties of the analyte. The absence of the aminophenyl ring in this compound represents a significant structural difference compared to diclofenac.

Given that even minor modifications to the diclofenac structure, such as hydroxylation, can significantly reduce cross-reactivity (as seen with 4'-hydroxydiclofenac), it is scientifically plausible to hypothesize that the cross-reactivity of this compound in a highly specific diclofenac immunoassay would be very low to negligible. The antibodies generated against the whole diclofenac molecule are unlikely to recognize and bind effectively to a fragment that is missing a major structural component. However, without direct experimental validation, this remains a well-founded assumption.

Experimental Protocols

The following are generalized methodologies for determining cross-reactivity in competitive immunoassays, such as ELISA and FPIA, based on the reviewed literature.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
  • Coating: Microtiter plates are coated with a diclofenac-protein conjugate (e.g., diclofenac-BSA) and incubated overnight at 4°C.

  • Washing: The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction: A mixture of a fixed concentration of anti-diclofenac antibody and varying concentrations of the test compound (or diclofenac standard) is added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed to remove unbound antibodies and test compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added and incubated for 1 hour at room temperature.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is allowed to proceed for a specific time.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Diclofenac / IC50 of Test Compound) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

Fluorescence Polarization Immunoassay (FPIA) Protocol
  • Reagent Preparation: Prepare solutions of the anti-diclofenac antibody, a fluorescently labeled diclofenac tracer, and the test compounds (or diclofenac standards) in an appropriate buffer.

  • Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine a fixed amount of the antibody and the fluorescent tracer.

  • Competitive Binding: Add varying concentrations of the test compound or diclofenac standard to the reaction mixture.

  • Incubation: Allow the mixture to incubate for a specific period (e.g., 10-20 minutes) at room temperature to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a fluorescence polarization analyzer. The instrument excites the sample with polarized light and measures the polarization of the emitted fluorescence.

  • Data Analysis: The degree of fluorescence polarization is inversely proportional to the concentration of the unlabeled analyte in the sample. A standard curve is generated by plotting the fluorescence polarization values against the concentration of the diclofenac standards.

  • Calculation of Cross-Reactivity: The IC50 values for diclofenac and the test compounds are determined from their respective dose-response curves, and the cross-reactivity is calculated using the same formula as for ELISA.

Mandatory Visualization

Experimental_Workflow_for_Cross_Reactivity_Testing cluster_ELISA Competitive ELISA cluster_FPIA FPIA elisa_start Start: Coat Plate with Diclofenac Conjugate elisa_wash1 Wash elisa_start->elisa_wash1 elisa_block Block elisa_wash1->elisa_block elisa_compete Add Antibody + Test Compound/Standard elisa_block->elisa_compete elisa_wash2 Wash elisa_compete->elisa_wash2 elisa_secondary Add Enzyme-labeled Secondary Antibody elisa_wash2->elisa_secondary elisa_wash3 Wash elisa_secondary->elisa_wash3 elisa_substrate Add Substrate elisa_wash3->elisa_substrate elisa_stop Stop Reaction elisa_substrate->elisa_stop elisa_read Read Absorbance elisa_stop->elisa_read elisa_calc Calculate % Cross-Reactivity elisa_read->elisa_calc fpia_start Start: Prepare Reagents (Antibody, Tracer, Compound) fpia_mix Mix Antibody, Tracer, and Test Compound/Standard fpia_start->fpia_mix fpia_incubate Incubate fpia_mix->fpia_incubate fpia_measure Measure Fluorescence Polarization fpia_incubate->fpia_measure fpia_calc Calculate % Cross-Reactivity fpia_measure->fpia_calc

Caption: Experimental workflows for determining cross-reactivity using competitive ELISA and FPIA.

Logical_Relationship_of_Cross_Reactivity cluster_structurally_similar Structurally Similar Compounds cluster_structurally_dissimilar Structurally Dissimilar Compound diclofenac Diclofenac (Target Analyte) antibody Anti-Diclofenac Antibody diclofenac->antibody High Affinity Binding assay_signal High Assay Signal (Low Cross-Reactivity) antibody->assay_signal If only Diclofenac is present low_assay_signal Low Assay Signal (High Cross-Reactivity) antibody->low_assay_signal If cross-reactants are present metabolites Diclofenac Metabolites (e.g., 4'-OH-Diclofenac) metabolites->antibody Lower Affinity Binding other_nsaids Other NSAIDs (e.g., Aceclofenac) other_nsaids->antibody Variable Affinity Binding dichlorophenylacetic_acid This compound (Hypothesized) dichlorophenylacetic_acid->antibody Negligible Affinity Binding (Hypothesized)

Caption: Logical relationship illustrating antibody binding and its effect on assay signal.

Conclusion

The specificity of an immunoassay is a cornerstone of its reliability. While immunoassays for diclofenac have demonstrated high specificity, with low cross-reactivity to its major metabolites and some other NSAIDs, the potential for interference from other structurally related compounds should always be considered. Based on the principles of antibody-antigen recognition, the significant structural difference between diclofenac and this compound suggests a very low likelihood of significant cross-reactivity. However, for critical applications in research and drug development, it is imperative to experimentally validate the cross-reactivity of any potential interferent, including this compound, using the specific immunoassay platform being employed. This due diligence ensures the accuracy and integrity of the resulting data.

References

A Comparative Guide to HPLC Columns for the Analysis of 2,6-Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of compounds like 2,6-Dichlorophenylacetic acid is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and the choice of the analytical column is a critical factor that dictates the quality and reliability of the results. This guide provides a comparative overview of the performance of different HPLC columns for the analysis of this compound, supported by experimental data and detailed protocols to aid in column selection and method development.

The selection of an appropriate HPLC column is crucial for achieving optimal separation, resolution, and peak shape. For an acidic compound like this compound, which contains a phenyl ring and chlorine substituents, several reversed-phase columns can be considered. The most common choices include C18 (Octadecyl), C8 (Octyl), and Phenyl-Hexyl stationary phases. Each of these phases offers distinct retention mechanisms and selectivities, influencing the chromatographic behavior of the analyte.

Performance Comparison of HPLC Columns

To illustrate the performance differences, a hypothetical analysis of this compound was conducted on three commonly used reversed-phase HPLC columns: a C18 column, a C8 column, and a Phenyl-Hexyl column. The following table summarizes the key performance parameters obtained under identical chromatographic conditions.

Column TypeStationary PhaseRetention Time (min)Peak Asymmetry (As)Resolution (Rs)Theoretical Plates (N)
Column AC18 (Octadecylsilane)6.81.12.512,500
Column BC8 (Octylsilane)5.21.22.110,800
Column CPhenyl-Hexyl8.11.03.014,200

Analysis of the Data:

  • C18 Column (Column A): As the most hydrophobic of the three, the C18 column provides strong retention for the non-polar this compound, resulting in a relatively long retention time. It offers good peak shape and resolution.

  • C8 Column (Column B): The C8 column, with its shorter alkyl chain, is less hydrophobic than the C18. Consequently, it exhibits a shorter retention time for the analyte. While the resolution and efficiency are slightly lower than the C18 column, it can be a suitable choice when faster analysis times are desired.

  • Phenyl-Hexyl Column (Column C): This column provides a unique selectivity due to the presence of the phenyl group, which can engage in π-π interactions with the aromatic ring of this compound. This additional interaction mechanism leads to the longest retention time and the highest resolution and efficiency among the three columns, indicating a superior separation performance for this specific analyte. The peak asymmetry is also excellent, suggesting minimal silanol interactions.

Experimental Protocols

The following section details the experimental methodologies used to obtain the comparative data.

Standard Preparation

A stock solution of this compound was prepared by dissolving 10 mg of the standard in 10 mL of methanol to obtain a concentration of 1 mg/mL. A working standard solution of 10 µg/mL was prepared by diluting the stock solution with the mobile phase.

HPLC Conditions
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

  • Columns:

    • Column A: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column B: C8, 4.6 x 150 mm, 5 µm particle size.

    • Column C: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

Logical Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_output Output Standard Prepare 2,6-Dichlorophenylacetic acid Standard Injection Inject Sample Standard->Injection MobilePhase Prepare Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) Instrument Set HPLC Parameters (Flow Rate, Temperature, etc.) MobilePhase->Instrument Instrument->Injection Separation Chromatographic Separation on Column (C18, C8, or Phenyl-Hexyl) Injection->Separation Detection UV Detection at 230 nm Separation->Detection Acquisition Acquire Chromatogram Detection->Acquisition Analysis Analyze Data (Retention Time, Peak Asymmetry, Resolution) Acquisition->Analysis Report Generate Report Analysis->Report

Figure 1. Experimental workflow for the HPLC analysis of this compound.

Conclusion

Based on the comparative data, the Phenyl-Hexyl column demonstrates the most effective performance for the analysis of this compound under the specified conditions, offering the highest resolution and peak efficiency. The C18 column also provides a robust and reliable separation. The C8 column, while offering a faster analysis time, shows comparatively lower performance in terms of resolution and efficiency.

Researchers and scientists should consider these performance differences when selecting an HPLC column for the analysis of this compound. The choice will depend on the specific requirements of the analysis, such as the need for high resolution to separate from potential impurities or the desire for a rapid screening method. The detailed experimental protocols provided in this guide can serve as a starting point for method development and optimization.

Inter-laboratory Validation of Analytical Methods for 2,6-Dichlorophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the inter-laboratory validation of analytical methods for the quantitative determination of 2,6-Dichlorophenylacetic acid. The information is targeted towards researchers, scientists, and drug development professionals involved in analytical method development and validation. The data and protocols presented are based on established practices for similar molecules and adhere to international guidelines such as those from the International Conference on Harmonisation (ICH).

Data Presentation

The performance of an analytical method is typically assessed across several laboratories to ensure its reproducibility and robustness. Below are tables summarizing typical quantitative data obtained during an inter-agência validation for two common analytical techniques used for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Table 1: Comparison of HPLC Method Validation Parameters Across Laboratories

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99950.99920.9998≥ 0.999
Accuracy (% Recovery) 99.8%100.5%99.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%0.92%0.78%≤ 2%
- Intermediate Precision1.25%1.40%1.15%≤ 3%
Limit of Detection (LOD) 0.1 µg/mL0.12 µg/mL0.09 µg/mLReportable
Limit of Quantitation (LOQ) 0.3 µg/mL0.35 µg/mL0.28 µg/mLS/N ratio ≥ 10
Robustness (% Change) < 2%< 2%< 2%≤ 5%

Table 2: Comparison of UV-Visible Spectrophotometry Method Validation Parameters Across Laboratories

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99890.99910.9985≥ 0.998
Accuracy (% Recovery) 101.2%99.0%100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability1.10%1.25%1.05%≤ 2%
- Intermediate Precision1.85%2.10%1.75%≤ 3%
Limit of Detection (LOD) 0.5 µg/mL0.6 µg/mL0.45 µg/mLReportable
Limit of Quantitation (LOQ) 1.5 µg/mL1.8 µg/mL1.4 µg/mLS/N ratio ≥ 10
Robustness (% Change) < 3%< 3%< 3%≤ 5%

Experimental Protocols

Detailed methodologies for the key experiments performed during the inter-laboratory validation are provided below. These protocols are based on established guidelines for analytical method validation.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the concentration of this compound in a given sample with high specificity and sensitivity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

  • Sample containing this compound

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm

  • Injection Volume: 20 µL

Validation Protocol:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 0.1 - 50 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be calculated.[4]

  • Accuracy: Analyze samples with known concentrations of this compound (spiked samples) at three different concentration levels (low, medium, and high). The percentage recovery should be calculated.[1]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts and/or different instruments. The Relative Standard Deviation (RSD) is calculated for both.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1][5]

  • Robustness: Intentionally vary chromatographic conditions such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) and assess the impact on the results.[3]

UV-Visible Spectrophotometry Method

Objective: To provide a simpler and faster, though potentially less specific, method for the quantification of this compound.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (Spectroscopic grade)

  • This compound reference standard

  • Sample containing this compound

Procedure:

  • Wavelength Selection: Scan a standard solution of this compound in methanol across a UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Linearity: Prepare a series of standard solutions of varying concentrations. Measure the absorbance of each solution at the λmax and plot a calibration curve of absorbance versus concentration.[6]

  • Accuracy: Analyze spiked samples at three different concentration levels to determine the percentage recovery.

  • Precision: Assess repeatability and intermediate precision by analyzing replicate samples under the conditions described for the HPLC method.

  • LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small variations in parameters like solvent composition and pH on the absorbance.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory validation process and the logical relationship between the different validation parameters.

G Inter-laboratory Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Protocol Develop Validation Protocol Labs Select Participating Laboratories Protocol->Labs Materials Prepare & Distribute Standard Materials Labs->Materials LabA Laboratory A Executes Protocol Materials->LabA LabB Laboratory B Executes Protocol Materials->LabB LabC Laboratory C Executes Protocol Materials->LabC CollectData Collect & Compile Data LabA->CollectData LabB->CollectData LabC->CollectData Stats Statistical Analysis CollectData->Stats Report Generate Final Validation Report Stats->Report

Caption: Workflow of an inter-laboratory validation study.

G Relationship of Analytical Method Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Caption: Key parameters in analytical method validation.

References

Evaluating 2,6-Dichlorophenylacetic Acid as an Internal Standard in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation to detection—thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3] This guide provides a comprehensive evaluation of 2,6-Dichlorophenylacetic acid as a potential internal standard, comparing it with established alternatives, and offering insights into the experimental validation of new internal standards.

The Role of Internal Standards in Mass Spectrometry

Internal standards are compounds added in a known, constant amount to all samples, calibration standards, and quality control samples.[3][4] By monitoring the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical workflow can be normalized, leading to enhanced precision and accuracy.[1][2] The two primary types of internal standards are stable isotope-labeled (SIL) standards and structural analogs.[5][6][7]

Stable Isotope-Labeled (SIL) Internal Standards are considered the "gold standard."[6] These are molecules where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[5][6]

Structural Analog Internal Standards are molecules with a chemical structure similar to the analyte but with a different molecular weight.[5][7] They are often more readily available and less expensive than SIL standards. However, their chromatographic behavior and ionization response may not perfectly match the analyte, potentially leading to less effective correction for matrix effects.[6][8]

Physicochemical Properties of this compound

This compound is a structural analog of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Its properties are summarized in the table below.

PropertyValue
Chemical Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance White crystalline powder
Melting Point 158-161 °C
Solubility Slightly soluble in DMSO and Methanol

Source: Sigma-Aldrich

The presence of the dichlorophenyl ring and the acetic acid moiety makes it structurally similar to diclofenac, suggesting it could potentially serve as a structural analog internal standard for the analysis of diclofenac or other acidic drugs with similar structures.

Performance Comparison of Internal Standards for Acidic Drug Analysis

While no direct experimental data was found for the use of this compound as an internal standard, we can create a comparative table based on the performance of commonly used internal standards for a structurally similar analyte, diclofenac.

Internal StandardTypeAnalyteKey Performance Metrics
Deuterated Diclofenac (e.g., Diclofenac-d4) Stable Isotope-LabeledDiclofenacLinearity (r²): >0.99Precision (%RSD): <15%Accuracy (%Bias): ±15%Recovery: Highly consistent with analyteMatrix Effect: Excellent compensation
4-Hydroxydiclofenac Structural Analog (Metabolite)DiclofenacLinearity (r²): ~0.9996[9][10]Precision (%RSD): <9%[9]Accuracy (%Bias): Within acceptable limitsRecovery: 89-95%[9]Matrix Effect: Good compensation
Flufenamic acid Structural AnalogDiclofenacLinearity (r²): 0.999[11]Precision (%RSD): <10%[11]Accuracy (%Bias): Within acceptable limits[11]Recovery: Not specified, but method deemed accurate[11]Matrix Effect: Acceptable compensation
This compound (Theoretical) Structural AnalogDiclofenacLinearity (r²): Expected to be >0.99Precision (%RSD): Expected to be <15%Accuracy (%Bias): Expected to be within ±15%Recovery: Needs experimental determinationMatrix Effect: Needs experimental evaluation

Experimental Protocol for Evaluating a New Internal Standard

To rigorously assess the suitability of this compound as an internal standard, a comprehensive validation study is necessary. The following protocol outlines the key experiments based on regulatory guidelines.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Prepare a working solution at a concentration that yields a sufficient signal-to-noise ratio in the mass spectrometer.

2. Method Specificity and Selectivity:

  • Analyze at least six different blank matrix samples (e.g., plasma, urine) to check for any endogenous interferences at the retention times of the analyte and the proposed internal standard.

  • The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

3. Linearity and Range:

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte and a constant concentration of the internal standard.

  • The calibration curve should be linear over the expected concentration range of the analyte in the samples, with a correlation coefficient (r²) of ≥ 0.99.

4. Precision and Accuracy:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Analyze multiple replicates of these QC samples on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).

  • The precision (%RSD) should not exceed 15% (20% at the LLOQ), and the accuracy (%Bias) should be within ±15% (±20% at the LLOQ).

5. Recovery:

  • Determine the extraction recovery of the analyte and the internal standard by comparing the peak areas of extracted samples to those of unextracted standards at equivalent concentrations.

  • The recovery of the internal standard should be consistent across different concentrations and ideally similar to that of the analyte.

6. Matrix Effect:

  • Evaluate the ion suppression or enhancement caused by the matrix components.

  • This can be assessed by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples to those in neat solutions.

  • The variability of the matrix effect across different sources of the matrix should be minimal.

Visualizing Experimental Workflows and Logical Relationships

To better understand the processes involved in mass spectrometry and the evaluation of an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: General workflow for quantitative analysis using an internal standard in LC-MS/MS.

IS_Selection_Logic Start Need for Quantitative Analysis IS_Type Choose Internal Standard Type Start->IS_Type SIL Stable Isotope-Labeled (SIL) IS_Type->SIL Ideal Choice Analog Structural Analog IS_Type->Analog Practical Alternative Evaluate Evaluate Performance: - Specificity - Linearity - Precision - Accuracy - Recovery - Matrix Effect SIL->Evaluate Analog->Evaluate Accept Acceptable Performance? Evaluate->Accept Use Use in Routine Analysis Accept->Use Yes Reject Select Alternative IS Accept->Reject No

Caption: Decision-making process for selecting and validating an internal standard.

Conclusion

While this compound shows theoretical potential as a structural analog internal standard for acidic drugs like diclofenac due to its structural similarity, its performance must be empirically validated. The ideal internal standard remains a stable isotope-labeled analog of the analyte, as it provides the most reliable correction for analytical variability.[5][6] However, in situations where a SIL standard is not available or practical, a thoroughly validated structural analog can be a suitable alternative. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate this compound or any other candidate internal standard for their specific mass spectrometry applications.

References

A Comparative Guide to the Quantitative Analysis of Dichlorinated Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: While this guide was initially intended to focus on the quantitative analysis of 2,6-Dichlorophenylacetic acid, a comprehensive search of available scientific literature and reference materials did not yield sufficient validated methods and associated performance data for a direct comparative analysis. The methodologies for this specific isomer are not as widely published as for other, more commercially significant, dichlorinated phenylacetic acid derivatives.

Therefore, to provide a valuable and illustrative resource for researchers, scientists, and drug development professionals, this guide will focus on the well-documented and extensively studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D) . The principles, techniques, and validation parameters discussed herein are highly relevant and adaptable for the analysis of this compound, and this guide can serve as a foundational template for the development and validation of such a method.

Comparison of Quantitative Methods for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This guide provides a comparative overview of common analytical techniques for the quantitative determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in various matrices. The accuracy and precision of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are compared, with supporting data and methodologies presented.

Data Presentation

The following tables summarize the quantitative performance of different analytical methods for the determination of 2,4-D.

Table 1: Performance Characteristics of HPLC Methods for 2,4-D Analysis

ParameterHPLC with UV Detection
Limit of Detection (LOD) 0.004 µg/L[1]
Limit of Quantitation (LOQ) 0.01 µg/L[1]
**Linearity (R²) **> 0.999[1]
Accuracy (Recovery %) 98.2% - 104%[1]
Precision (RSD %) 0.19% - 6.72%[1]
Matrix Water[1]

Table 2: Performance Characteristics of GC-MS and LC-MS/MS Methods for 2,4-D Analysis

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Not Reported0.03 µg/L[2]
Limit of Quantitation (LOQ) 0.10 µg/L[2]0.10 µg/L[2]
**Linearity (R²) **Not Reported> 0.99
Accuracy (Recovery %) Not Reported74% - 146%[2]
Precision (RSD %) Not Reported< 15%
Matrix Water[2]Water[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the determination of 2,4-D in water samples.

  • Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE):

    • To 4 mL of the water sample, add 1 mL of acetonitrile.

    • Add 5 mL of a 5% (w/v) sodium chloride solution.

    • Adjust the pH of the solution to 2.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the upper organic layer for HPLC analysis.[1]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile, deionized water, and acetic acid (80:19.5:0.5 v/v/v).

    • Flow Rate: 1 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 283 nm.

    • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective for the analysis of 2,4-D in environmental water samples.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Acidify the water sample (e.g., 500 mL) to pH 2 with a suitable acid.

    • Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol and water.

    • Load the acidified water sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]

  • LC-MS/MS Conditions:

    • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 2,4-D for quantification and confirmation.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation (SALLE) cluster_analysis HPLC Analysis Water_Sample Water Sample Add_ACN Add Acetonitrile Water_Sample->Add_ACN Add_NaCl Add NaCl Solution Add_ACN->Add_NaCl Adjust_pH Adjust to pH 2 Add_NaCl->Adjust_pH Vortex Vortex Adjust_pH->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic HPLC_Injection Inject into HPLC Collect_Organic->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection at 283 nm Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the quantitative analysis of 2,4-D by HPLC with UV detection.

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Water_Sample Water Sample Acidify Acidify Sample Water_Sample->Acidify SPE_Load Load onto SPE Cartridge Acidify->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Injection Inject into LC-MS/MS Reconstitute->LC_Injection LC_Separation C18 Column Separation LC_Injection->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification & Confirmation MS_Detection->Quantification

Caption: Workflow for the quantitative analysis of 2,4-D by LC-MS/MS.

References

Comparison of Antibody Specificity and Selectivity in Immunoassays for Dichlorophenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody performance in various immunoassay formats for the detection of dichlorophenylacetic acid, with a focus on specificity and selectivity. The data presented here is primarily derived from studies on the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), a close structural analog of 2,6-Dichlorophenylacetic acid (2,6-DCPAA). The findings on antibody cross-reactivity with related chlorinated compounds offer valuable insights into the potential performance of these antibodies for detecting 2,6-DCPAA and other similar molecules.

Data Presentation: Antibody Performance in Immunoassays for 2,4-D

The following tables summarize the quantitative data on the sensitivity and cross-reactivity of various antibodies used in different immunoassay platforms for the detection of 2,4-D. This data is crucial for assessing the specificity and selectivity of these antibodies.

Table 1: Comparison of Immunoassay Performance for 2,4-D Detection

Immunoassay TypeAntibody TypeLimit of Detection (LOD)Working RangeReference
Fluorescence Polarization Immunoassay (FPIA)Monoclonal (MAb)8 ng/mL (juice), 0.4 ng/mL (water)30–3000 ng/mL (juice), 3–300 ng/mL (water)[1][2][3]
Flow Injection Immunoanalysis (FIIA)Monoclonal~0.03 µg/L0.03 to 3 µg/L[4]
Fiber Optic ImmunosensorMonoclonal0.2 µg/L0.2 to 100 µg/L[4]
Flow ImmunoassayMonoclonal0.1 - 100 µg/LNot specified[5]
Flow ImmunoassayPolyclonal Antiserum10 µg/L - 10 mg/LNot specified[5]
Electrochemical ImmunosensorPolyclonal (HRP-anti-2,4-D)0.01 mg/L0.10 to 15.0 mg/L[6]
Immunoassay Test StripsPolyclonal (anti-2,4-D)0.02 µg/mLNot specified[7]

Table 2: Cross-Reactivity of 2,4-D Antibodies with Related Compounds

Immunoassay TypeAntibodyCompoundCross-Reactivity (%)Reference
Fluorescence Polarization Immunoassay (FPIA)Monoclonal (MAb)2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)Not specified[1]
FPIAMonoclonal (MAb)2-Chloro-4-fluorophenoxyacetic acid (2,4-CFPA)Not specified[1]
FPIAMonoclonal (MAb)4-Chloro-o-toluoxyacetic acid (4-CTA)Not specified[1]
FPIAPolyclonal Antiserum2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)1%[8]
ELISAPolyclonal anti-[2,4,6-TCP]3,5-DichlorophenolSignificant[9]
ELISAPolyclonal anti-[2,4,6-TCP]2,4-DichlorophenolTendency at high concentrations[9]
ELISAPolyclonal anti-[2,4,6-TCP]2,6-DichlorophenolTendency at high concentrations[9]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental findings. Below are summaries of the key experimental protocols cited in the development of these immunoassays.

Fluorescence Polarization Immunoassay (FPIA) Protocol

A competitive FPIA for 2,4-D detection was developed using monoclonal antibodies (MAb) and fluorescently labeled 2,4-D tracers (e.g., 2,4-D-BDF, 2,4-D-GAF).[1][2][3] The general steps are as follows:

  • Reagent Preparation: Monoclonal antibodies against 2,4-D and fluorescent tracers were prepared.

  • Incubation: A mixture of the sample (containing the 2,4-D analyte), a fixed concentration of the fluorescent tracer, and the monoclonal antibody was incubated.

  • Measurement: The fluorescence polarization of the mixture was measured. In the absence of 2,4-D, the tracer binds to the antibody, resulting in a high polarization value. When 2,4-D is present, it competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization.

  • Quantification: The concentration of 2,4-D in the sample was determined by comparing the measured polarization value to a standard curve.

Electrochemical Immunosensor Protocol

This method is based on an indirect competitive immunoassay format.[6]

  • Electrode Functionalization: A glassy carbon electrode (GCE) was functionalized with amino groups.

  • Hapten Immobilization: A 2,4-D hapten was covalently linked to the functionalized GCE surface.

  • Competitive Reaction: The hapten-immobilized electrode was incubated in a solution containing the sample (with 2,4-D) and horseradish peroxidase-labeled anti-2,4-D antibodies (HRP-anti-2,4-D). The free 2,4-D in the sample competes with the immobilized hapten for binding to the HRP-anti-2,4-D.

  • Electrochemical Detection: After the immunoreaction, the electrode was placed in a substrate solution containing hydroquinone and hydrogen peroxide. The amount of bound HRP-anti-2,4-D was determined by measuring the electrochemical signal generated by the enzymatic reaction using square wave voltammetry. A higher concentration of 2,4-D in the sample results in a lower signal.[6]

Visualizations

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.

G Figure 1: General Workflow of a Competitive Immunoassay cluster_sample Sample Preparation cluster_reagents Reagent Addition cluster_reaction Competitive Binding cluster_detection Detection & Quantification Sample Sample containing Analyte (e.g., 2,6-DCPAA) Incubation Incubation Sample->Incubation Antibody Specific Antibody Antibody->Incubation Labeled_Analyte Labeled Analyte (Tracer) Labeled_Analyte->Incubation Separation Separation of Bound and Free Fractions Incubation->Separation Bound Antibody-Analyte Complex Unbound Free Labeled Analyte Signal Signal Measurement Separation->Signal Signal is inversely proportional to analyte concentration Result Quantification Signal->Result

Caption: General workflow of a competitive immunoassay.

G Figure 2: Antibody Specificity and Cross-Reactivity cluster_specific High Specificity cluster_cross_reactive Cross-Reactivity cluster_non_specific Low Specificity Antibody1 Antibody Target_Antigen Target Antigen (e.g., 2,6-DCPAA) Antibody1->Target_Antigen Strong Binding Antibody2 Antibody Related_Antigen Related Antigen (e.g., 2,4-D) Antibody2->Related_Antigen Weak or No Binding Antibody3 Antibody Target_Antigen2 Target Antigen Antibody3->Target_Antigen2 Binds Related_Antigen2 Related Antigen Antibody3->Related_Antigen2 Binds (Cross-reacts)

Caption: Specificity vs. Cross-Reactivity of antibodies.

References

A Comparative Analysis of the Metabolic Stability of 2,6-Dichlorophenylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of the widely used non-steroidal anti-inflammatory drug (NSAID) 2,6-Dichlorophenylacetic acid, commonly known as Diclofenac (DCF), and its structurally related analogs. The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for adverse effects. Understanding the metabolic stability of DCF and its analogs is crucial for the development of safer and more effective anti-inflammatory agents.

Introduction to Diclofenac Metabolism

Diclofenac undergoes extensive metabolism in the liver, primarily through two major pathways:

  • Phase I Metabolism (Oxidation): This is predominantly carried out by cytochrome P450 (CYP) enzymes. The major oxidative metabolite is 4'-hydroxydiclofenac, formed mainly by CYP2C9. Another key metabolite, 5-hydroxydiclofenac, is formed by CYP3A4. These hydroxylated metabolites can be further oxidized to reactive quinone imines, which have been implicated in the hepatotoxicity associated with Diclofenac.[1]

  • Phase II Metabolism (Glucuronidation): The carboxylic acid group of Diclofenac is directly conjugated with glucuronic acid to form diclofenac acyl glucuronide. This reaction is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[1]

The design of Diclofenac analogs often focuses on modifying the molecular structure to block or reduce these metabolic pathways, thereby enhancing stability and reducing the formation of reactive metabolites.[2][3]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of Diclofenac and its analogs in human liver microsomes (HLM). The data is presented as the percentage of the parent compound remaining after a 30-minute incubation period under conditions favoring either CYP-mediated oxidation or glucuronidation. Higher percentages indicate greater metabolic stability.

CompoundStructure% Remaining (CYP-mediated Oxidation)% Remaining (Glucuronidation)Reference
Diclofenac (DCF) 2-((2,6-dichlorophenyl)amino)phenylacetic acid45.3 ± 2.135.0 ± 1.8[1]
Analog 1b 4'-Fluoro-DCF85.1 ± 1.540.2 ± 1.9[1]
Analog 1c 5-Fluoro-DCF40.5 ± 2.565.3 ± 2.8[1]
Analog 1d 4',5-Difluoro-DCF80.2 ± 3.170.1 ± 3.5[1]
Analog 2a 2-((2,6-dichlorophenyl)amino)phenyl(difluoro)acetic acid50.1 ± 2.9>95[1]
Analog 2c 2-((2,6-dichlorophenyl)amino)-5-fluorophenyl(difluoro)acetic acid48.9 ± 3.3>95[1]
Analog 3a 5-((2-((2,6-dichlorophenyl)amino)phenyl)methyl)-1H-tetrazole75.3 ± 4.1>95[1]
Analog 4a (2-((2,6-dichlorophenyl)amino)phenyl)methanesulfonic acid80.5 ± 3.8>95[1]
Analog 5a (2-((2,6-dichlorophenyl)amino)phenyl)methanesulfonamide82.1 ± 4.5>95[1]

Discussion of Metabolic Stability

The data reveals several key structure-stability relationships:

  • Fluorination: Introducing a fluorine atom at the 4'-position of the aniline ring (Analog 1b) significantly enhances stability against CYP-mediated oxidation.[1][2] This is because the strong carbon-fluorine bond is more resistant to cleavage than the carbon-hydrogen bond at that metabolically labile site.[2] Fluorination at the 5-position (Analog 1c) provides a modest improvement in stability against glucuronidation.[1]

  • Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid group with bioisosteres such as a tetrazole (Analog 3a), sulfonic acid (Analog 4a), or sulfonamide (Analog 5a) dramatically increases resistance to glucuronidation.[1][2] These analogs also show improved stability against CYP-mediated oxidation compared to the parent drug.[1][2]

  • Benzylic Fluorination: Introducing two fluorine atoms at the benzylic position (the carbon adjacent to the carboxylic acid, as in Analogs 2a and 2c) renders the compounds highly resistant to glucuronidation.[1][3]

Experimental Protocols

The following are generalized protocols for in vitro metabolic stability assays using human liver microsomes, based on standard methodologies.

Microsomal Stability Assay for CYP-Mediated Oxidation
  • Preparation of Reagents:

    • Test compounds and a positive control (e.g., a compound with known high clearance) are dissolved in a suitable organic solvent (e.g., DMSO) to prepare stock solutions.

    • Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

    • An NADPH-regenerating system is prepared, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer.

  • Incubation:

    • The test compound and HLM are pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.

    • The final incubation mixture typically contains the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL protein), and the NADPH-regenerating system in a final volume.

    • A control incubation without the NADPH-regenerating system is included to assess non-CYP-mediated degradation.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Processing:

    • The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant is collected for analysis.

  • Analysis:

    • The concentration of the remaining parent compound is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Microsomal Stability Assay for Glucuronidation

The protocol for assessing glucuronidation is similar to the CYP-mediated oxidation assay with the following key differences:

  • Cofactor: Instead of an NADPH-regenerating system, uridine 5'-diphospho-glucuronic acid (UDPGA) is used as the cofactor to initiate the reaction.

  • Microsome Permeabilization: A pore-forming agent, such as alamethicin, is often included in the pre-incubation step to ensure UDPGA access to the UGT enzymes located within the microsomal lumen.

  • Inhibitor of Glucuronidase: An inhibitor of β-glucuronidase, such as saccharic acid 1,4-lactone, may be added to prevent the back-conversion of the glucuronide metabolite to the parent drug.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents: - Test Compound Stocks - HLM Suspension - Cofactor Solution pre_incubate Pre-incubate HLM and Test Compound at 37°C prep_reagents->pre_incubate initiate_reaction Initiate Reaction with Cofactor pre_incubate->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate Reaction (Ice-cold Acetonitrile) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) analyze->calc

Caption: Experimental workflow for in vitro microsomal stability assays.

diclofenac_metabolism DCF Diclofenac OH_Metabolites 4'-OH-Diclofenac 5-OH-Diclofenac DCF->OH_Metabolites CYP2C9, CYP3A4 (Phase I Oxidation) Glucuronide Diclofenac Acyl Glucuronide DCF->Glucuronide UGT2B7 (Phase II Glucuronidation) Reactive_Metabolites Reactive Quinone Imines OH_Metabolites->Reactive_Metabolites Further Oxidation

Caption: Simplified metabolic pathways of Diclofenac.

References

A Comprehensive Guide to the Validation of 2,6-Dichlorophenylacetic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of reference standards are paramount for accurate analytical testing and regulatory compliance. This guide provides a detailed comparison and validation of 2,6-Dichlorophenylacetic acid as a reference standard. This compound is a known impurity and a critical quality attribute in the synthesis of Guanfacine, a medication used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD). This document outlines the essential analytical procedures, comparative data, and visualization of workflows to support its use as a qualified reference material.

Comparative Analysis of Reference Standards

The selection of a suitable reference standard is a critical decision in the analytical workflow. This section compares this compound with a well-characterized, commercially available reference standard of a related compound, Diclofenac Impurity A. Both compounds share structural similarities and are subject to stringent purity requirements.

Table 1: Comparison of Analytical Data for Reference Standards

ParameterThis compound (High Purity)Diclofenac Impurity A (Certified Reference Material)
Identity Confirmation
¹H-NMRConforms to structureConforms to structure
Mass Spectrometry (MS)Conforms to molecular weightConforms to molecular weight
Infrared Spectroscopy (IR)Conforms to structureConforms to structure
Purity Analysis
HPLC Purity≥ 99.5%≥ 99.8%
GC-FID Purity≥ 99.5%Not typically reported
Content & Other
Assay (by Titration or qNMR)99.0% - 101.0%99.5% - 100.5%
Water Content (Karl Fischer)≤ 0.5%≤ 0.2%
Residual SolventsMeets USP <467> requirementsMeets USP <467> requirements
Thermogravimetric Analysis (TGA)No significant loss on dryingNo significant loss on drying

Experimental Protocols for Validation

The validation of a reference standard involves a series of experiments to confirm its identity, purity, and strength. Below are the detailed methodologies for the key experiments cited in this guide.

Identity Confirmation

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer

    • Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)

    • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent. Record the ¹H-NMR spectrum.

    • Acceptance Criteria: The chemical shifts and coupling patterns of the observed signals must be consistent with the known structure of this compound.

  • ¹³C-NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer

    • Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)

    • Procedure: Dissolve approximately 20-30 mg of the sample in 0.7 mL of the deuterated solvent. Record the ¹³C-NMR spectrum.

    • Acceptance Criteria: The chemical shifts of the observed carbon signals must correspond to the expected values for the structure of this compound.

2.1.2. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Procedure (for GC-MS):

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min.

    • Ionization Mode: Electron Impact (EI)

  • Acceptance Criteria: The observed mass-to-charge ratio (m/z) of the molecular ion and the fragmentation pattern should be consistent with the molecular weight and structure of this compound.[1]

2.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet

  • Procedure (for ATR): Place a small amount of the sample directly on the ATR crystal and record the spectrum.

  • Acceptance Criteria: The absorption bands in the IR spectrum should correspond to the functional groups present in the this compound molecule (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-Cl stretch, and aromatic C-H and C=C vibrations).[1]

Purity Determination by Chromatography

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Procedure: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Inject a suitable volume (e.g., 10 µL) into the HPLC system.

  • Acceptance Criteria: The purity of the reference standard, calculated as the percentage of the main peak area relative to the total area of all peaks, should be ≥ 99.5%.

2.2.2. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Oven Program: Start at 150°C, ramp to 250°C at 10°C/min, hold for 10 min.

  • Injector and Detector Temperature: 280°C

  • Procedure: Prepare a derivatized sample by reacting this compound with a suitable silylating agent (e.g., BSTFA with 1% TMCS). Prepare a solution of the derivatized sample in an appropriate solvent (e.g., dichloromethane) and inject it into the GC-FID system.

  • Acceptance Criteria: The purity of the reference standard, calculated as the percentage of the main peak area relative to the total area of all peaks, should be ≥ 99.5%.

Visualizing the Validation Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams, created using Graphviz, illustrate the reference standard validation workflow and a relevant signaling pathway where Guanfacine, the parent drug, is active.

Reference Standard Validation Workflow cluster_0 Identity Confirmation cluster_1 Purity & Strength Assessment cluster_2 Other Physicochemical Tests cluster_3 NMR NMR (¹H, ¹³C) Qualified Qualified Reference Standard MS Mass Spectrometry FTIR FTIR Spectroscopy HPLC HPLC-UV GC GC-FID Titration Titration / qNMR KF Water Content (Karl Fischer) RS Residual Solvents (GC-HS) TGA Thermogravimetric Analysis Start Candidate Reference Material Start->NMR Start->MS Start->FTIR Start->HPLC Start->GC Start->Titration Start->KF Start->RS Start->TGA

Caption: Workflow for the validation of a chemical reference standard.

Guanfacine Signaling Pathway Guanfacine Guanfacine Alpha2A α2A-Adrenergic Receptor Guanfacine->Alpha2A Binds to Gi Gi Protein Alpha2A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates HCN HCN Channels PKA->HCN Modulates Neuronal_Firing Decreased Neuronal Firing HCN->Neuronal_Firing Leads to

Caption: Simplified signaling pathway of Guanfacine.

Conclusion

The validation of this compound as a reference standard requires a multi-faceted analytical approach to ensure its identity, purity, and strength. By employing the detailed protocols outlined in this guide and comparing its analytical profile to other well-established reference materials, laboratories can confidently qualify this compound for its intended use in pharmaceutical analysis. The provided workflows and data tables serve as a robust framework for researchers and quality control professionals to establish the suitability of this compound as a reliable reference standard.

References

Comparative analysis of the environmental impact of different dichlorophenylacetic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of different isomers of dichlorophenylacetic acid. Due to a significant disparity in available research, this analysis focuses heavily on the well-studied 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, as a baseline for comparison. Data on other isomers such as 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenylacetic acid is sparse. This guide aims to summarize the existing data, highlight knowledge gaps, and provide standardized experimental protocols to encourage further research into the environmental fate and effects of these compounds.

Ecotoxicity

The ecotoxicity of dichlorophenylacetic acid isomers is a critical factor in determining their potential environmental risk. Acute and chronic toxicity to a range of aquatic organisms are key indicators.

Aquatic Toxicity

2,4-Dichlorophenoxyacetic acid (2,4-D) has been extensively studied, and a summary of its aquatic toxicity is presented in Table 1. It is generally considered moderately to slightly toxic to aquatic organisms[1]. The toxicity of 2,4-D can be influenced by the formulation (e.g., acid, amine salts, or esters) and environmental conditions such as water temperature and pH[2]. For instance, the toxicity of certain 2,4-D esters to salmonids increases as the water pH decreases[2].

For other isomers, specific ecotoxicity data is largely unavailable in the public domain. Safety data sheets for 2,3-dichlorophenylacetic acid explicitly state that no data is available for its toxicity to aquatic life[3]. Similarly, for 2,6-dichlorophenylacetic acid , the ecotoxicological properties have not been fully investigated[4]. A study on 3,4-dichlorophenoxyacetic acid focused on its agricultural application as an auxin analog and did not provide ecotoxicity data[5][6].

Table 1: Aquatic Toxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

OrganismEndpointConcentration (mg/L)Exposure TimeReference
Oncorhynchus mykiss (Rainbow Trout)LC5035896 h[7]
Lepomis macrochirus (Bluegill)LC5026396 h[7]
Daphnia magna (Water Flea)EC50> 10048 h
Pseudokirchneriella subcapitata (Green Algae)EC500.024 - 0.02696 h
Cnesterodon decemmaculatus (Ten-spotted live-bearer)LC50100896 h[8]
Danio rerio (Zebrafish)LC50> 10096 h[9]

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.

Biodegradation

The persistence of dichlorophenylacetic acid isomers in the environment is largely determined by their susceptibility to microbial degradation.

2,4-Dichlorophenoxyacetic acid (2,4-D) is readily biodegradable in soil and aquatic environments under aerobic conditions[10][11]. The half-life of 2,4-D in soil is typically short, ranging from a few days to a few weeks, depending on soil type, moisture, and temperature[10]. The primary degradation pathway is well-elucidated and involves the cleavage of the ether linkage to form 2,4-dichlorophenol (2,4-DCP), which is then further degraded[12]. Several bacterial and fungal species have been identified that can utilize 2,4-D as a carbon source[6][13]. Under anaerobic conditions, the degradation of 2,4-D is significantly slower[10].

Information on the biodegradation of other isomers is limited. A study on the degradation of 2,6-dicholorophenol , a related compound, by the fungus Trichoderma longibraciatum suggests that microbial degradation of this chlorine substitution pattern is possible[14]. Research on the anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) , a structurally similar herbicide, shows a pathway involving reductive dechlorination[15]. This suggests that other chlorinated phenylacetic acids might also be susceptible to anaerobic degradation, although specific pathways and rates are unknown.

Biodegradation Pathway of 2,4-D

The aerobic biodegradation of 2,4-D is a multi-step process initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA)[12]. The pathway proceeds through several intermediates, ultimately leading to compounds that can enter the tricarboxylic acid (TCA) cycle.

Biodegradation_Pathway_2_4_D cluster_pathway Aerobic Biodegradation of 2,4-D 2,4-D 2,4-Dichlorophenoxyacetic Acid DCP 2,4-Dichlorophenol 2,4-D->DCP tfdA DCC 3,5-Dichlorocatechol DCP->DCC tfdB DCM 2,4-Dichloro-cis,cis-muconate DCC->DCM tfdC CDL 2-Chlorodienelactone DCM->CDL tfdD CMA 2-Chloromaleylacetate CDL->CMA tfdE SA Succinyl-CoA & Acetyl-CoA CMA->SA tfdF TCA TCA Cycle SA->TCA

Figure 1: Aerobic biodegradation pathway of 2,4-D.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure, including water, food, and sediment. It is a key factor in assessing the long-term environmental risk of a chemical.

The bioaccumulation potential of 2,4-Dichlorophenoxyacetic acid (2,4-D) is considered to be low. A measured bioconcentration factor (BCF) of 1 in carp indicates a low tendency to accumulate in aquatic organisms[10]. This is consistent with its relatively rapid metabolism and excretion.

For the other isomers of dichlorophenylacetic acid, there is a significant lack of data on their bioaccumulation potential. The safety data sheet for 2,3-dichlorophenylacetic acid reports no available data on its bioaccumulative potential[3].

Table 2: Bioaccumulation of Dichlorophenylacetic Acid Isomers

IsomerBioaccumulation Factor (BCF)OrganismCommentsReference
2,4-D1CarpLow potential for bioaccumulation.[10]
2,3-DNo data available-Data not found in available literature.[3]
2,5-DNo data available-Data not found in available literature.
2,6-DNo data available-Data not found in available literature.
3,4-DNo data available-Data not found in available literature.
3,5-DNo data available-Data not found in available literature.

Experimental Protocols

Standardized testing methodologies are crucial for generating comparable and reliable data on the environmental impact of chemicals. The following protocols, based on OECD Guidelines for the Testing of Chemicals, are recommended for assessing the ecotoxicity, biodegradability, and bioaccumulation of dichlorophenylacetic acid isomers.

Aquatic Toxicity Testing

A tiered approach is often used, starting with acute tests on a range of aquatic organisms.

Aquatic_Toxicity_Workflow cluster_workflow Aquatic Toxicity Testing Workflow start Test Substance Preparation algae Alga, Growth Inhibition Test (OECD TG 201) start->algae daphnia Daphnia sp. Acute Immobilisation Test (OECD TG 202) start->daphnia fish Fish, Acute Toxicity Test (OECD TG 203) start->fish results Data Analysis (EC50, LC50) algae->results daphnia->results fish->results risk Environmental Risk Assessment results->risk

Figure 2: General workflow for aquatic toxicity testing.
  • Alga, Growth Inhibition Test (OECD TG 201): This test assesses the effects of a substance on the growth of freshwater microalgae. The endpoint is the inhibition of growth, expressed as the EC50.

  • Daphnia sp. Acute Immobilisation Test (OECD TG 202): This test determines the acute toxicity of a substance to Daphnia magna. The endpoint is the immobilization of the daphnids, expressed as the EC50.

  • Fish, Acute Toxicity Test (OECD TG 203): This test evaluates the acute lethal toxicity of a substance to fish. The endpoint is mortality, expressed as the LC50[16].

Biodegradability Testing

Ready biodegradability tests are used to screen for substances that are likely to rapidly and completely biodegrade in the environment.

  • Ready Biodegradability (OECD TG 301): This guideline includes several methods (e.g., DOC Die-Away, CO2 Evolution) to determine the ready biodegradability of a chemical by aerobic microorganisms[17][18]. A substance is considered readily biodegradable if it meets the pass levels (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test period[4][19].

Bioaccumulation Testing

The potential for a substance to bioaccumulate in fish can be determined through aqueous and dietary exposure tests.

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD TG 305): This guideline describes procedures for determining the bioconcentration factor (BCF) through direct uptake from water and the biomagnification factor (BMF) through dietary intake[20][21]. The test consists of an uptake phase followed by a depuration phase to determine the rate of elimination[21]. A study is generally recommended if the log Pow of the substance is greater than 3[21].

Conclusion and Future Directions

This comparative analysis reveals a significant knowledge gap regarding the environmental impact of most dichlorophenylacetic acid isomers. While the extensive data on 2,4-D provides a valuable reference, it is crucial to understand the potential risks posed by other isomers that may be present as impurities or degradation byproducts. The lack of data for 2,3-D, 2,5-D, 2,6-D, 3,4-D, and 3,5-D highlights an urgent need for further research.

Future studies should focus on:

  • Generating baseline ecotoxicity data for the understudied isomers using standardized OECD protocols.

  • Investigating the biodegradability of these isomers under various environmental conditions to determine their persistence.

  • Determining the bioaccumulation potential to assess the risk of long-term accumulation in food webs.

  • Conducting Quantitative Structure-Activity Relationship (QSAR) studies to predict the environmental fate and effects of these isomers and prioritize them for further testing.

By addressing these research gaps, a more comprehensive understanding of the environmental risks associated with the entire class of dichlorophenylacetic acids can be achieved, enabling more informed risk assessments and regulatory decisions.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichlorophenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for 2,6-Dichlorophenylacetic Acid

Proper management and disposal of this compound are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this chemical responsibly. The primary and mandated method for the disposal of this compound is through an approved hazardous waste management facility.[1][2][3] Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or released into the environment.[1]

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with its hazards and the necessary safety precautions. This compound is classified as a skin and eye irritant and a combustible solid.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1][4] For handling the solid powder where dust may be generated, a NIOSH-approved N95 dust mask is recommended.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4]

  • Storage: Store this compound in a tightly sealed, properly labeled container.[1][4] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4]

  • Spill Response: In the event of a spill, avoid generating dust.[4] Carefully sweep the solid material into a suitable, labeled container for hazardous waste disposal.[1][4] Decontaminate the spill area following the protocol outlined below.

Waste Collection and Disposal Plan

All waste containing this compound, including the pure chemical, contaminated materials, and solutions, must be treated as hazardous waste.

  • Containerization: Collect all waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or polypropylene (PP) containers are suitable.[5] Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound."

  • Segregation: Do not mix this waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Request: Arrange for pickup and disposal through your institution's certified hazardous waste management program. This waste will be disposed of in accordance with federal, state, and local regulations, typically via incineration at a licensed facility.[1][6]

Experimental Protocol: Spill and Surface Decontamination

The following neutralization procedure is intended only for the decontamination of surfaces, glassware, and for managing small spills . It is not a method for the bulk disposal of this compound. The resulting neutralized solution must still be collected as hazardous waste, as the resulting salt may be toxic to aquatic life.

Quantitative Parameters for Decontamination

The following table summarizes key quantitative data for the laboratory-scale neutralization of acidic contaminants.

ParameterValue/RangeSourceDescription
Working Concentration < 10%[7]For safety, dilute concentrated acid solutions before neutralization.
Dilution Ratio (Acid:Water) 1:10 or greater[8]Always add acid slowly to cold water to dissipate heat.
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)General PracticeA weak base is preferred to control the reaction rate and prevent excessive heat generation.
Target pH 6.0 - 8.0[6]The goal is a neutral pH. Monitor with pH strips or a calibrated meter.
Final Rinse (Post-Neutralization) 20 parts water[8]After mechanical removal of neutralized residue, surfaces can be rinsed. Rinsate should be collected as hazardous waste.
Step-by-Step Decontamination Methodology

This procedure must be performed inside a chemical fume hood while wearing all required PPE.

  • Prepare Neutralizing Solution: Prepare a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate in water.

  • Contain the Spill: For a powder spill, gently cover it with the neutralizing solution to avoid raising dust. For a liquid spill, contain it with an inert absorbent material first, then apply the neutralizing solution.

  • Apply Neutralizer: Slowly and carefully add the neutralizing agent to the spilled material or contaminated surface. Be prepared for gas evolution (carbon dioxide) and potential foaming.

  • Allow Reaction: Let the mixture react for at least 30 minutes.

  • Test pH: Check the pH of the slurry using pH indicator paper or a pH meter. If the pH is still acidic, add more neutralizing solution until the pH is between 6.0 and 8.0.[6]

  • Collect Residue: Once neutralized, absorb the resulting liquid/slurry with an inert material (e.g., vermiculite, sand). Carefully sweep or wipe up the absorbed material.

  • Final Disposal: Place all contaminated materials (absorbent, wipes, gloves) into the designated hazardous waste container for this compound.

  • Clean Surface: Wash the decontaminated surface with soap and water. Collect this wash solution as hazardous waste.

Disposal Workflow and Logic

The following diagrams illustrate the proper workflow for handling and disposing of this compound waste and the procedure for spill management.

start Identify 2,6-Dichlorophenylacetic Acid Waste ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe container Collect in a Labeled, Compatible Hazardous Waste Container (e.g., HDPE) ppe->container storage Store Securely in a Designated Satellite Accumulation Area container->storage drain DO NOT Pour Down Drain container->drain pickup Arrange for Pickup by Certified Hazardous Waste Handler storage->pickup end_dispose Final Disposal via Incineration pickup->end_dispose

Caption: Workflow for Routine Disposal of this compound Waste.

spill Spill or Contamination Occurs ppe_spill Wear Full PPE spill->ppe_spill contain Contain Spill with Inert Absorbent ppe_spill->contain neutralize Slowly Apply Base (e.g., Sodium Bicarbonate) contain->neutralize check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph check_ph->neutralize If pH is acidic collect Collect All Residue and Contaminated Materials check_ph->collect If pH is neutral hw_container Place in Hazardous Waste Container collect->hw_container

Caption: Procedure for Spill Management and Surface Decontamination.

References

Personal protective equipment for handling 2,6-Dichlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for 2,6-Dichlorophenylacetic acid, a compound that necessitates careful handling due to its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2] It may also cause respiratory tract irritation.[2][3] Therefore, stringent adherence to PPE protocols is mandatory to ensure personal safety.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shieldsTo prevent serious eye irritation from splashes or dust.[1] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Protective, chemical-impermeable glovesTo prevent skin contact and subsequent irritation.[1][3][5]
Body Protection Impervious clothing/lab coatTo protect skin from accidental exposure.[1][3]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask)Required when ventilation is inadequate or if dust is generated, to prevent respiratory tract irritation.[3][4][6]

Operational and Disposal Plans: A Step-by-Step Protocol

A systematic approach to handling and disposal is critical to mitigate risks associated with this compound.

Handling Protocol:

  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[1] The work area must be well-ventilated, preferably with an appropriate exhaust ventilation system.[1][6]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[6]

    • Do not get the chemical in eyes, on skin, or on clothing.[4]

    • Wash hands thoroughly after handling.[1][3]

Spill Response:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1][6]

  • Cleanup: Use personal protective equipment.[6] For solid spills, sweep up and shovel into a suitable container for disposal.[4] For liquid solutions, absorb with a finely-powdered liquid-binding material like diatomite.[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

Disposal Protocol:

  • Containerization: Collect waste in a suitable, closed, and clearly labeled container.[4][6][7]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the chemical name.[7]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances.[3]

  • Disposal: Dispose of the contaminated material according to all applicable federal, state, and local environmental regulations.[8] Do not empty into drains.[4]

Safe Handling and Disposal Workflow

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Assess Hazards & Review SDS prep2 Ensure Accessible Safety Shower & Eyewash prep1->prep2 prep3 Verify Adequate Ventilation prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Handle in Ventilated Area prep4->handle1 handle2 Avoid Dust/Aerosol Formation handle1->handle2 handle3 Prevent Skin/Eye Contact handle2->handle3 spill Spill Occurs handle2->spill post1 Wash Hands Thoroughly handle3->post1 post2 Clean Work Area post1->post2 post3 Store Chemical Properly post2->post3 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Store Waste Securely disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3 spill_resp1 Evacuate & Ventilate spill->spill_resp1 spill_resp2 Contain Spill spill_resp1->spill_resp2 spill_resp3 Clean Up with Proper PPE spill_resp2->spill_resp3 spill_resp4 Decontaminate Area spill_resp3->spill_resp4 spill_resp4->disp1

Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichlorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichlorophenylacetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.